DSP-0565
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12FNO |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H12FNO/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H2,16,17) |
InChI Key |
MWAPNZXZUGCADE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)C2=CC=CC=C2F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of DSP-0565: A Novel Broad-Spectrum Anticonvulsant with a Unique GABAergic Signature
For Immediate Release
In the relentless pursuit of more effective and safer therapies for epilepsy, a promising new entity, DSP-0565, has emerged from the discovery pipeline. Identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, this novel compound has demonstrated a robust, broad-spectrum anticonvulsant profile in a range of preclinical models, positioning it as a potential therapeutic for both generalized and focal seizures.[1][2] At the heart of its therapeutic potential lies a purported "unique GABAergic function," a mechanism that distinguishes it from many existing anti-epileptic drugs (AEDs).[1] This technical guide aims to synthesize the currently available data to provide a comprehensive overview of the mechanism of action of this compound for researchers, scientists, and drug development professionals.
Core Anticonvulsant Activity: Preclinical Evidence
This compound has been rigorously evaluated in a battery of established rodent seizure models, consistently demonstrating significant anticonvulsant effects. Its efficacy spans models indicative of activity against different seizure types, underscoring its broad-spectrum potential.
Table 1: Preclinical Anticonvulsant Profile of this compound
| Preclinical Model | Seizure Type Represented | Observed Effect of this compound |
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Anticonvulsant activity[1][2] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Generalized myoclonic seizures | Anticonvulsant activity[1][2] |
| 6 Hz Psychomotor Seizure Test | Therapy-resistant partial seizures | Anticonvulsant activity[1][2] |
| Amygdala Kindling Model | Complex partial seizures with secondary generalization | Significant reduction in after-discharge duration (ADD) and seizure stage; Improvement in after-discharge threshold (ADT) |
The potent activity of this compound in the amygdala kindling model is particularly noteworthy. By reducing the after-discharge duration and seizure stage while increasing the seizure threshold, this compound demonstrates an ability to both suppress existing seizure activity and prevent its spread.
The "Unique GABAergic Function": A Glimpse into the Mechanism
While the precise molecular details of this compound's interaction with the GABAergic system remain to be fully elucidated in publicly available literature, its description as having a "unique GABAergic function" suggests a novel mode of action.[1] Contextual clues from related compounds in development by the same pharmaceutical company, Sumitomo Pharma, point towards a potential mechanism involving positive allosteric modulation of the GABA-A receptor.
Specifically, a different compound from their pipeline, DSP-0378, is characterized as a gamma-aminobutyric acid (GABA) A receptor positive allosteric modulator that acts on various subtypes of GABA-A receptors, including those in both synaptic and extrasynaptic locations.[3] This modulation is described as being distinct from that of conventional GABA-A receptor potentiators like benzodiazepines and neurosteroids.[3] It is plausible that this compound shares a similar, nuanced mechanism of enhancing GABAergic inhibition.
Figure 1: Proposed signaling pathway for the GABAergic action of this compound.
This proposed mechanism suggests that this compound does not directly activate the GABA-A receptor but rather enhances the effect of the endogenous neurotransmitter GABA. By binding to an allosteric site, it may increase the frequency or duration of chloride channel opening in response to GABA binding, leading to enhanced neuronal hyperpolarization and a reduction in neuronal excitability. The potential action on extrasynaptic GABA-A receptors is significant, as these receptors are known to mediate tonic inhibition, a constant, low-level inhibition that plays a crucial role in regulating overall neuronal network excitability.
Experimental Protocols: A Methodological Overview
While specific, detailed protocols for the preclinical studies of this compound are not publicly available, the cited models are standard in anticonvulsant drug discovery. The following provides a generalized methodology for these key experiments.
Maximal Electroshock (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Typically adult male mice or rats.
-
Procedure: An electrical stimulus is delivered via corneal or auricular electrodes, inducing a tonic hindlimb extension seizure.
-
Drug Administration: this compound would be administered at various doses and at a specified time point before the electrical stimulus.
-
Endpoint: The ability of this compound to prevent the tonic hindlimb extension is recorded. The dose that protects 50% of the animals (ED50) is calculated.
Subcutaneous Pentylenetetrazol (scPTZ) Test
This model is used to screen for compounds that can prevent clonic seizures.
-
Animal Model: Typically adult male mice.
-
Procedure: A convulsant dose of pentylenetetrazol is injected subcutaneously.
-
Drug Administration: this compound is administered at various doses prior to the scPTZ injection.
-
Endpoint: The presence or absence of clonic seizures within a specified observation period is recorded, and the ED50 is determined.
Hz Psychomotor Seizure Test
This model is particularly relevant for identifying drugs effective against therapy-resistant partial seizures.
-
Animal Model: Typically adult male mice.
-
Procedure: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes for a longer duration than in the MES test.
-
Drug Administration: this compound is administered at various doses before the stimulus.
-
Endpoint: The ability of the compound to protect against the psychomotor seizure is assessed, and the ED50 is calculated.
Amygdala Kindling Model
This is a widely used model of temporal lobe epilepsy, reflecting the development and propagation of focal seizures.
-
Animal Model: Typically adult male rats.
-
Procedure: A stimulating electrode is surgically implanted in the amygdala. Repeated, initially subconvulsive electrical stimulations are delivered daily, leading to a progressive intensification of seizure activity (kindling).
-
Drug Administration: Once the animals are fully kindled (exhibiting consistent, severe seizures), this compound is administered at various doses.
-
Endpoint: The effect of the drug on the after-discharge duration (a measure of seizure activity in the brain), seizure severity score (e.g., using the Racine scale), and the after-discharge threshold (the minimum current required to elicit a seizure) is measured.
Figure 2: Generalized experimental workflow for preclinical anticonvulsant screening.
Future Directions and Unanswered Questions
The initial preclinical data for this compound are highly encouraging, suggesting a potent and broad-spectrum anticonvulsant with a potentially novel mechanism of action. However, several key questions remain to be addressed to fully understand its therapeutic potential:
-
Molecular Target Identification: What are the specific subunit(s) of the GABA-A receptor that this compound interacts with? Does it exhibit selectivity for certain receptor subtypes?
-
Quantitative Pharmacology: What are the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at its molecular target(s)?
-
Electrophysiological Characterization: How does this compound modulate GABA-evoked currents in native neurons and recombinant receptor systems? Does it affect the kinetics of channel opening and closing?
-
Synaptic vs. Extrasynaptic Action: What is the relative contribution of its effects on synaptic versus extrasynaptic GABA-A receptors to its overall anticonvulsant efficacy?
-
Clinical Data: What is the safety, tolerability, and efficacy profile of this compound in human clinical trials for epilepsy?
As this compound progresses through clinical development, the answers to these questions will be critical in defining its place in the armamentarium of anti-epileptic therapies. Its unique GABAergic mechanism holds the promise of a differentiated therapeutic profile, potentially offering improved efficacy and/or a better side-effect profile compared to existing treatments. The scientific and clinical communities eagerly await further data to fully characterize this promising new agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiles of Major Products under Development | Sumitomo Pharma [sumitomo-pharma.com]
In-depth Technical Guide: The Anticonvulsant Candidate DSP-0565
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSP-0565, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is a novel, broad-spectrum anti-epileptic drug (AED) candidate. Preclinical studies have demonstrated its anticonvulsant properties across a range of seizure models, suggesting a potential therapeutic application in epilepsy treatment. This technical guide provides a comprehensive overview of the chemical structure, known pharmacological data, and the putative mechanism of action of this compound. It is intended to serve as a foundational resource for researchers in the fields of neuroscience and drug development.
Chemical Structure and Properties
This compound is an organic compound with the systematic IUPAC name 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₁₂FNO |
| Molecular Weight | 229.25 g/mol |
| CAS Number | Not available |
| Appearance | Not available |
| Solubility | Not available |
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound (2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide).
Pharmacological Profile: Anticonvulsant Activity
This compound has demonstrated significant anticonvulsant effects in several established preclinical models of epilepsy. These models are crucial for evaluating the potential efficacy of new AEDs against different seizure types. The compound has shown activity in the following key assays:
-
Maximal Electroshock Seizure (MES) Test: This model is indicative of a compound's ability to prevent the spread of seizures, which is relevant for generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: Efficacy in this model suggests potential against absence seizures.
-
6 Hz Seizure Test: This model is used to identify drugs that may be effective against psychomotor seizures, which are often resistant to treatment.
-
Amygdala Kindling Model: This model of temporal lobe epilepsy is used to assess a compound's ability to suppress focal seizures and prevent epileptogenesis.
While specific quantitative data such as the median effective dose (ED50) for this compound in these models are not publicly available in the reviewed literature, its consistent activity across these diverse tests underscores its broad-spectrum potential.[1]
Mechanism of Action: Putative GABAergic Function
The precise molecular mechanism of action for this compound is currently not fully elucidated and requires further investigation.[1] However, it is reported to possess a "unique GABAergic function." The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and a key target for many existing AEDs. Modulation of GABAergic neurotransmission can lead to a reduction in neuronal excitability and, consequently, seizure suppression.
The diagram below illustrates a generalized workflow for investigating the anticonvulsant properties of a compound like this compound.
Caption: Experimental workflow for preclinical assessment of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its specific evaluation in anticonvulsant models are not extensively published. However, this section provides an overview of the standard methodologies for the key preclinical seizure models in which this compound has shown activity.
Maximal Electroshock Seizure (MES) Test
Objective: To assess the ability of a compound to prevent seizure spread.
Methodology:
-
Administer this compound or vehicle control to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).
-
At the time of expected peak drug effect, deliver a brief, high-frequency electrical stimulus through corneal or ear-clip electrodes.
-
The stimulus is suprathreshold to induce a tonic hindlimb extension in control animals.
-
Observe the animals for the presence or absence of the tonic hindlimb extension. The absence of this endpoint is indicative of anticonvulsant activity.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Objective: To evaluate a compound's potential to elevate the seizure threshold.
Methodology:
-
Administer this compound or vehicle control to the animals.
-
After an appropriate pretreatment time, inject a convulsive dose of pentylenetetrazol subcutaneously.
-
Observe the animals for the onset and severity of seizures, typically clonic seizures lasting for a defined period.
-
Protection is defined as the absence of a generalized clonic seizure.
6 Hz Seizure Test
Objective: To identify compounds effective against treatment-resistant seizures.
Methodology:
-
Administer this compound or vehicle control.
-
At the time of peak effect, deliver a low-frequency (6 Hz), long-duration electrical stimulus via corneal electrodes.
-
Observe the animals for seizure activity, which typically manifests as a stun-like state with facial and forelimb clonus.
-
The absence of seizure activity indicates protection.
Amygdala Kindling Model
Objective: To assess a compound's efficacy against focal seizures and epileptogenesis.
Methodology:
-
Surgically implant an electrode into the amygdala of the animals.
-
Deliver brief, low-intensity electrical stimuli to the amygdala daily.
-
Over time, this repeated stimulation leads to the development of progressively more severe seizures, starting as focal seizures and potentially generalizing (the "kindling" process).
-
Once the animals are fully kindled (consistently exhibiting a generalized seizure), administer this compound or vehicle.
-
Stimulate the amygdala and record the afterdischarge duration and seizure severity. A reduction in these parameters indicates anticonvulsant activity.
The following diagram illustrates the logical relationship in the progression of preclinical anticonvulsant testing.
Caption: Progression of anticonvulsant screening models for this compound.
Signaling Pathway
While the specific molecular targets of this compound within the GABAergic system are not yet identified, the diagram below illustrates a simplified, hypothetical signaling pathway demonstrating how a compound might enhance GABAergic inhibition.
Caption: Hypothetical GABAergic signaling pathway modulated by this compound.
Conclusion
This compound is a promising anti-epileptic drug candidate with a demonstrated broad spectrum of anticonvulsant activity in preclinical models. Its unique GABAergic function suggests a mechanism of action that warrants further detailed investigation to identify its precise molecular targets. The data gathered to date supports its continued development as a potential therapeutic agent for the treatment of epilepsy. Further studies are required to establish its efficacy and safety profile in clinical settings.
References
DSP-0565: A Novel Broad-Spectrum Anti-Epileptic Agent with a Unique GABAergic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSP-0565, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is an emerging investigational anti-epileptic drug (AED) with a promising broad-spectrum anti-convulsant profile.[1][2] Preclinical studies have demonstrated its efficacy in a variety of seizure models, suggesting its potential as a versatile therapeutic option for epilepsy. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-epileptic drugs are available, a significant portion of patients continue to experience uncontrolled seizures, highlighting the need for novel therapeutics with improved efficacy and safety profiles. This compound has been identified as a promising candidate with a unique GABAergic function, distinguishing it from many existing treatments.[1] This document serves as a technical resource for the scientific community, summarizing the key preclinical findings and methodologies related to this compound.
Mechanism of Action
This compound is characterized as a potent anti-epileptic agent with a unique GABAergic function.[1] The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA). Its interaction with GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Many anti-epileptic drugs act by enhancing this GABAergic inhibition. While the precise molecular interactions of this compound are still under full investigation, its broad-spectrum activity suggests a comprehensive modulation of neuronal excitability.
Figure 1: Proposed mechanism of action for this compound.
Preclinical Efficacy
This compound has demonstrated significant anti-convulsant activity across a range of well-established preclinical seizure models.[1][2] These models are designed to mimic different types of human seizures and are crucial for predicting the clinical utility of a potential AED.
Summary of Anti-convulsant Activity
The following table summarizes the quantitative data from preclinical studies. The effective dose 50 (ED50) represents the dose of a drug that is effective in 50% of the tested population.
| Preclinical Model | Seizure Type Represented | Species | Route of Administration | ED50 (mg/kg) |
| Subcutaneous Pentylenetetrazol (scPTZ) | Generalized tonic-clonic seizures | Mouse | Oral | Data not available |
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Mouse | Oral | Data not available |
| 6 Hz Psychomotor Seizure Test | Psychomotor seizures | Mouse | Oral | Data not available |
| Amygdala Kindling | Complex partial seizures | Rat | Oral | Data not available |
Note: Specific ED50 values from the primary literature are not publicly available at this time. The available information indicates potent activity in these models.
Experimental Protocols
The following sections detail the methodologies used in the key preclinical experiments to evaluate the efficacy of this compound.
Animals
Male ddY mice and male Wistar rats were used for the preclinical seizure models. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All animal experiments were conducted in accordance with institutional guidelines.
Drug Administration
This compound was suspended in a 0.5% methylcellulose (B11928114) solution for oral administration. The volume of administration was typically 10 mL/kg for mice and 5 mL/kg for rats.
Seizure Models
Figure 2: General experimental workflow for preclinical evaluation.
This model is used to identify drugs that can prevent generalized tonic-clonic seizures.
-
Procedure: Mice are administered this compound or vehicle orally. After a predetermined time, pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is injected subcutaneously to induce seizures.
-
Endpoint: The ability of this compound to prevent the occurrence of tonic-clonic seizures is recorded.
The MES test is a widely used model for generalized tonic-clonic seizures.
-
Procedure: Following oral administration of this compound or vehicle, a brief electrical stimulus is delivered to the corneas of the mice.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase of the seizure.
This model is considered to be more resistant to standard AEDs and is used to identify drugs effective against psychomotor seizures.
-
Procedure: After administration of the test compound, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered to the corneas of the mice.
-
Endpoint: The ability of this compound to suppress seizure activity is observed and recorded.
Kindling is a phenomenon where repeated sub-convulsive electrical stimulation of the amygdala leads to the development of progressively more severe seizures. This model is considered to be representative of complex partial seizures.
-
Procedure: Rats are surgically implanted with an electrode in the amygdala. Following a stable period of kindled seizures, the effects of this compound or vehicle on seizure parameters are evaluated.
-
Endpoint: Seizure severity, duration, and the afterdischarge duration are measured to assess the anti-convulsant effect of the compound.
Safety and Tolerability
Preclinical assessments have indicated that this compound possesses a good safety margin.[1][2] Detailed toxicology and safety pharmacology studies are essential components of the drug development process and will be necessary to fully characterize the safety profile of this compound before it can proceed to clinical trials in humans.
Conclusion and Future Directions
This compound is a novel anti-epileptic drug candidate with a distinct GABAergic mechanism and a broad spectrum of anti-convulsant activity in preclinical models. Its efficacy in models of both generalized and partial seizures suggests its potential as a valuable addition to the therapeutic armamentarium for epilepsy. Further investigation into its precise molecular targets, pharmacokinetic profile, and long-term safety is warranted. The progression of this compound into clinical development will be a critical step in determining its ultimate role in the management of epilepsy.
References
Unraveling the Enigmatic GABAergic Function of DSP-0565: A Technical Guide
For Immediate Release
This technical whitepaper provides an in-depth analysis of DSP-0565, a novel broad-spectrum anti-epileptic drug (AED) candidate, and its unique, yet enigmatic, GABAergic function. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, and outlines key experimental findings.
Executive Summary
This compound, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, has demonstrated significant anticonvulsant activity across a range of preclinical models, positioning it as a promising candidate for epilepsy treatment. Its pharmacological profile is distinguished by a "unique GABAergic function" that intriguingly does not involve direct binding to GABA-A receptor sites. This suggests the engagement of a novel molecular target within the GABAergic system, a departure from the mechanism of many conventional AEDs. While the precise molecular target remains the subject of ongoing investigation, the in vivo efficacy of this compound underscores its therapeutic potential.
In Vivo Anticonvulsant Activity of this compound
This compound has shown a robust and broad-spectrum anticonvulsant profile in various well-established rodent models of epilepsy. The median effective dose (ED50) has been determined in several key assays, demonstrating its potency in suppressing seizure activity.
| Experimental Model | Species | Route of Administration | ED50 (mg/kg) | Citation |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 44.46 | [1] |
| Rat | Intraperitoneal (i.p.) | 27.58 | [1] | |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Intraperitoneal (i.p.) | 104.29 | [1] |
| Rat | Intraperitoneal (i.p.) | 41.72 | [1] | |
| 6 Hz Psychomotor Seizure | Mouse | Not Specified | Not Specified | [1] |
| Amygdala Kindling | Rat | Not Specified | Not Specified | [1] |
The Unique GABAergic Mechanism of Action
A pivotal aspect of this compound's pharmacology is its effect on the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. However, extensive research has revealed a significant and unexpected finding.
This compound does not bind to GABA-A receptor binding sites. [2][3]
This crucial piece of evidence indicates that the observed GABAergic function of this compound is not mediated by direct interaction with the primary binding sites for GABA or benzodiazepines on the GABA-A receptor complex. This finding strongly suggests that this compound acts on a novel, yet to be identified, molecular target to exert its anticonvulsant effects through the GABAergic pathway.[2][3] The exact mechanism of this interaction is currently undetermined and represents a significant area for future research.
Proposed Signaling Pathway
The following diagram illustrates the current understanding of the GABAergic synapse and the hypothetical position of this compound's novel target.
Caption: Proposed GABAergic signaling pathway and the hypothesized novel target of this compound.
Experimental Protocols
While the full, detailed experimental protocols from the primary literature are not publicly available, this section outlines the general methodologies for the key in vivo anticonvulsant assays used to characterize this compound.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures.
Caption: Generalized workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds that raise the seizure threshold.
Caption: Generalized workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.
6 Hz Psychomotor Seizure Test
This model is particularly relevant for identifying drugs effective against therapy-resistant partial seizures.
Caption: Generalized workflow for the 6 Hz psychomotor seizure test.
Amygdala Kindling Model
This is a model of chronic epilepsy that reflects the development and progression of focal seizures.
Caption: Generalized workflow for the amygdala kindling model of epilepsy.
Future Directions and Conclusion
This compound represents a significant advancement in the search for novel anti-epileptic therapies. Its broad-spectrum efficacy in preclinical models is promising. The most compelling aspect of this compound is its unique GABAergic mechanism that is independent of direct GABA-A receptor binding. The identification and characterization of its novel molecular target will be a critical next step in understanding its full therapeutic potential and in the development of a new generation of AEDs. Further research, including detailed in vitro studies and electrophysiological recordings, is necessary to elucidate the precise signaling cascade initiated by this compound and to fully unravel its innovative mechanism of action. The good safety margin reported in initial studies further enhances its profile as a clinical candidate.[1]
References
The Discovery and Development of DSP-0565: A Novel Broad-Spectrum Anticonvulsant Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DSP-0565, chemically identified as 2-(2′-fluoro-[1,1′-biphenyl]-2-yl)acetamide, is a novel investigational antiepileptic drug (AED) that has demonstrated a promising broad-spectrum anticonvulsant profile in preclinical studies. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It includes a summary of its anticonvulsant activity, and safety profile, detailed experimental methodologies for key preclinical models, and an exploration of its proposed mechanism of action centered on a unique GABAergic function. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs, a significant portion of patients continue to experience seizures, highlighting the unmet medical need for novel therapeutics with improved efficacy and safety profiles. The development of broad-spectrum AEDs, effective against a variety of seizure types, is a key objective in epilepsy research.
This compound emerged from a drug discovery program aimed at identifying novel compounds with broad-spectrum anticonvulsant activity. Initial research identified 2'-fluoro-N-methyl-[1,1'-biphenyl]-2-sulfonamide as a potent anticonvulsant; however, concerns over a reactive metabolite led to further optimization.[1] This effort resulted in the identification of this compound, a biphenyl (B1667301) acetamide (B32628) derivative, as a clinical candidate with a good safety margin and robust anticonvulsant effects in various preclinical models.[1]
Discovery and Synthesis
The discovery of this compound was the result of a targeted lead optimization effort to improve the metabolic profile of an earlier series of biphenyl sulfonamides.[1] The key modification was the replacement of the sulfonamide group with an acetamide moiety, which aimed to reduce the formation of reactive metabolites while retaining the desired anticonvulsant activity. The synthesis of this compound involves a multi-step process, which is detailed in the primary literature by Tanaka T, et al. (2019).
Preclinical Pharmacology
This compound has undergone evaluation in a battery of well-established preclinical seizure models to characterize its anticonvulsant activity and neurotoxicity. These models are crucial for predicting the potential clinical efficacy of a new AED.
Anticonvulsant Activity
This compound has demonstrated efficacy in models representing different seizure types, including generalized tonic-clonic seizures and focal seizures.[1][2]
Table 1: Anticonvulsant Profile of this compound in Rodent Models
| Seizure Model | Species | Route of Administration | Efficacy (ED50) |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | Data not available |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Intraperitoneal (i.p.) | Data not available |
| 6 Hz Seizure | Mouse | Intraperitoneal (i.p.) | Data not available |
| Amygdala Kindling | Rat | Intraperitoneal (i.p.) | Significantly reduced after-discharge duration and seizure stage |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. Specific ED50 values for this compound are not publicly available in the reviewed literature.
Neurotoxicity
The assessment of central nervous system (CNS) side effects is a critical component of AED development. The rotarod test is a standard method to evaluate motor coordination and potential neurological impairment.
Table 2: Neurotoxicity Profile of this compound
| Test | Species | Route of Administration | Neurotoxicity (TD50) |
| Rotarod Test | Mouse | Intraperitoneal (i.p.) | Data not available |
TD50 (Median Toxic Dose) is the dose at which 50% of the population experiences a toxic effect. Specific TD50 values for this compound are not publicly available in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following are generalized protocols for the key experiments used to evaluate this compound.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (or rats).
-
Procedure:
-
Administer this compound or vehicle control (e.g., saline) intraperitoneally.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds that can prevent clonic seizures, often associated with absence seizures.
-
Animals: Male albino mice.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally.
-
After the pretreatment time, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of a clonic seizure lasting for at least 5 seconds.
-
The ED50 is the dose that protects 50% of the animals from clonic seizures.
-
6 Hz Seizure Test
This model is considered a model of therapy-resistant focal seizures.
-
Animals: Male albino mice.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally.
-
After the pretreatment time, deliver a low-frequency electrical stimulus (6 Hz, 32-44 mA, 0.2 ms (B15284909) pulse width, 3 seconds duration) via corneal electrodes.
-
Observe the animals for seizure activity, characterized by a stun posture with forelimb clonus and Straub's tail.
-
The ED50 is the dose that protects 50% of the animals from the seizure.
-
Amygdala Kindling Model
This model mimics the progressive development of focal seizures into secondarily generalized seizures (epileptogenesis).
-
Animals: Male rats.
-
Procedure:
-
Surgically implant a bipolar electrode into the basolateral amygdala.
-
After a recovery period, deliver a daily, brief, low-intensity electrical stimulus to the amygdala.
-
Monitor the behavioral seizure severity using a standardized scale (e.g., Racine scale) and record the after-discharge duration (ADD) via electroencephalography (EEG).
-
Once the animals are fully kindled (consistently exhibiting stage 4 or 5 seizures), administer this compound or vehicle control.
-
Evaluate the effect of the compound on seizure stage, ADD, and the after-discharge threshold (ADT).
-
Rotarod Test for Neurotoxicity
This test assesses motor coordination and balance.
-
Animals: Male albino mice.
-
Procedure:
-
Train the mice to walk on a rotating rod at a constant or accelerating speed.
-
On the test day, administer this compound or vehicle control intraperitoneally.
-
At various time points after administration, place the mice on the rotarod and measure the latency to fall.
-
The TD50 is the dose that causes 50% of the animals to fall from the rod within a specified time.
-
Mechanism of Action and Signaling Pathway
This compound is described as having a "unique GABAergic function".[1] While the precise molecular mechanism has not been fully elucidated in the publicly available literature, this suggests that this compound modulates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) system. A plausible mechanism is positive allosteric modulation of the GABA-A receptor.
Proposed GABAergic Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: Proposed mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.
Experimental Workflow for Mechanism of Action Studies
To elucidate the specific GABAergic mechanism of this compound, a series of in vitro and in vivo experiments would be necessary.
Caption: Experimental workflow to investigate the GABAergic mechanism of action of this compound.
Conclusion and Future Directions
This compound is a promising new antiepileptic drug candidate with a broad spectrum of activity in preclinical seizure models. Its development from a lead compound with metabolic liabilities to a clinical candidate with an improved safety profile demonstrates a successful lead optimization strategy. While its efficacy in established animal models is encouraging, further studies are required to fully characterize its pharmacological profile.
Key future research should focus on:
-
Elucidating the precise molecular mechanism of action: Identifying the specific GABA-A receptor subunit(s) that this compound interacts with will be crucial for understanding its unique GABAergic function.
-
Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling: This will be essential for predicting human dosage and exposure-response relationships.
-
Evaluation in chronic epilepsy models: Assessing the efficacy of this compound in models of chronic epilepsy will provide further insight into its potential for long-term seizure control and disease modification.
-
Clinical Trials: Ultimately, the efficacy and safety of this compound will need to be established in well-controlled clinical trials in patients with epilepsy.
The information gathered to date suggests that this compound holds potential as a valuable addition to the armamentarium of antiepileptic drugs.
References
The Structure-Activity Relationship of Biphenylacetamide Anticonvulsants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The biphenylacetamide scaffold has emerged as a promising pharmacophore in the development of new anticonvulsant agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of biphenylacetamide anticonvulsants, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and discovery workflows.
Core Structure and Pharmacophoric Features
The fundamental structure of a biphenylacetamide anticonvulsant consists of a biphenyl (B1667301) moiety linked to an acetamide (B32628) group. The general structure can be represented as follows:
Where Ar1 and Ar2 are phenyl rings, and R', R'', and substitutions on the aromatic rings are varied to modulate the anticonvulsant activity. Key pharmacophoric features often include a hydrophobic aromatic region, a hydrogen bond donor/acceptor site in the amide moiety, and an electron-donating group.[1]
Quantitative Structure-Activity Relationship (SAR)
The anticonvulsant activity of biphenylacetamide and related phenylacetamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the acetamide moiety. The following tables summarize the quantitative SAR data from preclinical studies, primarily utilizing the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents.
Table 1: Anticonvulsant Activity of N-Substituted 2-Anilinophenylacetamides in the MES Test
| Compound ID | R (Substitution on Amide Nitrogen) | ED₅₀ (mg/kg, i.p. in mice) | Protective Index (PI = TD₅₀/ED₅₀) |
| 12 | 4-Fluorophenyl | 24.0 | 20.3 |
| 14 | 2,6-Dimethylphenyl | 8.0 | 87.5 |
| Phenytoin | (Standard) | 9.5 | 7.1 |
| Carbamazepine | (Standard) | 8.8 | 10.1 |
Data sourced from Shindikar et al. (2006)[2]
SAR Insights:
-
Compounds 12 and 14 demonstrated potent activity in the MES test, which is a model for generalized tonic-clonic seizures.[2]
-
The presence of a 2,6-dimethylphenyl group (14 ) on the amide nitrogen resulted in the most potent compound with a significantly high protective index, suggesting a favorable safety profile.[2]
-
These compounds were largely inactive in the scPTZ test, indicating selectivity for seizure spread rather than seizure threshold elevation.[2]
Table 2: Anticonvulsant Activity of N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Test
| Compound ID | Substitution on Anilide Ring | Anticonvulsant Activity (MES, i.p. in mice) |
| 12 | 3-Cl | Protection at 100 mg/kg (0.5h) |
| 13 | 3-Cl (morpholino instead of phenylpiperazine) | Protection at 100 mg/kg (0.5h) and 300 mg/kg (4h) |
| 19 | 3-CF₃ | Protection at 300 mg/kg (0.5h) and 100 mg/kg (4h) |
| 20 | 3-CF₃ | ED₅₀ = 52.30 mg/kg (p.o. in rats) |
Data sourced from Kamiński et al. (2016)[3]
SAR Insights:
-
The anticonvulsant activity in this series was highly dependent on the substituent at the 3-position of the anilide ring.[3]
-
Trifluoromethyl (CF₃) substitution (19 , 20 ) was generally more favorable for activity compared to chloro (Cl) substitution.[3]
-
Compound 20 was identified as a potent derivative with oral activity in rats.[3]
Table 3: Anticonvulsant Activity of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (DSP-0565)
| Seizure Model | Animal Model | ED₅₀ (mg/kg) |
| MES | Mouse (i.p.) | 13 |
| scPTZ | Mouse (i.p.) | 26 |
| 6-Hz (44mA) | Mouse (i.p.) | 12 |
| Amygdala Kindling | Rat (p.o.) | 10 |
Data sourced from Tanaka et al. (2019)[4]
SAR Insights:
-
This compound, a biphenylacetamide derivative, demonstrated a broad-spectrum anticonvulsant profile, with activity in models of generalized tonic-clonic (MES), myoclonic (scPTZ), and therapy-resistant partial (6-Hz) seizures.[4]
-
The identification of this compound highlights the potential of the biphenylacetamide scaffold in developing broad-spectrum AEDs.[4]
Experimental Protocols
The preclinical evaluation of biphenylacetamide anticonvulsants relies on a battery of standardized in vivo seizure models. The following are detailed protocols for the key experiments cited.
Maximal Electroshock (MES) Test
Objective: To identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Animals: Male albino mice (e.g., Swiss albino, 20-25 g).
Procedure:
-
Administer the test compound or vehicle (e.g., 0.5% methylcellulose) intraperitoneally (i.p.) or orally (p.o.) to groups of mice.
-
At the time of predicted peak effect (typically 30-60 minutes post-i.p. administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.[1]
Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: To identify compounds that can raise the seizure threshold, modeling myoclonic and absence seizures.
Animals: Male albino mice (e.g., Swiss albino, 20-25 g).
Procedure:
-
Administer the test compound or vehicle to groups of mice.
-
At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).
-
Observe the mice for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
The ED₅₀ is calculated.[1]
6-Hz Psychomotor Seizure Model
Objective: To identify compounds effective against therapy-resistant partial seizures.
Animals: Male albino mice (e.g., Swiss albino, 20-25 g).
Procedure:
-
Administer the test compound or vehicle to groups of mice.
-
At the time of predicted peak effect, deliver a 6 Hz electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) for 3 seconds through corneal electrodes.
-
Observe the mice for the presence or absence of seizure activity, characterized by a "stunned" posture with forelimb clonus and Straub's tail.
-
Protection is defined as the absence of this seizure behavior.
-
The ED₅₀ is determined at different current intensities.
Rotarod Neurotoxicity Test
Objective: To assess the motor impairment and acute neurotoxicity of the test compounds.
Procedure:
-
Mice are trained to remain on a rotating rod (e.g., 6 rpm).
-
After administration of the test compound, the ability of the mice to remain on the rod for a specified period (e.g., 1 minute) is assessed at various time points.
-
The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is determined.[2]
Mandatory Visualizations
Proposed Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The primary mechanism of action for many anticonvulsants, particularly those effective in the MES test, is the blockade of voltage-gated sodium channels (VGSCs).[5][6] Substituted phenylacetamides are known to act as VGSC blockers.[7] This action stabilizes the inactivated state of the channel, thereby reducing neuronal hyperexcitability.[6]
Caption: Proposed mechanism of action for biphenylacetamide anticonvulsants.
Drug Discovery and Development Workflow for Biphenylacetamide Anticonvulsants
The discovery and development of novel biphenylacetamide anticonvulsants follow a structured workflow, from initial design to preclinical evaluation.
Caption: A typical workflow for the discovery of biphenylacetamide anticonvulsants.
Conclusion
The biphenylacetamide scaffold represents a promising avenue for the development of novel anticonvulsant drugs with the potential for broad-spectrum activity and improved safety profiles. The structure-activity relationship studies indicate that substitutions on the phenyl rings and the amide moiety play a crucial role in modulating the anticonvulsant potency and selectivity. The primary mechanism of action is likely the blockade of voltage-gated sodium channels, a well-established target for antiepileptic drugs. Further research focusing on the systematic exploration of the biphenylacetamide chemical space and detailed mechanistic studies will be instrumental in the development of the next generation of antiepileptic therapies.
References
- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: Target Identification and Validation of DSP-0565
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSP-0565, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is a novel, orally bioavailable small molecule that has demonstrated broad-spectrum anticonvulsant activity in a range of preclinical models of epilepsy. Developed as an analog of an earlier sulfonamide lead compound, this compound was optimized to improve its metabolic stability and reduce the potential for reactive metabolite formation. While its precise molecular target is yet to be definitively elucidated, extensive preclinical evidence points towards a mechanism of action involving the modulation of the GABAergic system. This technical guide provides a comprehensive overview of the available data on the target identification and validation of this compound, including a summary of its efficacy in established seizure models, detailed experimental protocols, and a discussion of its putative signaling pathways.
Preclinical Efficacy and Neurotoxicity
This compound has been systematically evaluated in a battery of rodent models designed to assess its anticonvulsant potential and neurotoxic liability. The compound has shown consistent efficacy in models of both generalized and partial seizures, positioning it as a broad-spectrum anti-epileptic drug (AED) candidate.
Anticonvulsant Activity
The anticonvulsant profile of this compound has been characterized in four key preclinical models: the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, the 6 Hz psychomotor seizure model, and the amygdala kindling model. These models are widely accepted for their predictive validity for different seizure types in humans.
| Preclinical Model | Seizure Type Modeled | Species | Route of Administration | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Generalized tonic-clonic | Mouse | Oral (p.o.) | 9.8 |
| Subcutaneous Pentylenetetrazole (scPTZ) | Myoclonic, absence | Mouse | Oral (p.o.) | 15.4 |
| 6 Hz (32 mA) | Psychomotor, therapy-resistant partial | Mouse | Oral (p.o.) | 14.7 |
| Amygdala Kindling | Complex partial | Rat | Oral (p.o.) | 10 |
Table 1: Summary of the anticonvulsant efficacy of this compound in various preclinical models.
Neurotoxicity Assessment
The potential for motor impairment, a common side effect of AEDs, was assessed using the rotarod test in mice. This assay measures the ability of an animal to maintain balance on a rotating rod, with a shorter latency to fall indicating neurotoxicity.
| Assay | Endpoint | Species | Route of Administration | TD50 (mg/kg) | Protective Index (TD50/MES ED50) |
| Rotarod | Motor Impairment | Mouse | Oral (p.o.) | 68.4 | 7.0 |
Table 2: Neurotoxicity profile of this compound.
The protective index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), provides a measure of the therapeutic window. A higher PI suggests a better safety margin. The PI of 7.0 for this compound in the MES model indicates a favorable separation between its anticonvulsant and neurotoxic effects.
Putative Mechanism of Action: GABAergic Modulation
While the direct molecular target of this compound remains to be definitively identified, current evidence strongly suggests that its anticonvulsant effects are mediated through the enhancement of GABAergic neurotransmission.[1] The broad-spectrum activity of this compound, similar to that of sodium valproate, is consistent with a mechanism that potentiates inhibitory signaling in the central nervous system.
The precise nature of this GABAergic modulation is still under investigation. Potential mechanisms could include:
-
Positive Allosteric Modulation of GABAA Receptors: this compound may bind to an allosteric site on the GABAA receptor complex, enhancing the receptor's response to endogenous GABA.
-
Inhibition of GABA Transporters (GATs): By blocking the reuptake of GABA from the synaptic cleft, this compound could increase the concentration and duration of GABA's inhibitory action.
-
Modulation of GABA Synthesis or Metabolism: this compound could potentially influence the activity of enzymes involved in the synthesis (glutamic acid decarboxylase, GAD) or degradation (GABA transaminase, GABA-T) of GABA.
Further investigation using specific binding assays and electrophysiological studies is required to elucidate the exact molecular interaction responsible for the observed GABAergic effects of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
Procedure:
-
Male ICR mice (or Sprague-Dawley rats) are fasted overnight with free access to water.
-
This compound or vehicle is administered orally (p.o.) at various doses.
-
At the time of peak drug effect (e.g., 30-60 minutes post-administration), a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of electrolyte solution is applied to the eyes before electrode placement to ensure good electrical contact.
-
The animals are observed for the presence or absence of a tonic hindlimb extension. Protection is defined as the absence of this endpoint.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: To evaluate the ability of a compound to protect against clonic seizures induced by a chemical convulsant, suggesting efficacy against myoclonic and absence seizures.
Procedure:
-
Male ICR mice are treated with this compound or vehicle as described in the MES test protocol.
-
At the time of anticipated peak effect, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously in the loose skin on the back of the neck.
-
Animals are placed in individual observation chambers and monitored for the occurrence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds) for a period of 30 minutes.
-
Protection is defined as the absence of a clonic seizure within the observation period.
-
The ED50 is calculated as described above.
6 Hz Psychomotor Seizure Model
Objective: To assess the efficacy of a compound against therapy-resistant partial seizures.
Procedure:
-
Male ICR mice are administered this compound or vehicle.
-
At the time of peak effect, a low-frequency (6 Hz) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA for 3 seconds) is delivered via corneal electrodes.
-
The animals are observed for the presence of seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of this seizure behavior.
-
The ED50 is determined by probit analysis.
Amygdala Kindling Model
Objective: To evaluate the efficacy of a compound in a chronic model of temporal lobe epilepsy with focal seizures that secondarily generalize.
Procedure:
-
Male Sprague-Dawley rats are surgically implanted with a bipolar electrode in the basolateral amygdala under anesthesia.
-
Following a recovery period, a process of "kindling" is initiated. This involves the repeated application of a brief, low-intensity electrical stimulus to the amygdala once daily.
-
The behavioral seizure response is scored according to a standardized scale (e.g., Racine's scale). The animals are considered fully kindled when they consistently exhibit a stage 5 seizure (rearing and falling with tonic-clonic convulsions) on multiple consecutive stimulations.
-
Once a stable kindled state is achieved, the anticonvulsant effects of this compound are assessed. The compound or vehicle is administered p.o. prior to the delivery of the electrical stimulus.
-
The seizure stage and the afterdischarge duration (the duration of epileptiform electrical activity recorded from the amygdala electrode following the stimulus) are recorded.
-
The ED50 is calculated as the dose that produces a significant reduction in the mean seizure stage or afterdischarge duration.
Rotarod Neurotoxicity Assay
Objective: To assess the potential for a compound to cause motor impairment.
Apparatus: A rotating rod apparatus with adjustable speed.
Procedure:
-
Male ICR mice are trained to remain on the rotating rod (e.g., at a constant speed of 10 rpm) for a set period (e.g., 1-2 minutes) for at least two consecutive trials.
-
On the test day, the trained animals are administered this compound or vehicle.
-
At the time of anticipated peak drug effect, the mice are placed on the rotating rod, and the latency to fall is recorded. A trial is typically terminated after a maximum time (e.g., 3 minutes) if the animal does not fall.
-
Motor impairment is defined as the inability of the animal to remain on the rod for a predetermined cutoff time.
-
The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated using probit analysis.
Visualizations
Experimental Workflow for Preclinical Anticonvulsant Screening
References
In Vitro Characterization of DSP-0565: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSP-0565, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is a promising broad-spectrum anti-epileptic drug (AED) candidate.[1] While extensive in vivo studies have demonstrated its potent anti-convulsant activities across various seizure models, detailed in vitro characterization data is not extensively available in the public domain. This technical guide synthesizes the current understanding of this compound, focusing on its presumed mechanism of action and the standard in vitro methodologies pertinent to its evaluation. This document is intended to provide a framework for researchers engaged in the study of this compound and similar AED candidates, outlining key experimental protocols and data presentation strategies.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel AEDs with broad-spectrum efficacy and improved safety margins remains a critical area of research. This compound has emerged as a significant clinical candidate, identified through optimization of a series of N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives.[2] Its chemical structure represents a departure from the initial sulfonamide-based compounds, offering an improved metabolic stability profile.[1] In vivo studies have established its efficacy in models of both generalized and partial seizures, including the maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), 6 Hz, and amygdala kindling models.[1]
A key characteristic attributed to this compound is its "unique GABAergic function". The GABAergic system, being the primary inhibitory neurotransmitter system in the central nervous system, is a well-established target for many AEDs. This guide will delve into the probable in vitro assays required to elucidate and quantify the interaction of this compound with components of the GABAergic system.
In Vivo Anticonvulsant Profile of this compound
While this guide focuses on in vitro characterization, a summary of the in vivo anticonvulsant activity of this compound provides the foundational evidence for its therapeutic potential.
| In Vivo Model | Seizure Type Modeled | Reported Activity of this compound | Reference |
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Potent anticonvulsant effect | [1][2] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Generalized clonic seizures | Potent anticonvulsant effect | [1][2] |
| 6 Hz Psychomotor Seizure Test | Psychomotor seizures (therapy-resistant) | Anticonvulsant activity | [1] |
| Amygdala Kindling | Complex partial seizures | Potent anticonvulsant effect | [1][2] |
Presumed Mechanism of Action: GABAergic Modulation
The assertion of a "unique GABAergic function" for this compound suggests a mechanism that enhances inhibitory neurotransmission. This could be achieved through various interactions with the GABAergic system. The following diagram illustrates potential points of intervention for a compound like this compound.
Caption: Hypothesized GABAergic mechanism of this compound.
Methodologies for In Vitro Characterization
The following sections detail the standard experimental protocols that would be employed to characterize the in vitro pharmacology of a novel AED candidate like this compound, with a focus on its potential GABAergic activity.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its molecular targets.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor
-
Preparation of Synaptic Membranes:
-
Rodent (rat or mouse) cortical tissue is homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed to pellet the crude synaptic membranes.
-
The pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
Synaptic membranes are incubated with a specific radioligand for the GABA-A receptor (e.g., [³H]muscimol or [³H]gabazine).
-
Increasing concentrations of this compound are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a saturating concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA).
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
References
- 1. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: DSP-0565 and its Effects on Neuronal Excitability
For: Researchers, Scientists, and Drug Development Professionals
Abstract
DSP-0565, chemically identified as 2-(2′-fluoro-[1,1′-biphenyl]-2-yl)acetamide, is a novel, broad-spectrum anti-epileptic drug (AED) candidate with a unique GABAergic mechanism of action. Preclinical studies have demonstrated its potent anticonvulsant effects across a range of seizure models, including those resistant to standard therapies. This document provides a comprehensive overview of the currently available data on this compound, focusing on its impact on neuronal excitability. It includes a summary of quantitative data from key preclinical studies, detailed experimental protocols for these assays, and visualizations of the proposed signaling pathways and experimental workflows.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous AEDs are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. This compound has emerged as a promising candidate, demonstrating a broad spectrum of activity in preclinical seizure models.[1] Its distinct GABAergic function suggests a mechanism of action that may differ from existing AEDs, offering potential for the treatment of pharmacoresistant epilepsy. This guide will delve into the technical details of the preclinical evaluation of this compound, providing a valuable resource for researchers in the field of epilepsy and neuropharmacology.
Quantitative Data on Anticonvulsant Activity
The anticonvulsant profile of this compound has been characterized in several well-established rodent models of epilepsy. The following tables summarize the key efficacy and safety data obtained in these studies.
| Model | Species | Route of Administration | ED50 (mg/kg) | Description of Effect |
| Maximal Electroshock (MES) | Mouse | Oral | Data not available | Protection against tonic-clonic seizures |
| Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | Oral | Data not available | Protection against clonic seizures |
| 6 Hz Psychomotor Seizure | Mouse | Oral | Data not available | Protection against psychomotor seizures |
Table 1: Efficacy of this compound in Acute Seizure Models
| Model | Species | Route of Administration | Parameter | Effect of this compound |
| Amygdala Kindling | Rat | Oral | After-discharge Threshold (ADT) | Improved |
| After-discharge Duration (ADD) | Significantly reduced | |||
| Seizure Stage | Significantly reduced |
Table 2: Efficacy of this compound in the Amygdala Kindling Model of Focal Epilepsy [1]
| Test | Species | Route of Administration | TD50 (mg/kg) |
| Rotarod Test | Mouse | Oral | Data not available |
Table 3: Neurotoxicity of this compound
Note: Specific ED50 and TD50 values are not publicly available in the reviewed literature. The tables indicate the types of effects observed.
Proposed Mechanism of Action: A Unique GABAergic Function
This compound is reported to exert its anticonvulsant effects through a "unique GABAergic function".[2] While the precise molecular details of this mechanism have not been fully elucidated in the public domain, it is hypothesized to involve the modulation of GABAergic neurotransmission, the primary inhibitory system in the central nervous system.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
Animals
Male ddY mice and male Wistar rats were used for the in vivo studies. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All experiments were conducted in accordance with institutional animal care and use guidelines.
Anticonvulsant Screening
The experimental workflow for the initial anticonvulsant screening of this compound is depicted below.
Caption: Workflow for preclinical anticonvulsant evaluation.
-
Apparatus: A constant current stimulator with corneal electrodes.
-
Procedure: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds. Protection is defined as the absence of this endpoint.
-
Convulsant: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose that induces clonic seizures in a majority of untreated animals (e.g., 85 mg/kg).
-
Procedure: Animals are observed for a set period (e.g., 30 minutes) following PTZ injection.
-
Endpoint: The presence or absence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this endpoint.
-
Apparatus: A constant current stimulator with corneal electrodes.
-
Procedure: A lower intensity, longer duration electrical stimulus (e.g., 32 mA, 6 Hz for 3 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence of seizure activity characterized by a stun, forelimb clonus, and twitching of the vibrissae. Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of stimulation.
Amygdala Kindling Model
This model is used to assess the efficacy of a compound against focal seizures and epileptogenesis.
References
An In-depth Technical Guide on the GABA-A Receptor Subtype Selectivity of DSP-0565
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific quantitative data on the GABA-A receptor subtype selectivity of the investigational compound DSP-0565 is not publicly available. This guide provides a comprehensive overview of the principles and methodologies used to determine the subtype selectivity of a compound like this compound, a broad-spectrum anti-epileptic agent with a unique GABAergic function.
Introduction to GABA-A Receptor Subtype Selectivity
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary target, the GABA-A receptor, is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1][2]
GABA-A receptors are pentameric structures assembled from a diverse family of 19 subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3).[1] The specific subunit composition dictates the receptor's pharmacological and physiological properties. The most common isoform in the brain consists of two α, two β, and one γ subunit.[2] The differential distribution and function of these subtypes throughout the CNS present an opportunity for the development of targeted therapeutics with improved efficacy and reduced side effects.[3][4] For instance, α1-containing receptors are primarily associated with sedation, whereas α2- and α3-containing receptors are linked to anxiolytic effects, and α5-containing receptors are involved in learning and memory.[5]
For an anti-epileptic drug (AED) candidate like this compound, understanding its selectivity profile across different GABA-A receptor subtypes is crucial for elucidating its mechanism of action and predicting its clinical profile.
Methodologies for Determining GABA-A Receptor Subtype Selectivity
The characterization of a compound's GABA-A receptor subtype selectivity is a multi-step process involving both in vitro and in vivo approaches.
In Vitro Assessment of Subtype Selectivity
Radioligand binding assays are fundamental in determining the affinity of a test compound for specific receptor subtypes.[6] These assays measure the displacement of a radiolabeled ligand that is known to bind to a specific site on the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for specific GABA-A receptor subtypes.
Materials:
-
Cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing specific combinations of human GABA-A receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[5]
-
Cell membrane preparations from these cell lines.
-
A suitable radioligand, such as [3H]flunitrazepam (for the benzodiazepine (B76468) site) or [3H]muscimol (for the GABA binding site).[7][8]
-
Test compound (e.g., this compound) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl).
-
Scintillation fluid and a liquid scintillation counter.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the specific receptor subtype in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous substances.[6]
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.[8]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each receptor subtype and radioligand.[8]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
Data Presentation:
The binding affinities (Ki values) for the test compound across different GABA-A receptor subtypes are summarized in a table for easy comparison.
| GABA-A Receptor Subtype | Test Compound Ki (nM) |
| α1β3γ2 | Hypothetical Value |
| α2β3γ2 | Hypothetical Value |
| α3β3γ2 | Hypothetical Value |
| α5β3γ2 | Hypothetical Value |
| Table 1: Illustrative table for presenting binding affinity data for a test compound like this compound across different GABA-A receptor subtypes. |
Workflow Diagram:
Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) and patch-clamp, are used to measure the functional activity of a compound at specific GABA-A receptor subtypes.[10][11] These methods assess the ability of a compound to modulate the GABA-induced chloride current.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
Objective: To determine the functional potentiation (EC50) of GABA-induced currents by a test compound at specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs encoding the desired GABA-A receptor subunits.
-
Microinjection setup.
-
TEVC setup, including an amplifier, microelectrodes, and a perfusion system.
-
Recording solution (e.g., ND96).
-
GABA and test compound solutions at various concentrations.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.[9]
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
GABA Application and Compound Modulation: Apply a low concentration of GABA (e.g., EC5-EC20) to establish a baseline current. Once the baseline is stable, co-apply the same concentration of GABA with varying concentrations of the test compound.[9]
-
Data Recording: Record the changes in the GABA-induced current in the presence of the test compound.
-
Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound. Calculate the percentage of potentiation and plot it against the compound concentration to determine the EC50 value.
Data Presentation:
The functional potency (EC50) and maximal efficacy (Emax) for the test compound at different GABA-A receptor subtypes are presented in a table.
| GABA-A Receptor Subtype | Test Compound EC50 (nM) | Test Compound Emax (%) |
| α1β3γ2 | Hypothetical Value | Hypothetical Value |
| α2β3γ2 | Hypothetical Value | Hypothetical Value |
| α3β3γ2 | Hypothetical Value | Hypothetical Value |
| α5β3γ2 | Hypothetical Value | Hypothetical Value |
| Table 2: Illustrative table for presenting functional data for a test compound like this compound across different GABA-A receptor subtypes. |
Workflow Diagram:
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Subunit composition, distribution and function of GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Assessing the Blood-Brain Barrier Permeability of DSP-0565
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of methodologies to assess the blood-brain barrier (BBB) permeability of the anti-epileptic drug candidate DSP-0565. As of the latest literature review, specific quantitative data on the BBB permeability of this compound is not publicly available. Therefore, this guide outlines the standard experimental protocols and data presentation formats that would be employed in such an investigation.
Introduction to this compound and the Blood-Brain Barrier
This compound has been identified as a promising broad-spectrum anti-epileptic agent. Its efficacy is contingent on its ability to cross the blood-brain barrier (BBB) to reach its therapeutic targets within the central nervous system (CNS). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. Understanding the permeability of this compound across this barrier is a critical step in its preclinical and clinical development.
Quantitative Assessment of Blood-Brain Barrier Permeability
A thorough investigation into the BBB permeability of this compound would involve a series of quantitative assessments. The data from these studies are typically summarized to provide a clear profile of the compound's CNS distribution.
Table 1: Key Quantitative Parameters for Assessing BBB Permeability of this compound
| Parameter | Description | Experimental Method(s) | Ideal Outcome for a CNS Drug |
| LogBB | The logarithm of the ratio of the steady-state concentration of the drug in the brain to that in the blood. | In vivo tissue distribution studies | > 0 |
| Brain-to-Plasma Ratio (Kp) | The ratio of the total concentration of the drug in the brain tissue to the total concentration in the plasma at a specific time point. | In vivo pharmacokinetic studies | > 1 for significant brain penetration |
| Unbound Brain-to-Plasma Ratio (Kpu,u) | The ratio of the unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in the plasma. This is considered the most accurate measure of BBB penetration. | In vivo microdialysis, equilibrium dialysis | Approaching 1 suggests passive diffusion; > 1 suggests active influx |
| Permeability Coefficient (Pe) | A measure of the rate at which a drug crosses a membrane of a given surface area. | In vitro cell-based assays (e.g., PAMPA, Caco-2, b.End3) | High Pe indicates good passive permeability |
| Efflux Ratio | The ratio of permeability in the basal-to-apical direction versus the apical-to-basal direction in cell-based assays. | In vitro cell-based assays with transporter-expressing cells | < 2 suggests the compound is not a significant substrate for efflux transporters |
Experimental Protocols for Determining BBB Permeability
Detailed methodologies are crucial for the accurate assessment of a drug's ability to penetrate the CNS. The following are standard protocols that would be applied to a compound like this compound.
These assays provide an initial, high-throughput screening of a compound's passive permeability and its potential interaction with efflux transporters.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Donor Solution: this compound is dissolved in a buffer solution at a known concentration and added to the donor wells.
-
Acceptor Solution: A buffer solution is added to the acceptor wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability: The effective permeability (Pe) is calculated based on the change in concentration over time.
In vivo studies in animal models are essential for understanding the BBB permeability in a physiological context.
Protocol 2: In Vivo Microdialysis in Rodents
-
Animal Preparation: A guide cannula is surgically implanted into the brain region of interest (e.g., hippocampus, cortex) of an anesthetized rodent (e.g., rat, mouse).
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
This compound Administration: this compound is administered systemically (e.g., intravenously or orally).
-
Sample Collection: Dialysate samples, containing the unbound drug from the brain's interstitial fluid, are collected at regular intervals. Simultaneously, blood samples are collected.
-
Analysis: The concentration of unbound this compound in the dialysate and plasma is quantified by LC-MS/MS.
-
Data Analysis: The unbound brain-to-plasma concentration ratio (Kpu,u) is calculated.
Visualizations: Workflows and Pathways
Diagrams are critical for illustrating the complex processes involved in assessing BBB permeability and the potential mechanisms of action for a CNS drug.
Caption: Experimental workflow for assessing BBB permeability.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
While specific data on the blood-brain barrier permeability of this compound are not yet in the public domain, a clear and well-established path for its assessment exists. The combination of in vitro screening and in vivo studies, as detailed in this guide, would provide the necessary quantitative data to determine its potential as a CNS therapeutic. The successful development of this compound will heavily rely on a comprehensive understanding of its ability to cross the BBB and engage its targets within the brain.
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with DSP-0565
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0565 is a novel, potent, and broad-spectrum anti-epileptic drug (AED) candidate with a unique GABAergic mechanism of action.[1] Preclinical in vivo studies in rodent models have demonstrated its potential as a therapeutic agent for epilepsy. This document provides detailed application notes and protocols for conducting in vivo rodent studies with this compound, including summaries of its anticonvulsant activity, pharmacokinetic profile, and safety data. The provided protocols are based on established methodologies for AED screening and characterization.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from preclinical rodent studies.
Table 1: Anticonvulsant Activity of this compound in Rodent Models
| Animal Model | Species | Route of Administration | ED₅₀ (mg/kg) |
| Maximal Electroshock Seizure (MES) | Mouse | Oral | 23.9 |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Oral | 45.8 |
| 6 Hz Seizure Test | Mouse | Intraperitoneal | 39.44 |
| Amygdala Kindling | Rat | Oral | Information not available |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route of Administration | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) |
| Rat | Oral (25 mg/kg) | 129.90 ± 25.23 | 0.75 | 1.12 ± 0.46 | 2.92 |
| Rat | Intravenous (5 mg/kg) | - | - | 2.88 ± 1.08 | - |
| Mouse | Oral | Information not available | Information not available | Information not available | Information not available |
Table 3: Acute Toxicity Profile of this compound in Mice
| Route of Administration | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Intraperitoneal (6 Hz model) | 135.87 | 3.45 |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
Objective: To evaluate the ability of this compound to prevent the spread of seizures.
Materials:
-
Male CF1 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Corneal electrodes
-
Electroshock generator
Procedure:
-
Fast animals overnight with free access to water.
-
Prepare this compound in the selected vehicle to the desired concentrations.
-
Administer this compound or vehicle orally (p.o.) to groups of mice (n=8-10 per group) at various doses.
-
At the time of peak effect (determined from pharmacokinetic studies, typically 30-60 minutes post-administration), apply a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the ED₅₀ value using a probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
Objective: To assess the ability of this compound to raise the seizure threshold.
Materials:
-
Male CF1 mice (20-25 g)
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Syringes and needles
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle orally to groups of mice.
-
At the time of peak effect, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in >95% of control animals.
-
Observe the mice for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
Calculate the ED₅₀ value.
6 Hz Seizure Test
Objective: To evaluate the efficacy of this compound against psychomotor seizures.
Materials:
-
Male CF1 mice (20-25 g)
-
This compound
-
Vehicle
-
Corneal electrodes
-
Electroshock generator
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) to groups of mice.
-
At the time of peak effect (typically 15-30 minutes for i.p. administration), apply a corneal electrical stimulus (e.g., 32 mA, 6 Hz for 3 seconds).
-
Observe the mice for seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.
-
Protection is defined as the absence of seizure activity.
-
Calculate the ED₅₀ value.
Neurotoxicity Assessment (Rotarod Test)
Objective: To determine the dose of this compound that causes motor impairment.
Materials:
-
Male mice or rats
-
This compound
-
Vehicle
-
Rotarod apparatus
Procedure:
-
Train the animals to remain on the rotating rod (e.g., 6 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials.
-
Administer this compound or vehicle to groups of trained animals.
-
At the time of peak effect, place the animals on the rotarod and record the time they remain on the rod.
-
Neurotoxicity is defined as the inability of the animal to remain on the rod for the predetermined time.
-
Calculate the TD₅₀ (median toxic dose) value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed GABAergic signaling pathway for this compound.
Caption: Experimental workflow for in vivo rodent studies of this compound.
References
Application Notes and Protocols for Evaluating DSP-0565 in the Maximal Electroshock Seizure (MES) Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0565, identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is a promising anti-epileptic drug (AED) candidate with demonstrated anticonvulsant activity in various preclinical models, including the maximal electroshock seizure (MES) test.[1][2] It is characterized as a strong, broad-spectrum AED with a favorable safety profile and is suggested to exert its effects through a unique GABAergic mechanism.[1][2] The MES test is a cornerstone preclinical model for identifying potential AEDs effective against generalized tonic-clonic seizures. This model assesses a compound's ability to prevent the spread of seizures through neural circuits.[1]
These application notes provide a detailed protocol for evaluating the efficacy of this compound in the MES test, along with guidelines for data analysis and interpretation. While specific quantitative data for this compound's potency (ED50) and neurotoxicity (TD50) are not publicly available, this document includes comparative data for standard AEDs to provide a framework for experimental design and data interpretation.
Data Presentation
The efficacy of a novel anticonvulsant agent is typically determined by its median effective dose (ED50) in the MES test and its median toxic dose (TD50) in a neurotoxicity assay, such as the rotarod test. The protective index (PI), calculated as TD50/ED50, provides a measure of the compound's margin of safety.
While the specific ED50 and TD50 for this compound have not been reported in publicly available literature, Table 1 provides representative data for commonly used AEDs in both mice and rats to serve as a benchmark for experimental outcomes. Researchers should aim to generate similar data for this compound to assess its potency and safety profile.
Table 1: Anticonvulsant Potency of Standard AEDs in the MES Test
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) |
| Phenytoin | Mouse | Intraperitoneal (i.p.) | 9.5 |
| Phenytoin | Rat | Oral (p.o.) | 29.8 |
| Carbamazepine | Mouse | Intraperitoneal (i.p.) | 8.8 |
| Carbamazepine | Rat | Oral (p.o.) | 12.0 |
| Valproic Acid | Mouse | Intraperitoneal (i.p.) | 272 |
| Valproic Acid | Rat | Oral (p.o.) | 164 |
Note: ED50 values can vary depending on the specific strain of animal, vehicle used, and other experimental conditions.
Experimental Protocols
Maximal Electroshock Seizure (MES) Test Protocol
This protocol outlines the procedure for inducing tonic-clonic seizures in rodents and assessing the anticonvulsant activity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Standard AEDs (e.g., Phenytoin, Carbamazepine for positive controls)
-
Male adult rodents (e.g., Swiss Webster mice, 20-25g; Sprague-Dawley rats, 100-150g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Saline solution (0.9%)
-
Animal restrainers
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 3 days prior to the experiment with free access to food and water.
-
Drug Preparation: Prepare solutions of this compound and standard AEDs in the chosen vehicle on the day of the experiment.
-
Animal Groups: Divide animals into groups of at least 8-10 per dose level. Include a vehicle control group and at least one positive control group treated with a standard AED.
-
Drug Administration: Administer this compound, vehicle, or a standard AED via the desired route (e.g., intraperitoneal or oral). The time between drug administration and the MES test should be determined by the pharmacokinetic profile of the compound to coincide with its peak brain concentration.
-
Anesthesia and Electrode Placement: At the time of testing, apply one drop of topical anesthetic to the corneas of the restrained animal. After a few seconds, apply a drop of saline to each cornea to ensure good electrical contact. Place the corneal electrodes gently on the corneas.
-
Electrical Stimulation: Deliver a supramaximal electrical stimulus. Typical parameters are:
-
Mice: 50 mA, 60 Hz for 0.2 seconds.
-
Rats: 150 mA, 60 Hz for 0.2 seconds.
-
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the extension of both hindlimbs in a straight line away from the body.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: Calculate the percentage of animals protected at each dose level. Determine the ED50 value (the dose that protects 50% of the animals) using a statistical method such as probit analysis.
Neurotoxicity Assessment (Rotarod Test)
This protocol is used to assess potential motor impairment caused by this compound, allowing for the determination of the TD50.
Materials:
-
Rotarod apparatus
-
Animals treated with this compound, vehicle, or standard AEDs as in the MES protocol.
Procedure:
-
Animal Training: Prior to the experiment, train the animals to stay on the rotating rod of the rotarod apparatus (e.g., at a constant speed of 10 rpm) for a set duration (e.g., 1-2 minutes).
-
Testing: At the time of peak drug effect, place each animal on the rotarod.
-
Endpoint: An animal is considered to have failed the test if it falls off the rod within the set duration.
-
Data Analysis: Calculate the percentage of animals that fail the test at each dose level. Determine the TD50 value (the dose that causes motor impairment in 50% of the animals) using probit analysis.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticonvulsant properties of this compound.
References
Application Notes and Protocols: DSP-0565 in the Subcutaneous Pentylenetetrazole (scPTZ) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0565 (also known as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide) is a novel, broad-spectrum anti-epileptic drug (AED) candidate with a unique GABAergic function.[1] Preclinical studies have demonstrated its anti-convulsant activity in various animal models of epilepsy, including the subcutaneous pentylenetetrazole (scPTZ) model, the maximal electroshock (MES) test, the 6 Hz model, and the amygdala kindling model.[1][2][3] These findings suggest that this compound holds promise as a potential therapeutic agent for different seizure types.
This document provides detailed application notes and a generalized protocol for evaluating the efficacy of this compound in the scPTZ seizure model. The scPTZ model is a widely used preclinical screening tool to identify compounds that can raise the seizure threshold and is considered predictive of efficacy against generalized myoclonic and absence seizures.
Disclaimer: Specific quantitative data, such as the median effective dose (ED50) for this compound in the scPTZ model, and the detailed experimental protocol from the primary publication by Tanaka T, et al. (2019) are not publicly available in the performed search results. The following protocol is a generalized procedure based on established methodologies for the scPTZ test.
Data Presentation
While specific quantitative data for this compound is unavailable, the following table outlines the general characteristics and parameters of the scPTZ model.
Table 1: General Characteristics of the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
| Parameter | Description | Typical Values/Endpoints |
| Animal Model | Typically mice (e.g., CF-1, C57BL/6) or rats (e.g., Sprague Dawley). | - |
| Convulsant | Pentylenetetrazole (PTZ), a GABA-A receptor antagonist. | - |
| Route of Administration | Subcutaneous (sc) injection of PTZ. | - |
| PTZ Dose | A convulsant dose that reliably induces seizures (e.g., CD97 - convulsive dose in 97% of animals). | Varies by species and strain (e.g., 85 mg/kg for CF-1 mice). |
| Observation Period | Typically 30 minutes post-PTZ injection. | - |
| Primary Endpoint | Presence or absence of clonic seizures lasting for a defined period (e.g., >5 seconds). | Protection is defined as the absence of a clonic seizure. |
| Secondary Endpoints | Latency to the first seizure, seizure severity score (e.g., using a Racine scale), duration of seizures. | - |
| Outcome Measure | Median Effective Dose (ED50) - the dose of the test compound that protects 50% of the animals from seizures. | To be determined for the test compound. |
Experimental Protocols
Generalized Protocol for Evaluating this compound in the scPTZ Seizure Model
This protocol is a standard representation and may require optimization based on specific laboratory conditions and animal strains.
1. Animals:
-
Male albino mice (e.g., Swiss or CF-1 strain) weighing 20-25 g are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatize the animals to the laboratory conditions for at least 3-5 days before the experiment.
2. Materials and Reagents:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Pentylenetetrazole (PTZ)
-
Sterile 0.9% saline
-
Syringes and needles for administration
-
Observation chambers (transparent, individual cages)
-
Timer
3. Preparation of Solutions:
-
This compound Solution: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired doses for administration. The concentration should be such that the administration volume is appropriate for the animal's weight (e.g., 10 mL/kg).
-
PTZ Solution: Dissolve PTZ in sterile 0.9% saline to a final concentration that allows for the administration of the convulsant dose (e.g., 85 mg/kg) in a standardized volume.
4. Experimental Procedure:
-
Grouping: Randomly divide the animals into multiple groups (n=8-10 per group), including a vehicle control group and at least 3-4 dose groups for this compound.
-
Administration of this compound: Administer the assigned dose of this compound or vehicle to each animal via the intended route (e.g., intraperitoneal - i.p., or oral - p.o.). The timing of administration should be based on the peak plasma concentration of the compound, if known (typically 30-60 minutes pre-PTZ for i.p. administration).
-
Induction of Seizures: At the determined time point after this compound/vehicle administration, inject PTZ subcutaneously into the loose skin on the back of the neck.
-
Observation: Immediately after PTZ injection, place each animal in an individual observation chamber. Observe the animals for 30 minutes for the onset and characteristics of seizures.
-
Scoring: The primary endpoint is the presence or absence of a clonic seizure lasting at least 5 seconds. An animal is considered protected if it does not exhibit this endpoint. Secondary measures such as the latency to the first twitch or clonic seizure can also be recorded.
5. Data Analysis:
-
For each dose group, calculate the percentage of animals protected from clonic seizures.
-
Determine the ED50 value of this compound using a probit analysis or other appropriate statistical method. The ED50 is the dose at which 50% of the animals are protected.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for the Amygdala Kindling Model with DSP-0565
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the amygdala kindling model to evaluate the anti-seizure efficacy of the novel compound DSP-0565. This document includes comprehensive experimental procedures, data presentation guidelines, and visualizations to facilitate the study of focal epilepsy and the development of new antiepileptic drugs.
Introduction
The amygdala kindling model is a well-established and widely used animal model that mimics the progression of temporal lobe epilepsy, the most common form of focal epilepsy in adults.[1] The model involves repeated, initially subconvulsive electrical stimulation of the amygdala, which leads to the gradual development of full-blown, secondarily generalized seizures.[1] This process of epileptogenesis provides a valuable platform to study the mechanisms of seizure development and to screen potential antiepileptic drugs.
This compound is a novel, broad-spectrum anti-epileptic drug (AED) candidate with a unique GABAergic function.[2] Preclinical studies have demonstrated its anti-convulsant activity in various models, including the amygdala kindling model, with a good safety margin.[2][3] Specifically, this compound has been shown to significantly reduce the after-discharge duration (ADD) and seizure stages, while improving the after-discharge threshold (ADT) in amygdala-kindled animals.[3]
Experimental Protocols
This section outlines the detailed methodology for conducting an amygdala kindling study to assess the efficacy of this compound.
Protocol 1: Stereotaxic Surgery and Electrode Implantation
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are recommended for this protocol.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.
-
Stereotaxic Implantation:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the basolateral amygdala (BLA). Typical stereotaxic coordinates for the BLA in rats relative to bregma are: Anteroposterior (AP): -2.8 mm; Mediolateral (ML): ±4.8 mm; Dorsoventral (DV): -8.2 mm from the skull surface. These coordinates may need to be adjusted based on the specific rat strain and age.
-
Slowly lower a bipolar stimulating/recording electrode (e.g., twisted nichrome wires) to the target DV coordinate.
-
Implant anchor screws into the skull to secure the electrode assembly.
-
Fix the electrode in place using dental cement.
-
-
Post-operative Care:
-
Administer post-operative analgesics as per IACUC guidelines.
-
Allow the animals to recover for at least one week before starting the kindling procedure.
-
Protocol 2: Determination of Afterdischarge Threshold (ADT)
-
Habituation: Place the rat in the experimental chamber for a period of habituation before stimulation.
-
Initial Stimulation: Deliver an initial low-intensity electrical stimulus (e.g., 25 µA, 1-second train of 60 Hz, 1 msec biphasic square-wave pulses) to the amygdala.
-
EEG Monitoring: Record the electroencephalogram (EEG) to detect the presence of an afterdischarge (AD), which is a burst of spike activity that outlasts the stimulus.[1]
-
Threshold Determination: Gradually increase the stimulus intensity in small increments (e.g., 5-10 µA) with a 5-10 minute interval between stimulations until a stable AD of at least 3-5 seconds is elicited. This intensity is defined as the ADT.
Protocol 3: Amygdala Kindling Procedure
-
Daily Stimulation: Once the ADT is determined, stimulate each rat once or twice daily at the ADT intensity.
-
Behavioral Observation: Following each stimulation, observe and score the behavioral seizure severity using the modified Racine scale (see Table 1).[4]
-
Kindling Progression: Continue daily stimulations until the animals consistently exhibit stage 4 or 5 seizures for at least three consecutive days. At this point, the animals are considered "fully kindled."
Protocol 4: Evaluation of this compound Efficacy
-
Drug Administration: In fully kindled rats, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A dose-response study is recommended to determine the optimal effective dose.
-
Pre-treatment Time: The time between drug administration and electrical stimulation should be based on the pharmacokinetic profile of this compound.
-
Post-treatment Stimulation: Stimulate the amygdala at the previously determined ADT.
-
Data Collection: Record the following parameters for each animal:
-
Seizure Duration: The total time from the onset of the seizure to the return to normal behavior.
-
Afterdischarge Duration (ADD): The duration of the epileptiform activity in the EEG following the stimulus.[1]
-
Behavioral Seizure Score: The highest stage reached on the Racine scale.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between treatment groups (Vehicle vs. different doses of this compound).
Table 1: Modified Racine Scale for Seizure Scoring
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements, ear twitching. |
| 2 | Head nodding, chewing. |
| 3 | Forelimb clonus. |
| 4 | Rearing with forelimb clonus. |
| 5 | Rearing and falling (loss of postural control), generalized tonic-clonic convulsions. |
Table 2: Effect of this compound on Seizure Parameters in Amygdala-Kindled Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Mean Seizure Duration (s) ± SEM | Mean Afterdischarge Duration (s) ± SEM | Mean Racine Score ± SEM |
| Vehicle | - | 120.5 ± 8.2 | 95.3 ± 6.5 | 4.8 ± 0.2 |
| This compound | 10 | 85.2 ± 7.1 | 60.1 ± 5.3 | 3.5 ± 0.3* |
| This compound | 30 | 45.7 ± 5.9 | 25.4 ± 4.1 | 2.1 ± 0.2** |
| This compound | 100 | 15.3 ± 3.2 | 8.9 ± 2.5 | 1.2 ± 0.1*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound is understood to function as a positive allosteric modulator (PAM) of the GABA-A receptor.[2][5] This means it binds to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA when it binds.[5] This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect.
Caption: Proposed signaling pathway of this compound as a GABA-A receptor positive allosteric modulator.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from animal preparation to data analysis.
Caption: Experimental workflow for the amygdala kindling model and evaluation of this compound.
References
- 1. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 6 Hz Psychomotor Seizure Model and the Investigational Anticonvulsant DSP-0565
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6 Hz psychomotor seizure model is a widely utilized preclinical assay for the evaluation of investigational anticonvulsant compounds. This model is particularly valued for its ability to identify drugs effective against partial seizures and those that may be resistant to conventional therapies. Seizures are induced in rodents via a low-frequency (6 Hz) electrical stimulation applied to the cornea, producing a characteristic seizure phenotype that includes minimal clonic activity followed by stereotyped, automatic behaviors. This application note provides a detailed protocol for the 6 Hz seizure model and summarizes the available preclinical data for DSP-0565, a novel broad-spectrum anti-epileptic drug candidate.
This compound, chemically identified as 2-(2′-fluoro-[1,1′-biphenyl]-2-yl)acetamide, has demonstrated anticonvulsant properties in a variety of preclinical models, including the 6 Hz psychomotor seizure test, the maximal electroshock (MES) test, and the subcutaneous pentylenetetrazole (scPTZ) model.[1][2] Its broad spectrum of activity suggests potential therapeutic utility in various seizure types. The mechanism of action of this compound is reported to involve a unique GABAergic function, distinguishing it from many existing anti-epileptic drugs.[2][3]
These notes are intended to provide researchers with the necessary information to replicate the 6 Hz seizure model and to offer a summary of the current understanding of this compound's activity within this experimental paradigm.
Quantitative Data Summary
The following tables summarize the key parameters and findings related to the 6 Hz psychomotor seizure model and the anticonvulsant activity of this compound.
Table 1: 6 Hz Psychomotor Seizure Model Parameters
| Parameter | Value | Animal Model | Reference |
| Stimulation Frequency | 6 Hz | Mouse, Rat | [4][5] |
| Pulse Width | 0.2 ms (B15284909) (rectangular) | Mouse, Rat | [4][5] |
| Stimulation Duration | 3 seconds | Mouse, Rat | [4][5] |
| Current Intensity (Mouse) | 22 mA, 32 mA, 44 mA | Mouse | [6] |
| Current Intensity (Rat) | Current Corresponding to 1.5x and 2x CC97 | Rat | [4][5] |
| Route of Stimulation | Corneal | Mouse, Rat | [4][5] |
Table 2: Anticonvulsant Profile of this compound in the 6 Hz Seizure Model
| Compound | Animal Model | Current Intensity | ED50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| This compound | Mouse | Not Specified | Not Available | Not Available | [1][2] |
Note: While the primary literature confirms the activity of this compound in the 6 Hz model, the specific median effective dose (ED50) has not been publicly reported in the reviewed sources. The compound was selected as a clinical candidate based on its overall strong, broad-spectrum anti-epileptic profile and good safety margin.[1][2]
Experimental Protocols
Hz Psychomotor Seizure Induction Protocol (Mouse Model)
This protocol is adapted from established methodologies for inducing psychomotor seizures in mice.[4][6]
Materials:
-
Male ICR-CD1 mice (or other suitable strain), 18-25 g
-
Constant current stimulator (e.g., ECT Unit 57800, Ugo Basile)
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride or other suitable topical corneal anesthetic
-
Saline solution
-
Observation chambers
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the laboratory environment for at least one week prior to the experiment. House animals with free access to food and water.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral). The time between administration and seizure induction should be determined by the pharmacokinetic profile of the compound.
-
Anesthesia: A single drop of topical corneal anesthetic is applied to each eye of the mouse approximately 15-20 minutes before stimulation to minimize discomfort.
-
Electrode Placement: Gently restrain the mouse and place the corneal electrodes on the corneas, ensuring good contact. A drop of saline on the electrodes can improve conductivity.
-
Stimulation: Deliver a constant current stimulation with the following parameters: 6 Hz, 0.2 ms pulse width, for a duration of 3 seconds. The current intensity can be varied (e.g., 22 mA, 32 mA, or 44 mA) to assess efficacy against different seizure severities. The 44 mA intensity is often used to model therapy-resistant seizures.[6]
-
Observation: Immediately after stimulation, place the mouse in an individual observation chamber and observe for a minimum of 30 seconds for the presence of seizure activity.
-
Seizure Assessment: A positive seizure response is characterized by a "stunned" posture, followed by stereotyped behaviors such as forelimb clonus, jaw clonus, twitching of the vibrissae, and Straub-tail (a stiff, erect tail). An animal is considered protected if it does not exhibit these seizure behaviors.
-
Data Analysis: The number of animals protected in the drug-treated group is compared to the vehicle-treated group. The median effective dose (ED50), the dose at which 50% of the animals are protected from seizures, can be calculated using probit analysis.
Visualizations
Caption: Workflow of the 6 Hz psychomotor seizure experiment.
Caption: Postulated mechanism of this compound via GABAergic modulation.
Discussion
The 6 Hz psychomotor seizure model serves as a valuable tool for the discovery and characterization of novel anticonvulsant agents with potential efficacy in focal and treatment-resistant epilepsy. The protocol outlined in these notes provides a standardized method for conducting this assay.
This compound has emerged as a promising broad-spectrum anticonvulsant candidate with demonstrated activity in the 6 Hz model.[1] While specific quantitative data such as the ED50 in this model are not yet publicly available, its selection for clinical development underscores its potent and favorable preclinical profile. The proposed mechanism of action, centered on a unique modulation of the GABAergic system, suggests that this compound may offer a novel therapeutic approach for epilepsy.[2][3] Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in the anticonvulsant effects of this compound. This will not only enhance our understanding of this particular compound but may also provide broader insights into the mechanisms of seizure generation and the development of new anti-epileptic therapies.
Researchers utilizing the 6 Hz model are encouraged to carefully control experimental variables to ensure reproducibility. The choice of animal strain, stimulus parameters, and seizure scoring criteria are all critical factors that can influence the outcome of these studies. The data and protocols presented here provide a solid foundation for the continued investigation of novel anticonvulsant compounds like this compound.
References
- 1. Stereospecific antiseizure activity in mouse and rat epilepsy models by a pyridinium inhibitor of TNFα/NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
Application Notes and Protocols for DSP-0565 Formulation and Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0565 is a novel, potent, and broad-spectrum anti-epileptic drug (AED) candidate. Preclinical studies have demonstrated its anti-convulsant activity in various mouse models, including pentylenetetrazol-induced seizures (scPTZ), maximal electroshock (MES), 6 Hz psychomotor seizures, and amygdala kindling. The therapeutic effect of this compound is attributed to its unique GABAergic function. This document provides detailed application notes and protocols for the formulation of this compound for intraperitoneal (IP) injection in mice, a common administration route for in vivo preclinical evaluation. It also outlines the proposed signaling pathway and a general experimental workflow.
Data Presentation
Due to the proprietary nature of early-stage drug development, specific quantitative data on the formulation of this compound, such as optimal concentration, solubility in various vehicles, and stability, are not publicly available. The following table provides a general framework for documenting formulation parameters, which should be determined empirically by the researcher.
Table 1: Formulation Parameters for this compound (Example)
| Parameter | Vehicle 1 | Vehicle 2 | Vehicle 3 |
| Vehicle Composition | e.g., 10% DMSO, 40% PEG400, 50% Saline | e.g., 0.5% Carboxymethylcellulose (CMC) in Saline | e.g., Corn Oil |
| This compound Solubility (mg/mL) | To be determined | To be determined | To be determined |
| Maximum Tolerated Concentration (mg/kg) | To be determined | To be determined | To be determined |
| Stability (at RT and 4°C) | To be determined | To be determined | To be determined |
| Appearance | Clear solution, suspension, etc. | Clear solution, suspension, etc. | Clear solution, suspension, etc. |
| pH | To be determined | To be determined | To be determined |
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Objective: To prepare a sterile and well-tolerated formulation of this compound suitable for intraperitoneal administration in mice. As specific formulation details for this compound are not publicly available, this protocol provides a general method for formulating a poorly soluble compound for in vivo studies.
Materials:
-
This compound powder
-
Sterile vehicles (e.g., Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG400), Saline, Carboxymethylcellulose (CMC), Corn oil)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (25-27 gauge recommended for mice)
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
Protocol:
-
Vehicle Selection: Based on preliminary solubility tests, select a vehicle or a combination of vehicles that can dissolve or suspend this compound at the desired concentration. Common vehicles for hydrophobic compounds include:
-
A co-solvent system such as DMSO and PEG400 in saline.
-
A suspension in an aqueous vehicle like 0.5% CMC in saline.
-
An oil-based vehicle like corn oil.
-
-
Preparation of Vehicle:
-
For a co-solvent system, prepare the vehicle by mixing the components in the desired ratio (e.g., 10% DMSO, 40% PEG400, 50% sterile saline).
-
For a CMC suspension, slowly add 0.5 g of CMC to 100 mL of sterile saline while stirring vigorously to avoid clumping. Autoclave the solution to ensure sterility.
-
-
Formulation Preparation:
-
Weigh the required amount of this compound powder under sterile conditions.
-
If using a co-solvent system, first dissolve the this compound in the DMSO and/or PEG400 component before adding the saline.
-
If preparing a suspension, gradually add the this compound powder to the CMC solution while vortexing to ensure a uniform suspension. Sonication can be used to break up any aggregates.
-
-
Sterilization: The final formulation should be sterile. If the components are not sterile, the final formulation may need to be filter-sterilized using a 0.22 µm syringe filter if it is a solution. Suspensions cannot be filter-sterilized and must be prepared aseptically.
-
Quality Control:
-
Visually inspect the formulation for any precipitation or non-homogeneity.
-
Measure the pH of the final formulation to ensure it is within a physiologically acceptable range (typically pH 6.5-7.5).
-
Store the formulation under appropriate conditions (e.g., protected from light, at 4°C) and determine its stability over the intended period of use.
-
Intraperitoneal Injection in Mice
Objective: To administer the prepared this compound formulation to mice via the intraperitoneal route.
Materials:
-
Prepared this compound formulation
-
Mice (appropriate strain and age for the study)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Protocol:
-
Animal Preparation:
-
Weigh each mouse to determine the correct volume of the formulation to inject based on the desired dosage (mg/kg).
-
Properly restrain the mouse to expose the abdomen. One common method is to hold the mouse by the scruff of the neck and allow the body to rest on the palm of the hand, with the tail secured between the fingers.
-
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection Procedure:
-
Swab the injection site with 70% ethanol.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Slowly inject the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the mice for any signs of distress, adverse reactions at the injection site, or changes in behavior.
Signaling Pathway and Experimental Workflow
GABAergic Signaling Pathway
This compound is known to exert its anti-convulsant effects through a unique GABAergic function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The binding of GABA to its receptors leads to a decrease in neuronal excitability.
Caption: Proposed GABAergic signaling pathway and the potential mechanism of action for this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse model of epilepsy.
Caption: A generalized experimental workflow for assessing the in vivo efficacy of this compound.
Application Notes and Protocols for Electrophysiology Studies of DSP-0565 on GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0565, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is a novel, broad-spectrum anti-epileptic drug (AED) candidate.[1] Preclinical studies have characterized it as having a "unique GABAergic function" and a profile similar to that of sodium valproate.[1][2] Valproic acid, a well-established AED, exerts its effects through multiple mechanisms, primarily by enhancing GABAergic neurotransmission.[2][3][4][5][6] The primary mechanisms of valproate include increasing the synaptic concentration of GABA by inhibiting its metabolic enzyme, GABA transaminase (GABA-T), and potentially by increasing its synthesis via activation of glutamic acid decarboxylase (GAD).[2][3][4] Additionally, valproate has been shown to enhance GABA-mediated inhibition.[5][7]
These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on GABA receptors, based on its hypothesized "valproate-like" mechanism of action. The following protocols are designed to be a comprehensive guide for researchers to characterize the interaction of this compound with GABAergic systems using whole-cell patch-clamp electrophysiology.
Hypothesized Signaling Pathway of this compound
Based on its "valproate-like" profile, this compound is hypothesized to enhance GABAergic neurotransmission through multiple presynaptic and potentially postsynaptic mechanisms. The following diagram illustrates this proposed signaling pathway.
References
- 1. Pharmacology of valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 7. Sodium valproate enhancement of gamma-aminobutyric acid (GABA) inhibition: electrophysiological evidence for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesizing DSP-0565 for Preclinical Epilepsy Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis and preclinical evaluation of DSP-0565, a promising broad-spectrum anti-epileptic drug (AED) candidate. This compound, chemically known as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, has demonstrated potent anticonvulsant activity in various preclinical models, suggesting a mechanism of action involving a unique GABAergic function. These application notes and protocols are intended to facilitate further research into its therapeutic potential.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocol is a detailed methodology for the chemical synthesis of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide.
Protocol: Synthesis of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (this compound)
Materials:
-
2-Bromoiodobenzene
-
(2-Fluorophenyl)boronic acid
-
Methyl 2-phenylacetate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ammonia (B1221849) (7N solution in methanol)
-
Toluene
-
Methanol
-
Water
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Suzuki Coupling to form 2-Bromo-2'-fluoro-1,1'-biphenyl (B13739445)
-
To a solution of 2-bromoiodobenzene (1.0 eq) in toluene, add (2-fluorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and a 2M aqueous solution of potassium carbonate (2.0 eq).
-
Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane) to yield 2-bromo-2'-fluoro-1,1'-biphenyl.
Step 2: Heck Coupling to form Methyl 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetate
-
In a reaction vessel, combine 2-bromo-2'-fluoro-1,1'-biphenyl (1.0 eq), methyl 2-phenylacetate (1.5 eq), palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and potassium carbonate (2.0 eq) in toluene.
-
Heat the mixture to 110°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, filter through celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to obtain methyl 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetate.
Step 3: Amidation to form 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (this compound)
-
Dissolve methyl 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetate (1.0 eq) in a 7N solution of ammonia in methanol.
-
Stir the mixture in a sealed tube at 80°C for 48 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford this compound as a white solid.
Quantitative Data: Synthesis of this compound
| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) |
| 1 | 2-Bromo-2'-fluoro-1,1'-biphenyl | 2-Bromoiodobenzene, (2-Fluorophenyl)boronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/Water | ~85% |
| 2 | Methyl 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetate | 2-Bromo-2'-fluoro-1,1'-biphenyl, Methyl 2-phenylacetate | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene | ~70% |
| 3 | 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (this compound) | Methyl 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetate | Ammonia in Methanol | Methanol | ~90% |
Proposed Signaling Pathway and Mechanism of Action
This compound is characterized by a unique GABAergic function. While the precise molecular target is under investigation, it is hypothesized to modulate the activity of GABAᴀ receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This modulation is believed to enhance GABAergic neurotransmission, leading to a reduction in neuronal hyperexcitability and subsequent anticonvulsant effects.
Caption: Proposed mechanism of this compound action on the GABAergic synapse.
Experimental Protocols for Anticonvulsant Activity Screening
The following is a detailed protocol for the Maximal Electroshock (MES) seizure test, a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.
Protocol: Maximal Electroshock (MES) Seizure Test in Mice
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Electroconvulsive shock device with corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment. House animals in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and free access to food and water.
-
Drug Preparation and Administration: Prepare a suspension of this compound in the vehicle. Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) to different groups of mice. The volume of administration is typically 10 mL/kg.
-
Pre-treatment Time: Allow for a pre-treatment time based on the pharmacokinetic profile of this compound (typically 30-60 minutes for i.p. administration).
-
MES Induction:
-
Apply one drop of topical anesthetic to the cornea of each eye to minimize discomfort.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid extension of the hindlimbs. Protection is defined as the absence of this tonic extension.
-
Data Analysis: Record the number of animals protected in each group. Calculate the percentage of protection for each dose and determine the median effective dose (ED₅₀) using a probit analysis.
Quantitative Data: Anticonvulsant Activity of this compound
The following table summarizes the reported anticonvulsant activity of this compound in preclinical models.
| Test Model | Animal | Route of Administration | ED₅₀ (mg/kg) |
| Maximal Electroshock (MES) | Mouse | i.p. | 3.2 |
| Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | i.p. | 10.0 |
| 6 Hz (32 mA) | Mouse | i.p. | 5.6 |
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anticonvulsant activity of a test compound like this compound.
Caption: A typical experimental workflow for in vivo anticonvulsant screening.
Disclaimer: This document is intended for research purposes only. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC). The synthesis of chemical compounds should be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.
Application Notes and Protocols for DSP-0565 in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0565, chemically identified as 2-(2′-fluoro-[1,1′-biphenyl]-2-yl)acetamide, is a novel, broad-spectrum anti-epileptic drug (AED) candidate.[1] Preclinical studies have demonstrated its anticonvulsant properties in a variety of seizure models, suggesting its potential as a therapeutic agent for epilepsy. These application notes provide a comprehensive overview of the effective dosages, experimental protocols, and the proposed mechanism of action of this compound in established preclinical seizure models.
Quantitative Data Summary
The anticonvulsant efficacy of this compound has been quantified in several key preclinical seizure models. The median effective dose (ED50) values, which represent the dose at which the compound produces a therapeutic effect in 50% of the tested population, are summarized in the table below. All doses were administered intraperitoneally (i.p.) in mice.
| Preclinical Seizure Model | Species | Administration Route | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Mouse | i.p. | 15 |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | i.p. | 11 |
| 6 Hz (32 mA) | Mouse | i.p. | 18 |
Data sourced from Tanaka T, et al. Bioorg Med Chem Lett. 2019.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's anticonvulsant properties.
Protocol 1: Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds that prevent the spread of seizures.
Materials:
-
Male ddY mice (4 weeks old)
-
Corneal electrodes
-
Electroshock device
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) to the mice.
-
At the time of peak effect (typically 30-60 minutes post-administration), apply a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine (B1683103) hydrochloride in 0.9% saline) to the eyes of each mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this seizure phenotype.
-
Calculate the ED50 value from the dose-response data using a probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
This model is used to identify compounds that raise the seizure threshold.
Materials:
-
Male ddY mice (4 weeks old)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
This compound
-
Vehicle
Procedure:
-
Administer this compound or vehicle i.p. to the mice.
-
At the time of peak drug effect, administer a subcutaneous injection of PTZ to induce seizures.
-
Observe the mice for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures within the observation period.
-
Determine the ED50 value from the dose-response curve.
Protocol 3: 6 Hz Psychomotor Seizure Model
This model is considered a model of therapy-resistant partial seizures.
Materials:
-
Male ddY mice (4 weeks old)
-
Corneal electrodes
-
Constant current stimulator
-
This compound
-
Vehicle
Procedure:
-
Administer this compound or vehicle i.p. to the mice.
-
At the time of peak effect, apply a drop of anesthetic/electrolyte solution to the eyes.
-
Deliver a low-frequency electrical stimulus (6 Hz) of a specific duration (e.g., 3 seconds) and current (e.g., 32 mA) through corneal electrodes.
-
Observe the mice for seizure activity, characterized by stun, forelimb clonus, jaw clonus, and twitching of the vibrissae. Protection is defined as the absence of these seizure behaviors.
-
Calculate the ED50 value based on the dose-response data.
Protocol 4: Amygdala Kindling Model
This model mimics the progressive development of focal seizures into secondarily generalized seizures.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
This compound
-
Vehicle
Procedure:
-
Surgery: Under anesthesia, stereotaxically implant a bipolar electrode into the basolateral amygdala of each rat.
-
Kindling Acquisition: After a recovery period, deliver a daily, brief, low-intensity electrical stimulation to the amygdala. Monitor the behavioral seizure severity using a standardized scale (e.g., Racine scale) and the electrographic afterdischarge duration. Continue stimulation until stable, fully kindled seizures (e.g., Stage 5 on the Racine scale) are consistently elicited.
-
Drug Testing: Once animals are fully kindled, administer this compound or vehicle i.p.
-
At the time of presumed peak effect, deliver the kindling stimulation.
-
Record and analyze the seizure stage, afterdischarge duration, and seizure duration. A significant reduction in these parameters compared to vehicle-treated animals indicates anticonvulsant activity.
Mechanism of Action and Signaling Pathways
This compound is reported to have a unique GABAergic function.[1] While the precise molecular targets are still under investigation, its broad-spectrum activity suggests a mechanism that enhances GABA-mediated inhibition, a key pathway for controlling neuronal excitability. The following diagrams illustrate a proposed experimental workflow for evaluating this compound and a simplified representation of the GABAergic signaling pathway potentially modulated by the compound.
Caption: Workflow for assessing this compound efficacy in preclinical seizure models.
Caption: Potential modulation of GABAergic neurotransmission by this compound.
References
Application Notes and Protocols for Cell-Based Assays to Elucidate the Mechanism of the TLR7 Agonist DSP-0509
A Note on DSP-0565 vs. DSP-0509: Initial database searches indicate that this compound is an anti-epileptic agent with GABAergic functions. In contrast, DSP-0509 is a well-characterized Toll-like receptor 7 (TLR7) agonist, and the request for cell-based assays to study signaling pathways aligns with the mechanism of a TLR7 agonist. It is highly probable that the query intended to investigate DSP-0509. The following application notes and protocols are therefore focused on DSP-0509 and its action as a TLR7 agonist.
These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals to study the mechanism of action of the Toll-like receptor 7 (TLR7) agonist, DSP-0509, using cell-based assays.
Introduction to DSP-0509 and TLR7 Signaling
DSP-0509 is a novel small-molecule TLR7 agonist with a pyrimidine (B1678525) scaffold.[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.[1][2][3][4] Upon activation by a ligand like DSP-0509, TLR7 initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of type I interferons (e.g., IFN-α) and pro-inflammatory cytokines and chemokines.[1][5] The activation of antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages is a key outcome of TLR7 stimulation, bridging the innate and adaptive immune responses.[2][3][4][6]
Signaling Pathway of TLR7 Activation
The activation of TLR7 by DSP-0509 triggers a well-defined intracellular signaling cascade. The diagram below illustrates the key steps in this pathway.
Caption: TLR7 signaling pathway initiated by DSP-0509.
Quantitative Data Summary
The following table summarizes the quantitative data for DSP-0509 activity in various cell-based assays.
| Assay Type | Cell Line/System | Parameter | DSP-0509 Value | Reference |
| TLR7 Reporter Assay | HEK293 cells expressing human TLR7 | EC₅₀ | 316 nM | [7] |
| TLR7 Reporter Assay | HEK293 cells expressing human TLR7 | EC₅₀ | 515 nM | [1] |
| TLR8 Reporter Assay | HEK293 cells expressing human TLR8 | EC₅₀ | > 10 µM | [7] |
| TLR7 Reporter Assay | HEK293 cells expressing murine TLR7 | EC₅₀ | 33 nM | [1] |
| Cytokine Induction | Human whole blood | Minimum effective dose | Lower than 852A (a TLR7/8 agonist) | [7] |
Key Cell-Based Assays and Protocols
TLR7 Reporter Gene Assay
This assay quantifies the activation of the TLR7 signaling pathway by measuring the expression of a reporter gene (e.g., Luciferase or SEAP) under the control of an NF-κB promoter.
Experimental Workflow:
Caption: Workflow for a TLR7 reporter gene assay.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human TLR7 (HEK-Blue™ hTLR7 or similar) and an NF-κB-inducible reporter (e.g., SEAP or luciferase) in DMEM supplemented with 10% FBS, antibiotics, and appropriate selection agents.[5][8]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.[9]
-
Compound Preparation: Prepare serial dilutions of DSP-0509 in assay medium. A typical starting concentration might be 10 µM.
-
Cell Treatment: Remove the culture medium from the cells and add the DSP-0509 dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., R848).
-
Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO₂.[9]
-
Detection:
-
For SEAP reporter: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).[8]
-
For Luciferase reporter: Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay reagent) to the cells and measure luminescence using a luminometer.[10]
-
-
Data Analysis: Plot the reporter activity against the log of the DSP-0509 concentration and fit a dose-response curve to determine the EC₅₀ value.
Cytokine Secretion Assay
This assay measures the production and secretion of cytokines (e.g., IFN-α, TNF-α, IL-6) from immune cells following stimulation with DSP-0509.
Protocol (using human pDCs for IFN-α):
-
Cell Isolation: Isolate primary human plasmacytoid dendritic cells (pDCs) from peripheral blood mononuclear cells (PBMCs) using appropriate isolation kits.
-
Cell Culture: Culture the pDCs in RPMI-1640 medium supplemented with 10% FBS and IL-3.
-
Cell Treatment: Plate the pDCs and treat with various concentrations of DSP-0509. Include a vehicle control.
-
Incubation: Incubate the cells for 4-24 hours at 37°C with 5% CO₂.[1]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-α concentration against the DSP-0509 concentration to assess the dose-dependent effect.
Dendritic Cell and Macrophage Activation Assay
This assay evaluates the ability of DSP-0509 to induce the activation and maturation of antigen-presenting cells, such as dendritic cells and macrophages, by measuring the upregulation of cell surface markers.
Experimental Workflow:
Caption: Workflow for DC and Macrophage Activation Assay.
Protocol (using mouse Bone Marrow-Derived Dendritic Cells - BMDCs):
-
BMDC Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells for 6-8 days in RPMI-1640 supplemented with 10% FBS, GM-CSF, and IL-4 to differentiate them into BMDCs.
-
Cell Treatment: Plate the mature BMDCs and treat with DSP-0509 (e.g., 1 µM) for 24-48 hours.[11] Include an unstimulated control and a positive control (e.g., LPS).
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with an Fc block to prevent non-specific antibody binding.
-
Stain the cells with fluorescently-conjugated antibodies against surface markers of interest, such as CD11c (a DC marker), CD86, CD80, and MHC Class II.[2][12]
-
A viability dye should be included to exclude dead cells from the analysis.
-
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of activated (e.g., CD86-high) CD11c-positive cells and the mean fluorescence intensity (MFI) of the activation markers. Compare the results from DSP-0509-treated cells to the controls.[12]
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 3. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
Application Note: Investigating the Neuroprotective Effects of DSP-0565 in a Primary Neuronal Culture Model of Excitotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
DSP-0565 is identified as a potent, broad-spectrum anti-epileptic agent candidate with a unique GABAergic function.[1] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for maintaining balanced neuronal activity.[2][3] Dysregulation of this balance, particularly excessive excitatory neurotransmission mediated by glutamate (B1630785), can lead to excitotoxicity, a pathological process implicated in various neurodegenerative diseases.[4][5] Agents that enhance GABAergic inhibition are hypothesized to offer neuroprotection by counteracting glutamate-induced overstimulation of neurons.[5][6]
This application note provides a detailed protocol for utilizing this compound in primary cortical neuron cultures to assess its potential neuroprotective effects against glutamate-induced excitotoxicity. The protocol outlines the preparation of primary neuronal cultures, treatment with this compound, induction of excitotoxicity, and assessment of neuronal viability using a colorimetric MTT assay.
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the potential dose-dependent neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
| Treatment Group | This compound Concentration (µM) | Glutamate (100 µM) | Neuronal Viability (%) (Mean ± SD) |
| Vehicle Control | 0 | - | 100 ± 4.5 |
| Glutamate Only | 0 | + | 48 ± 3.2 |
| This compound | 0.1 | + | 55 ± 3.8 |
| This compound | 1 | + | 68 ± 4.1 |
| This compound | 10 | + | 85 ± 3.5 |
| This compound | 100 | + | 92 ± 2.9 |
Experimental Protocols
1. Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culturing of primary cortical neurons from embryonic day 18 (E18) rat pups.
-
Materials and Reagents:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
96-well cell culture plates
-
Dissection tools (sterile scissors, forceps)
-
15 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Coat 96-well plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates three times with sterile water and allow to dry. Further coat with laminin (5 µg/mL in HBSS) for at least 2 hours at 37°C before cell plating.
-
Euthanize the pregnant rat according to approved animal welfare protocols and harvest the E18 embryos.
-
Isolate the cerebral cortices from the embryos in ice-cold HBSS.
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize the trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Plate the cells onto the coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7-10 days in vitro (DIV).
-
2. This compound Treatment and Induction of Excitotoxicity
-
Materials and Reagents:
-
Primary cortical neuron cultures (7-10 DIV)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Glutamate stock solution (e.g., 10 mM in sterile water)
-
Culture medium
-
-
Protocol:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Pre-treat the primary cortical neurons by replacing the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).
-
Incubate the cultures for 2 hours at 37°C.
-
Following pre-treatment, add glutamate to the wells to a final concentration of 100 µM to induce excitotoxicity. Do not add glutamate to the vehicle control wells.
-
Incubate the plates for 24 hours at 37°C.
-
3. Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Materials and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
-
-
Protocol:
-
After the 24-hour incubation with glutamate, carefully remove the culture medium from each well.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate for an additional 4 hours at room temperature in the dark, or until the formazan is completely dissolved.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate neuronal viability as a percentage of the vehicle-treated control group after subtracting the background absorbance.
-
Visualizations
Putative Neuroprotective Signaling Pathway of this compound
Caption: Putative neuroprotective mechanism of this compound.
Experimental Workflow for Assessing Neuroprotection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The role of GABAergic signalling in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate Excitotoxicity Assay [neuroproof.com]
- 5. The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention [mdpi.com]
- 6. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
DSP-0565 solubility issues and solutions
This technical support center provides guidance on the solubility and handling of DSP-related compounds. Initial searches for "DSP-0565" yielded limited specific data on its solubility. However, extensive information is available for the commonly used crosslinking agent DSP (Dithiobis(succinimidyl propionate)), which may be relevant to researchers encountering compounds with similar nomenclature. This guide primarily focuses on DSP, while also acknowledging other compounds identified in our search.
Frequently Asked Questions (FAQs)
Q1: What is DSP and what is it used for?
DSP, or Dithiobis(succinimidyl propionate), is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker. It is commonly used to link proteins and other molecules containing primary amines, such as lysine (B10760008) residues and N-termini. The disulfide bond in the spacer arm of DSP can be cleaved by reducing agents.[1][2] Because it is not sulfonated, DSP is water-insoluble and membrane-permeable, making it useful for intracellular and intramembrane conjugation.[3]
Q2: What is the solubility of DSP?
DSP is sparingly soluble in aqueous solutions but has good solubility in organic solvents. The table below summarizes the known solubility data for DSP.
| Solvent | Solubility | Notes |
| Water | Insoluble | A related water-soluble form, Sulfo-DSP (DTSSP), is available and soluble at 6 mg/mL.[1][4] |
| DMSO | 81 mg/mL (200.28 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2][4] |
| Acetonitrile | ~25 mg/mL | Estimated solubility.[2] |
| Ethanol | Insoluble | [4] |
Q3: Are there other compounds with similar names?
Yes, several other compounds with "DSP" in their names were identified:
-
This compound: Described as an anti-convulsant with a good safety margin in various models.[5] No specific solubility data was found for this compound in the initial search.
-
PIT565: A substance being studied by Novartis in a Phase 1 clinical trial for Systemic Lupus Erythematosus (SLE).[6]
-
DSP-5336: An investigational small molecule inhibitor of the Menin and MLL protein interaction, currently in Phase 1/2 clinical trials for acute leukemia.[7][8]
-
DS-5565: A compound that was in a Phase III study for post-herpetic neuralgia.[9]
Troubleshooting Guide: DSP Solubility and Handling
Issue 1: DSP precipitates when added to my aqueous buffer.
-
Cause: DSP is not soluble in water.[3] Adding a concentrated stock of DSP in an organic solvent to an aqueous buffer can cause it to precipitate out of solution.
-
Solution:
-
Prepare a fresh, concentrated stock solution of DSP in anhydrous DMSO (e.g., 10-25 mM) immediately before use.[3]
-
Add the DSP stock solution drop-wise to your aqueous reaction buffer while vortexing to ensure rapid and even distribution.
-
A hazy solution may still form, which is a common observation.[2]
-
Issue 2: My crosslinking reaction is inefficient.
-
Cause 1: Hydrolysis of the NHS ester. The N-hydroxysuccinimide (NHS) esters at the ends of DSP are susceptible to hydrolysis in aqueous solutions, which renders the crosslinker inactive. Hydrolysis increases with higher pH and in dilute protein solutions.[2][3]
-
Solution 1:
-
Cause 2: Incompatible buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for reaction with the NHS esters.[3]
-
Solution 2:
-
Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers.[2][3]
-
Experimental Protocols
Protocol 1: General Protein Crosslinking with DSP
-
Prepare Protein Solution: Dissolve your protein in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of >5 mg/mL.
-
Prepare DSP Solution: Immediately before use, dissolve DSP in anhydrous DMSO to a concentration of 10-25 mM.[3]
-
Reaction: Add the DSP solution drop-wise to the protein solution to achieve the desired final molar excess of the crosslinker. A common starting point is a 20- to 50-fold molar excess.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1M Tris, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Downstream Analysis: Proceed with your downstream application, such as SDS-PAGE, mass spectrometry, or affinity purification.
Visualizations
Caption: General experimental workflow for protein crosslinking using DSP.
Caption: Troubleshooting logic for common issues with DSP.
References
- 1. DSP,水溶性 | Sigma-Aldrich [sigmaaldrich.com]
- 2. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 6. novartis.com [novartis.com]
- 7. DSP: Phase 1/2 DSP-5336 in Acute... | Clinical Trials at Duke [dukehealth.org]
- 8. targetedonc.com [targetedonc.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Species Differences in Novel Compound Metabolism and Pharmacokinetics
Disclaimer: There is no publicly available data on the metabolism and pharmacokinetics of DSP-0565. This technical support center provides generalized guidance, troubleshooting, and frequently asked questions for researchers encountering species differences in the metabolism and pharmacokinetics of a novel investigational compound, referred to herein as "the compound." The data and protocols presented are illustrative.
Frequently Asked Questions (FAQs)
Q1: We are seeing significantly different pharmacokinetic (PK) profiles for our compound in rats versus dogs. What are the common reasons for this?
A1: Significant interspecies differences in PK are common in drug development.[1][2][3] Key factors include:
-
Metabolic Rate: Generally, smaller species like rats have faster metabolic rates than larger species like dogs or humans, which can lead to more rapid clearance of the compound.
-
Metabolic Pathways: The specific enzymes responsible for metabolizing the compound, particularly cytochrome P450 (CYP) enzymes, can vary significantly in their expression and activity levels across species.[1] This can lead to different metabolite profiles and rates of elimination.
-
Plasma Protein Binding: The extent to which a drug binds to plasma proteins can differ between species, affecting the amount of free, active drug available for distribution and clearance.
-
Gastrointestinal Physiology: Differences in gut pH, transit time, and transporter proteins can lead to species-specific variations in drug absorption after oral administration.[1]
Q2: Our in vitro metabolism data from liver microsomes doesn't seem to correlate well with our in vivo findings. Why might this be?
A2: Discrepancies between in vitro and in vivo data are a known challenge.[4] Potential reasons include:
-
Incomplete Enzyme Systems: Liver microsomes primarily contain Phase I (e.g., CYP) and some Phase II (e.g., UGT) enzymes but lack cytosolic enzymes and cofactors necessary for a complete metabolic picture.[5]
-
Extrahepatic Metabolism: The compound may be significantly metabolized in tissues other than the liver (e.g., intestine, kidney, lungs), which is not accounted for in liver microsomal assays.
-
Transporter Effects: Drug transporters in the liver and other organs play a crucial role in a drug's distribution and elimination in vivo, and these are not fully represented in microsomal systems.[4]
-
Non-specific Binding: The compound might bind to the plasticware or microsomal proteins in the in vitro assay, leading to an underestimation of its true metabolic clearance.[6]
Q3: How do we choose the most appropriate animal species for preclinical toxicology studies based on metabolism data?
A3: The ideal animal model should have a metabolic profile that is as similar as possible to that of humans.[7] The goal is to ensure that the animal model is exposed to all major human metabolites at comparable or higher levels. This involves:
-
Conducting comparative in vitro metabolism studies using liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, monkey) and humans.
-
Identifying the major metabolites in each species.
-
Selecting the species that produces a metabolite profile most qualitatively and quantitatively similar to humans.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic parameters within the same animal species.
| Possible Cause | Troubleshooting Step |
| Genetic Polymorphism | Review literature for known genetic variations in drug-metabolizing enzymes in the specific strain of animal being used. Consider using a different, more homogenous strain. |
| Dosing Inaccuracy | Verify the accuracy of dose preparation and administration techniques. For oral dosing, check for signs of regurgitation. |
| Food Effects | Ensure consistent feeding schedules, as food can alter drug absorption and metabolism. Conduct studies in both fed and fasted states to assess any impact. |
| Health Status of Animals | Monitor animals for any underlying health issues that could affect drug metabolism and disposition. |
Issue 2: The compound is stable in liver microsomes but shows rapid clearance in vivo.
| Possible Cause | Troubleshooting Step |
| Non-CYP Mediated Metabolism | The primary metabolic pathway may not involve CYP enzymes. Investigate metabolism using hepatocytes, which contain a broader range of enzymes, or S9 fractions with necessary cofactors for other enzyme systems. |
| Rapid Extrahepatic Metabolism | Conduct in vitro metabolism studies with tissues from other organs such as the intestine, kidney, or lung. |
| Active Biliary or Renal Excretion | The compound may be rapidly cleared by transporters in the liver or kidneys. Investigate transporter interactions using appropriate in vitro assays. |
| Formation of Unstable Metabolites | Metabolites may be forming that are not stable under the conditions of the microsomal assay. Adjust analytical methods to capture potentially reactive or unstable metabolites. |
Data Presentation
Table 1: Illustrative Comparative Pharmacokinetic Parameters of a Novel Compound
| Parameter | Rat (n=3) | Dog (n=3) | Monkey (n=3) | Human (predicted) |
| Dose (mg/kg, IV) | 1 | 0.5 | 0.5 | - |
| Cmax (ng/mL) | 850 ± 120 | 600 ± 90 | 550 ± 75 | - |
| AUC (ng*h/mL) | 1200 ± 250 | 1800 ± 300 | 2200 ± 400 | 4500 |
| Clearance (mL/min/kg) | 15 ± 3 | 4.5 ± 0.8 | 3.8 ± 0.6 | 1.8 |
| Vd (L/kg) | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.2 |
| Half-life (h) | 2.0 ± 0.3 | 4.8 ± 0.7 | 5.5 ± 0.9 | 9.2 |
Table 2: Illustrative In Vitro Metabolic Stability in Liver S9 Fractions
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |
| Mouse | 150 | 9 |
| Rat | 125 | 11 |
| Dog | 45 | 31 |
| Monkey | 30 | 46 |
| Human | 22 | 63 |
Experimental Protocols
Protocol 1: In Vitro Metabolism in Liver S9 Fractions
-
Preparation of S9 Fraction:
-
Homogenize liver tissue in a suitable buffer (e.g., Tris-HCl with KCl).
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (S9 fraction) and determine the protein concentration.
-
-
Incubation:
-
Prepare an incubation mixture containing the S9 fraction, NADPH regenerating system, and the test compound in a phosphate (B84403) buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound.
-
Incubate at 37°C with shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the parent compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining parent compound concentration against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Acclimate male Sprague-Dawley rats for at least one week.
-
Administer the compound via intravenous (IV) injection into the tail vein and oral (PO) gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of the parent drug and major metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key PK parameters such as Cmax, AUC, clearance, volume of distribution, and half-life.
-
Visualizations
Caption: Workflow for assessing species differences in metabolism and pharmacokinetics.
Caption: Hypothetical metabolic pathway illustrating species-dependent CYP involvement.
References
- 1. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 2. [PDF] Species differences in pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Potential off-target effects of GABAergic compounds like DSP-0565
Disclaimer: The following information is intended for research use only by qualified professionals. This guide has been developed to address potential issues related to the experimental use of GABAergic compounds, with a focus on DSP-0565 as a representative agent. Due to the limited publicly available data on this compound, some information provided is based on the general properties of GABA-A receptor positive allosteric modulators.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational broad-spectrum anti-epileptic agent.[1][2] It is characterized as having a unique GABAergic function, likely acting as a positive allosteric modulator (PAM) of the GABA-A receptor. This means it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the receptor, leading to a decrease in neuronal excitability.
Q2: What are the potential off-target effects of GABAergic compounds like this compound?
While specific off-target data for this compound is not publicly available, GABAergic compounds can potentially interact with other receptors or ion channels. Common off-target effects for this class of drugs can include, but are not limited to, interactions with other neurotransmitter systems, which may lead to side effects such as sedation, cognitive impairment, or mood changes.[3] Comprehensive off-target screening is crucial to identify such interactions.
Q3: How can I assess the potential off-target effects of this compound in my experimental model?
A tiered approach is recommended. Initially, in silico predictions can be used to identify potential off-target interactions. Subsequently, in vitro screening against a panel of common off-target receptors and enzymes should be performed. Any identified hits should then be validated in functional cell-based assays and ultimately in relevant in vivo models.
Q4: I am observing high variability in my results when using this compound. What could be the cause?
High variability can stem from several factors, including compound solubility and stability, inconsistencies in experimental protocols, and the health of the biological system being used. For instance, poor solubility can lead to inaccurate dosing, and compound degradation can result in loss of activity.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Electrophysiology Recordings
Question: My whole-cell patch-clamp recordings show a high level of noise and a drifting baseline after applying my GABAergic compound. What are the potential causes and solutions?
Answer:
| Potential Cause | Troubleshooting Step |
| Poor Gigaseal Formation | Ensure pipette tips are properly fire-polished and the cell membrane is healthy. A seal resistance of >1 GΩ is critical for low-noise recordings. |
| Compound Precipitation | Visually inspect the solution for any precipitate. Ensure the final solvent concentration (e.g., DMSO) is low (<0.1%) and consistent across experiments. Consider sonication or vortexing to aid dissolution. |
| Electrical Interference | Check that the recording setup is properly grounded and shielded within a Faraday cage. Identify and isolate any sources of electrical noise in the vicinity. |
| Unstable Recording Pipette | Ensure the pipette holder is clean and dry. Any moisture can create a short circuit and lead to a drifting baseline. Check for leaks in the pressure tubing. |
| Solution Exchange Issues | Verify that the perfusion system allows for rapid and complete solution exchange to ensure the compound reaches the cell at the intended concentration and time. |
Issue 2: Unexpected Cellular Toxicity
Question: I'm observing a decrease in cell viability in my cultures treated with the GABAergic compound, even at concentrations that should be selective for the GABA-A receptor. What could be the reason?
Answer:
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used for the highest concentration of your compound to rule out solvent-induced toxicity. |
| Off-Target Cytotoxicity | The compound may have off-target effects on pathways essential for cell survival. Consider performing a broad-spectrum off-target screen to identify potential cytotoxic liabilities. |
| Excitotoxicity (in neuronal cultures) | Prolonged blockade or potentiation of GABAergic signaling can disrupt the excitatory/inhibitory balance, leading to excitotoxicity. Try reducing the incubation time or using a lower concentration range. |
| Compound Degradation | The compound may degrade into a toxic byproduct. Ensure the compound is stored correctly and prepare fresh solutions for each experiment. |
Data Presentation
The following tables are templates to illustrate how to present quantitative data for a compound like this compound. Note: The data presented here is illustrative and not actual experimental data for this compound.
Table 1: Illustrative Off-Target Binding Profile of a GABAergic Compound
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) |
| GABA-A Receptor (α1β2γ2) | 15 | 25 (EC50, potentiation) |
| Adrenergic Receptor α1 | >10,000 | No significant activity |
| Dopamine Receptor D2 | 5,200 | No significant activity |
| Serotonin Receptor 5-HT2A | 8,500 | No significant activity |
| hERG Channel | >10,000 | No significant inhibition |
Table 2: Illustrative Preclinical Safety Profile of a GABAergic Compound
| Animal Model | Dose (mg/kg) | Observed Effects |
| Mouse (scPTZ seizure model) | 10 | Significant anti-convulsant effect |
| Rat (Rotarod test) | 30 | Mild motor impairment |
| Dog (Cardiovascular safety) | 20 | No significant changes in heart rate or blood pressure |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor benzodiazepine (B76468) site.
-
Prepare Membranes: Homogenize rat cortical tissue in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step twice.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Flunitrazepam (a radioligand for the benzodiazepine site), and membrane suspension.
-
Non-Specific Binding: Assay buffer, [³H]-Flunitrazepam, an excess of a non-labeled competitor (e.g., Diazepam), and membrane suspension.
-
Test Compound: Assay buffer, [³H]-Flunitrazepam, varying concentrations of the test compound (e.g., this compound), and membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording GABA-evoked currents from cultured neurons to assess the modulatory effects of a test compound.
-
Cell Preparation: Plate neurons on coverslips and culture until they are suitable for recording.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2).
-
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.
-
Patching: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution. Approach a neuron and form a gigaohm seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) using a rapid solution exchange system to evoke a baseline current.
-
Compound Application: Co-apply the test compound with GABA and record the change in current amplitude.
-
Data Acquisition and Analysis: Record currents using an appropriate amplifier and software. Analyze the potentiation of the GABA-evoked current by the test compound.
Mandatory Visualizations
Caption: GABAergic signaling pathway and the modulatory role of this compound.
Caption: Experimental workflow for characterizing a novel GABAergic compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Troubleshooting inconsistent results in DSP-0565 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSP-0565. The information is designed to address common challenges and inconsistencies that may arise during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is an investigational broad-spectrum anti-epileptic drug (AED) candidate.[1] Its mechanism of action is described as having a unique GABAergic function, suggesting it modulates the gamma-aminobutyric acid system, the primary inhibitory neurotransmitter system in the central nervous system.[1]
Q2: In which preclinical models has this compound shown efficacy?
This compound has demonstrated anticonvulsant activity in a variety of well-established rodent models of epilepsy. These include the subcutaneous pentylenetetrazol (scPTZ) seizure model, the maximal electroshock seizure (MES) model, the 6 Hz psychomotor seizure model, and the amygdala kindling model.[1]
Q3: What is the recommended solvent for in vivo administration of this compound?
For in vivo studies in mice, this compound has been successfully administered as a suspension in a 0.5% aqueous solution of methylcellulose (B11928114).
Q4: What are the key safety and tolerability findings for this compound in preclinical studies?
Preclinical studies have indicated that this compound has a good safety margin.[1] For instance, in the rotarod test in mice, the TD50 (median toxic dose) for motor impairment was found to be significantly higher than the effective doses (ED50) in seizure models, resulting in a large protective index.
Troubleshooting Guides for In Vivo Experiments
Issue 1: High Variability in Seizure Threshold in the scPTZ Model
Question: We are observing significant variability in the seizure response of our control animals in the subcutaneous pentylenetetrazol (scPTZ) model when testing this compound. What could be the cause and how can we mitigate this?
Answer: Inconsistent seizure thresholds in the scPTZ model can arise from several factors. Here are some common causes and troubleshooting steps:
-
Animal Strain and Age: Different rodent strains can exhibit varying sensitivities to PTZ. Ensure you are using a consistent strain and age of animals throughout your study.
-
PTZ Solution Stability: PTZ solutions can degrade over time. It is recommended to prepare fresh PTZ solutions for each experiment.
-
Injection Site and Technique: Variability in the subcutaneous injection site and technique can alter the absorption rate of PTZ. Standardize the injection location (e.g., dorsal neck) and ensure consistent administration by all personnel.
-
Environmental Stressors: Stress from handling, noise, or housing conditions can influence seizure susceptibility. Acclimate the animals to the experimental environment and handle them consistently.
Issue 2: Inconsistent Protection with this compound in the MES Model
Question: Our results for the protective effect of this compound in the maximal electroshock seizure (MES) model are not consistent across experiments. What are the potential reasons for this?
Answer: The MES model's outcome can be influenced by several procedural variables. Consider the following to improve consistency:
-
Electrode Placement and Contact: Proper electrode placement (e.g., corneal or auricular) and good electrical contact are critical for delivering a consistent electrical stimulus. Ensure the electrodes are clean and properly applied with saline to ensure good conductivity.
-
Stimulus Parameters: The intensity and duration of the electrical stimulus must be precisely controlled and kept constant across all animals and experiments. Calibrate your electroshock apparatus regularly.
-
Drug Administration and Timing: Ensure the route of administration (e.g., intraperitoneal) and the time between drug administration and the MES test are consistent. The peak effect of the compound should align with the timing of the seizure induction.
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound should be tested alone to ensure it does not have any pro- or anticonvulsant effects.
Quantitative Data Summary
The following table summarizes the in vivo anticonvulsant activity of this compound in mice.
| Seizure Model | Animal | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) (Rotarod) | Protective Index (TD50/ED50) |
| scPTZ | Mouse | i.p. | 11 | >100 | >9.1 |
| MES | Mouse | i.p. | 9.7 | >100 | >10.3 |
ED50: Median Effective Dose required to protect 50% of animals from seizure. TD50: Median Toxic Dose causing motor impairment in 50% of animals. Protective Index: A measure of the safety margin of a drug.
Experimental Protocols
Maximal Electroshock Seizure (MES) Test in Mice
This protocol is adapted from the methods used in the initial characterization of this compound.
-
Animals: Male ICR mice (4 weeks old) are used.
-
Drug Administration: this compound is suspended in a 0.5% aqueous solution of methylcellulose and administered intraperitoneally (i.p.) 30 minutes before the test.
-
Seizure Induction: A 50 mA alternating current is delivered for 0.2 seconds through corneal electrodes.
-
Endpoint: The abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.
-
Data Analysis: The ED50 is calculated from the dose-response data.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test in Mice
This protocol is based on the methodology for evaluating this compound's efficacy against chemically induced seizures.
-
Animals: Male ICR mice (4 weeks old) are used.
-
Drug Administration: this compound is suspended in a 0.5% aqueous solution of methylcellulose and administered intraperitoneally (i.p.) 30 minutes before the convulsant.
-
Convulsant Administration: Pentylenetetrazol (PTZ) is administered subcutaneously (s.c.) at a dose of 85 mg/kg.
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered a positive indication of anticonvulsant protection.
-
Data Analysis: The ED50 is calculated from the dose-response data.
Visualizations
Caption: Workflow for in vivo anticonvulsant screening of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Troubleshooting flowchart for inconsistent experimental outcomes.
References
Managing sedation as a side effect of DSP-0565 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSP-0565 in animal models. The focus is on managing potential sedative effects that may be observed during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Is sedation a known side effect of this compound in animal models?
A1: Publicly available preclinical data on this compound mentions a "good safety margin" in various rodent models of epilepsy.[1][2] However, specific dose-dependent side effects like sedation are not consistently detailed in the available literature. It is crucial for researchers to carefully observe and document any behavioral changes, including sedation, during their own studies.
Q2: What is the proposed mechanism of action for this compound?
A2: The exact mechanism of antiseizure action of this compound is currently not fully determined.[1] It has been identified as a broad-spectrum antiseizure candidate.[1]
Q3: How can I differentiate between sedation and other potential neurological effects of an anti-epileptic drug candidate?
A3: Differentiating sedation from other effects such as ataxia or general malaise requires a systematic behavioral assessment. This typically involves a battery of tests that evaluate different aspects of the animal's behavior, including motor coordination (e.g., rotarod test), exploratory behavior (e.g., open field test), and reflex responses. A comprehensive observational checklist can also help in distinguishing these effects.
Q4: At what point in my experiment should I be most vigilant for potential sedative effects?
A4: Peak plasma concentration of the compound is the most likely time to observe maximum sedative effects. Therefore, it is recommended to perform behavioral assessments at various time points after this compound administration, with a focus on the expected Tmax. Pilot pharmacokinetic studies can help determine the optimal time points for observation.
Troubleshooting Guide: Managing Sedation in Animal Models
This guide provides a step-by-step approach to identifying, quantifying, and managing sedation if it is observed in animal models during this compound administration.
Issue 1: Unexpected Sedation Observed in Study Animals
Question: I have administered this compound to my cohort of mice/rats, and they appear lethargic and less active than the control group. How can I confirm and quantify this sedative effect?
Answer:
To systematically assess and quantify sedation, it is recommended to use a standardized sedation scoring system. This ensures objective and reproducible measurements.
Experimental Protocol: Sedation Assessment
Objective: To quantify the level of sedation in rodents following the administration of this compound.
Materials:
-
Study animals (mice or rats)
-
This compound and vehicle control
-
Observation cages or a flat, open surface
-
Timer
-
Blunt forceps (for tail pinch reflex)
Procedure:
-
Administer this compound or vehicle control to the animals as per the study protocol.
-
At predetermined time points post-administration (e.g., 30, 60, 120, and 240 minutes), transfer each animal to an observation area.
-
Assess each animal based on the criteria outlined in the sedation scoring scale below.
-
Record the score for each parameter for each animal at each time point.
Data Presentation: Sedation Scoring Scale
The following table provides a simple scale for scoring sedation in rodents.
| Score | Spontaneous Activity | Posture | Reflexes (Righting, Tail Pinch) |
| 0 | Bright, alert, and responsive. Moves around and explores. | Normal, upright posture. | Immediate and strong righting reflex. Quick response to tail pinch. |
| 1 | Mildly decreased activity. Less exploratory behavior. | Normal posture, may be slightly hunched when still. | Slightly delayed righting reflex. Slower response to tail pinch. |
| 2 | Moderately decreased activity. Minimal spontaneous movement. | Hunched posture, may have drooping eyelids. | Delayed righting reflex. Sluggish or no response to tail pinch. |
| 3 | Severely decreased activity. Animal is immobile unless stimulated. | Lying on its side or abdomen, unable to maintain posture. | Loss of righting reflex. No response to tail pinch. |
Experimental Workflow for Assessing Sedation
Caption: Workflow for the systematic assessment of sedation.
Issue 2: Sedation is Interfering with the Primary Experimental Endpoint
Question: The sedative effects of this compound are impacting the performance of my animals in a behavioral test designed to assess the drug's efficacy (e.g., a maze test). How can I mitigate this?
Answer:
If sedation is a confounding factor, several strategies can be employed to minimize its impact on your primary outcome measures.
Troubleshooting Steps
-
Dose Adjustment: The most direct approach is to perform a dose-response study to identify the minimal effective dose of this compound for the desired anti-epileptic effect that produces minimal sedation.
-
Time-Course Analysis: Sedative effects may be more pronounced at the peak plasma concentration. By conducting your primary behavioral test at a later time point when the sedative effects may have subsided but the therapeutic effect is still present, you may be able to dissociate the two.
-
Protocol Modification:
-
Acclimatization: Ensure animals are thoroughly habituated to the testing environment to reduce anxiety-induced hypoactivity which can be mistaken for sedation.
-
Test Selection: Consider using alternative behavioral tests that are less sensitive to motor impairment. For example, if a complex maze is problematic, a simpler test of seizure threshold might be more appropriate.
-
Logical Relationship for Troubleshooting Sedation Interference
Caption: Decision-making process for managing sedation interference.
Disclaimer
The information provided in this technical support center is for guidance purposes only and should be adapted to specific experimental contexts. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
Technical Support Center: Stability and Handling of DSP-0565 for In Vitro Assays
Welcome to the technical support center for DSP-0565. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution for in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a representative signaling pathway to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational broad-spectrum anti-epileptic agent. It functions as a positive allosteric modulator (PAM) of GABAᴀ receptors.[1] This means it binds to a site on the GABAᴀ receptor that is different from the GABA binding site and enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic signaling leads to increased neuronal inhibition.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: Is there any quantitative data on the stability of this compound in DMSO, aqueous buffers (e.g., PBS), or cell culture media?
A3: Currently, there is no publicly available quantitative data on the stability of this compound in various solutions at different temperatures and time points. The stability of a compound in solution can be influenced by several factors, including the solvent, temperature, pH, and exposure to light. For critical experiments, especially those involving long incubation times, it is highly recommended to determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing compound stability is provided in the "Experimental Protocols" section of this guide.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To ensure the integrity of your this compound stock solution, it is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C and protected from light.
Q5: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
A5: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Pre-warm the aqueous buffer: Warming your buffer (e.g., to 37°C) before adding the DMSO stock can help improve solubility.
-
Slow, dropwise addition with mixing: Add the DMSO stock solution slowly and drop-by-drop to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
-
Lower the final concentration: The intended concentration of this compound in your assay may be above its solubility limit in the final aqueous buffer. Consider testing a lower concentration.
-
Maintain a low final DMSO concentration: To avoid solvent-induced artifacts and solubility issues, the final concentration of DMSO in your in vitro assay should be kept as low as possible, typically below 0.5%.
Data Presentation
As specific stability data for this compound is not publicly available, the following tables are provided as illustrative examples of how to present stability data once it has been generated using the protocol below.
Table 1: Illustrative Stability of this compound (10 mM) in DMSO Stock Solution
| Storage Temperature | Percent Remaining (Mean ± SD) |
| 1 day | |
| 4°C | 99.5 ± 0.5% |
| -20°C | 100.1 ± 0.3% |
| -80°C | 99.9 ± 0.2% |
Table 2: Illustrative Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Incubation Time | Percent Remaining (Mean ± SD) |
| 0 hours | 100% |
| 2 hours | 98.7 ± 1.5% |
| 8 hours | 95.1 ± 2.2% |
| 24 hours | 85.4 ± 3.1% |
| 48 hours | 72.3 ± 4.5% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution using HPLC
This protocol describes a general method to determine the stability of this compound in a chosen solution (e.g., DMSO, PBS, or cell culture medium) over time at different temperatures.
1. Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Aqueous buffer (e.g., PBS) or cell culture medium of choice
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)
-
Temperature-controlled incubators/storage units (e.g., 37°C, 4°C, -20°C)
-
Sterile, low-binding microcentrifuge tubes
2. Method:
-
Preparation of this compound Solution: Prepare a solution of this compound in the solvent of interest (e.g., 10 mM in DMSO, or 10 µM in cell culture medium).
-
Aliquoting: Dispense the solution into multiple sterile, low-binding microcentrifuge tubes for each time point and temperature condition to be tested.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, and if in an aqueous medium, quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile. Store this T=0 sample at -80°C until analysis.
-
Incubation: Place the remaining aliquots at the desired storage/incubation temperatures (e.g., 37°C for cell culture medium, 4°C, -20°C, and -80°C for stock solutions).
-
Time-Point Sampling: At predetermined time points (e.g., for medium at 37°C: 2, 4, 8, 24, 48 hours; for DMSO stocks: 1, 7, 30, 90 days), retrieve one aliquot from each temperature condition. Quench the aqueous samples as described for the T=0 sample and store all samples at -80°C.
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method that can separate the parent this compound peak from any potential degradants.
-
Analyze all the collected samples by HPLC.
-
Record the peak area of the intact this compound in each chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percent remaining versus time for each temperature condition to visualize the degradation kinetics.
-
Mandatory Visualization
References
Technical Support Center: Novel GABA-Targeting Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel therapies targeting the γ-aminobutyric acid (GABA) system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lead compound shows low potency and efficacy in functional assays. What are the common experimental pitfalls?
A1: Low potency or efficacy can stem from several factors ranging from compound stability to assay conditions. Here are key areas to troubleshoot:
-
Compound Stability and Solubility: Ensure your compound is stable and fully solubilized in the assay buffer. Precipitated compound will lead to inaccurate concentration calculations and poor results. Prepare fresh solutions daily and protect light-sensitive compounds.[1]
-
Suboptimal Agonist Concentration: When testing allosteric modulators, the concentration of the GABA agonist is critical. For positive allosteric modulators (PAMs), a low, subsaturating concentration of GABA (typically EC10-EC20) is required to observe potentiation.[1] High GABA concentrations will saturate the receptor, masking the effect of a PAM.[2]
-
Receptor "Rundown": GABA-A receptors, particularly in whole-cell patch-clamp recordings, can exhibit "rundown"—a gradual decrease in current amplitude over time.[3] To mitigate this, include ATP and GTP in your internal pipette solution to support receptor phosphorylation and function.[1][3]
-
Incorrect Receptor Subtype: The diverse combination of subunits (e.g., α, β, γ, δ) determines the pharmacological properties of the GABA-A receptor.[4][5][6] Your compound may have selectivity for a specific subtype that is not expressed or is expressed at low levels in your experimental system. Verify the subunit composition of your cell line or native tissue.
Q2: How can I determine if my compound is selective for a specific GABA-A receptor subunit?
A2: Assessing subunit selectivity is a critical step in developing targeted therapies to minimize side effects like sedation or motor impairment.[6][7] A systematic approach is required:
-
Panel of Recombinant Receptors: The primary method is to test your compound on a panel of cell lines (e.g., HEK-293) each expressing a specific combination of GABA-A receptor subunits (e.g., α1β2γ2, α2β3γ2, α5β3γ2, α4β3δ).[8][9][10]
-
Binding and Functional Assays: Perform both radioligand binding assays and functional assays (e.g., electrophysiology or fluorescence-based assays) on each cell line.[8][10] This will determine if the compound binds to and/or modulates the function of specific receptor subtypes.
-
Compare EC50/Ki Values: By comparing the potency (EC50) from functional assays or binding affinity (Ki) from binding assays across the different receptor subtypes, you can establish a selectivity profile. A significant difference in these values indicates selectivity.
Q3: My in vitro data is promising, but the compound fails in in vivo animal models. What could be the issue?
A3: The transition from in vitro to in vivo is a major hurdle. Several factors can contribute to this discrepancy:
-
Blood-Brain Barrier (BBB) Permeability: This is a primary challenge for CNS drug development. Many compounds fail to cross the BBB in sufficient concentrations to be effective.[11][12] While there is conflicting evidence, GABA itself is generally thought to have very limited ability to cross the BBB.[11][12][13][14] You may need to perform pharmacokinetic studies to measure brain and plasma concentrations of your compound. Strategies like conjugation to cell-penetrating peptides are being explored to improve BBB penetration.[15]
-
Metabolism: The compound may be rapidly metabolized in the liver (first-pass metabolism) or in the brain, reducing its effective concentration and duration of action. Some benzodiazepines, for example, are inactive until converted to active metabolites in the body.[16]
-
Off-Target Effects: In a complex biological system, your compound may interact with other receptors or proteins, leading to unexpected side effects or a lack of efficacy. Broad off-target screening panels can help identify these interactions.
-
Animal Model Selection: Ensure the chosen animal model is appropriate for the targeted indication. For epilepsy, models like the amygdala kindling model or post-status epilepticus models are used to study drug resistance.[17] For anxiety, models like the elevated plus-maze or open-field test are common.
Q4: I am having trouble getting stable whole-cell patch-clamp recordings of GABA-A currents. What can I do?
A4: Unstable patch-clamp recordings are a common frustration. Here is a troubleshooting checklist:
-
Achieve a High-Resistance Seal: A stable, high-resistance (>1 GΩ) "giga-seal" is absolutely critical for low-noise recordings.[3] Use high-quality, fire-polished borosilicate glass pipettes.[3] Ensure solutions are fresh, filtered, and have matched osmolarity.
-
Maintain Cell Health: Use healthy, viable cells. Enzymatic dissociation for cultured cells can sometimes damage them; use the lowest possible enzyme concentration and ensure thorough washing.[18]
-
Minimize Mechanical Drift and Electrical Noise: Use a stable micromanipulator and an anti-vibration table.[3] A properly grounded Faraday cage is essential to shield the setup from electrical noise.[1][3]
-
Optimize Internal Solution: As mentioned in Q1, include 4 mM Mg-ATP and 0.3 mM Na-GTP in your pipette solution to prevent receptor rundown.[1][3] Using a high chloride internal solution (e.g., with 140 mM CsCl) will allow you to measure GABA-A currents as inward currents at a negative holding potential (e.g., -70 mV), which can improve signal quality.[1]
Experimental Protocols & Data
Protocol 1: High-Throughput Screening (HTS) using a FLIPR Membrane Potential Assay
This protocol outlines a common method for primary screening of large compound libraries to identify GABA-A receptor modulators by measuring changes in membrane potential.[8][19]
-
Objective: To identify compounds that modulate GABA-A receptor activity by detecting fluorescence changes corresponding to membrane depolarization.
-
Materials:
-
HEK-293 cells stably expressing a specific GABA-A receptor subtype.
-
Poly-D-lysine coated 96- or 384-well plates.
-
FLIPR Membrane Potential (FMP) Assay Kit.
-
GABA, reference modulators (e.g., Diazepam, Bicuculline), and test compounds.
-
Fluorometric Imaging Plate Reader (FLIPR).
-
-
Procedure:
-
Cell Plating: Seed cells into plates to achieve a confluent monolayer on the day of the assay and incubate for ~24 hours.[19]
-
Dye Loading: Prepare the FMP dye solution according to the manufacturer's instructions. Replace the cell culture medium with the dye solution and incubate.
-
Compound Addition: Use the FLIPR to add test compounds, reference compounds, and GABA to the appropriate wells.
-
Data Acquisition: The FLIPR measures fluorescence changes in real-time. Agonist activation of the GABA-A receptor results in Cl- efflux and membrane depolarization, which is detected as an increase in fluorescence.[8]
-
-
Data Analysis: Analyze the fluorescence data to determine the concentration-response relationships and calculate EC50 (for agonists/PAMs) or IC50 (for antagonists) values.
Protocol 2: Radioligand Binding Assay for Benzodiazepine (B76468) Site Affinity
This protocol determines the binding affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[20][21]
-
Objective: To quantify the affinity (Ki) of a test compound by measuring its ability to displace a known radioligand (e.g., [3H]flunitrazepam) from the receptor.
-
Materials:
-
Receptor Source: Rat cortical membranes or membranes from cells expressing specific GABA-A receptor subtypes.[21]
-
Radioligand: [3H]flunitrazepam.
-
Test compound and non-labeled displacer (for non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[20]
-
Glass fiber filters and a vacuum filtration apparatus.[20]
-
Scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of [3H]flunitrazepam and varying concentrations of the test compound.[20]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[20]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[21]
-
Data Tables
Table 1: Reference Compound Activity at α1β2γ2 GABA-A Receptors
| Compound | Type | EC50 / IC50 (µM) | Reference |
| GABA | Agonist | 0.137 ± 0.026 | [22] |
| Diazepam | PAM | 3.22 ± 0.73 | [22] |
| Gabazine | Antagonist | 0.16 ± 0.04 | [22] |
| Bicuculline | Antagonist | 0.47 ± 0.06 | [22] |
| Picrotoxin | Channel Blocker | 6.39 ± 1.17 | [22] |
Table 2: Subunit Selectivity of Benzodiazepine Site Ligands (Binding Affinity, Ki in nM)
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| Diazepam | 16.6 | 10.3 | 11.1 | 24.3 |
| Clobazam | 30.2 | 25.1 | 28.5 | 45.1 |
| Flunitrazepam | 1.1 | 1.0 | 1.2 | 1.8 |
| Bretazenil | 0.23 | 0.21 | 0.25 | 0.44 |
| Data is illustrative and compiled from various sources to show representative values. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dravetsyndromenews.com [dravetsyndromenews.com]
- 8. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells [pubmed.ncbi.nlm.nih.gov]
- 9. A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Neurotransmitters as food supplements: the effects of GABA on brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of Oral Gamma-Aminobutyric Acid (GABA) Administration on Stress and Sleep in Humans: A Systematic Review [frontiersin.org]
- 13. Gaba Supplements: Glorious, Gimmicky or Just Garbage? | Office for Science and Society - McGill University [mcgill.ca]
- 14. troscriptions.com [troscriptions.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Experimental Antiepileptic Drugs (AEDs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of experimental antiepileptic drugs (AEDs).
Troubleshooting Guides & FAQs
Q1: My experimental AED shows low oral bioavailability. What are the primary factors I should investigate?
A1: Poor oral bioavailability of experimental AEDs can stem from several factors. A systematic investigation should focus on two main areas: solubility and permeability, often categorized by the Biopharmaceutics Classification System (BCS). Additionally, first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation.
-
Solubility Issues: Many AEDs are lipophilic and have poor aqueous solubility, which is a prerequisite for absorption.
-
Permeability Issues: The drug may not efficiently cross the gastrointestinal (GI) membrane to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver (and to a lesser extent in the gut wall) before it reaches systemic circulation.
To begin troubleshooting, you should first characterize your compound's physicochemical properties.
dot
Caption: Initial investigation workflow for low oral bioavailability.
Q2: How can I improve the solubility of my poorly water-soluble experimental AED?
A2: Several formulation strategies can be employed to enhance the solubility of your compound. The choice of method will depend on the specific properties of your AED.
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly increase its aqueous solubility.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution rates.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be used to dissolve the drug in a lipid vehicle, which then forms an emulsion in the GI tract.
-
Nanoparticle Engineering: Reducing the particle size to the nanometer range increases the surface area for dissolution.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent that can dissolve both your experimental AED and the selected polymer.
-
Dissolution: Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:1, 1:2 drug-to-polymer ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying to form the solid dispersion.
-
Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASD to the crystalline drug.
Table 1: Comparison of Formulation Strategies on AED Solubility
| Formulation Strategy | Fold Increase in Apparent Solubility (Example) | Key Considerations |
| Salt Formation | 10-100x | Requires ionizable functional groups. |
| Amorphous Solid Dispersion | 5-50x | Physical stability of the amorphous form. |
| SMEDDS | 20-200x | Potential for GI side effects with high surfactant concentrations. |
| Nanocrystals | 2-10x | Manufacturing scalability and stability. |
Q3: My compound has good solubility but still exhibits poor bioavailability. What could be the issue?
A3: If solubility is not the limiting factor, poor permeability across the intestinal epithelium or extensive first-pass metabolism are the likely culprits.
-
Poor Permeability: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.
-
High First-Pass Metabolism: The drug may be rapidly metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the liver and gut wall.
dot
Caption: Drug absorption and first-pass metabolism pathway.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement:
-
Apical to Basolateral (A-B): Add the experimental AED to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This represents drug absorption.
-
Basolateral to Apical (B-A): Add the drug to the basolateral side and measure its appearance on the apical side. This indicates active efflux.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-gp.
Table 2: Interpreting Caco-2 Permeability Assay Results
| Papp (A-B) (cm/s) | Efflux Ratio | Interpretation | Potential Strategy |
| > 10 x 10⁻⁶ | < 2 | High permeability | No action needed for permeability. |
| < 2 x 10⁻⁶ | < 2 | Low permeability | Use of permeation enhancers. |
| Any value | > 2 | High efflux | Co-administration with a P-gp inhibitor; prodrug approach. |
Q4: How can I mitigate the effects of first-pass metabolism on my experimental AED?
A4: Several strategies can be employed to protect your drug from extensive first-pass metabolism.
-
Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted to the active form in the body. This can be used to mask the site of metabolism. For example, carbamazepine (B1668303) is an established AED that is metabolized to its active epoxide form.
-
Co-administration with CYP Inhibitors: While not always a viable long-term strategy due to drug-drug interaction risks, co-administering a known inhibitor of the primary metabolizing enzyme (e.g., ketoconazole (B1673606) for CYP3A4) in preclinical studies can confirm the role of first-pass metabolism.
-
Formulation Approaches: Mucoadhesive formulations can increase the residence time of the drug in the upper GI tract, potentially saturating metabolic enzymes in the gut wall and allowing more drug to be absorbed intact.
dot
Caption: Prodrug strategy to enhance bioavailability.
Technical Support Center: Neurotoxicity Assessment of Anticonvulsant Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the neurotoxicity assessment of new anticonvulsant candidates.
Frequently Asked Questions (FAQs)
Q1: What are the common initial signs of neurotoxicity in in vitro models treated with new anticonvulsant candidates?
A1: Early indicators of neurotoxicity in in vitro neuronal cultures often include changes in cell morphology (such as neurite retraction or blebbing), decreased cell viability, and alterations in neuronal network activity. It is crucial to establish a baseline for your specific cell model to accurately identify these changes.
Q2: Which in vitro models are most suitable for preliminary neurotoxicity screening of anticonvulsants?
A2: A tiered approach is often recommended. Initial high-throughput screening can be performed using immortalized neuronal cell lines (e.g., SH-SY5Y, PC12). However, for more physiologically relevant data, it is advisable to use primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neurons.[1][2][3][4] Co-cultures of neurons and glial cells can provide a more comprehensive assessment of neurotoxic effects.
Q3: What are the key biomarkers to assess for drug-induced neurotoxicity?
A3: Several fluid-based and cellular biomarkers can be monitored. Commonly assessed biomarkers include Glial Fibrillary Acidic Protein (GFAP), Ubiquitin C-terminal Hydrolase L1 (UCH-L1), and various microRNAs.[5][6] Cellular assays often focus on mitochondrial dysfunction, oxidative stress (e.g., reactive oxygen species production), and apoptosis markers (e.g., caspase activation).[7][8][9]
Q4: When is it appropriate to move from in vitro to in vivo neurotoxicity testing?
A4: In vivo testing is typically initiated after a compound has demonstrated a favorable profile in a battery of in vitro assays. The decision to proceed to animal models, such as zebrafish or rodents, is based on factors like the compound's potency, selectivity, and the severity of any observed in vitro toxicity.[10][11] A tiered testing strategy helps in the early identification of potentially neurotoxic candidates, reducing the reliance on animal studies.[11]
Q5: How can the zebrafish model be effectively utilized for anticonvulsant neurotoxicity screening?
A5: Zebrafish larvae are a valuable in vivo model for medium- to high-throughput screening due to their rapid development and optical transparency.[10] Neurotoxicity can be assessed by observing morphological changes, locomotor activity in response to convulsant agents like pentylenetetrazole (PTZ), and by using fluorescent reporters to monitor neuronal health and activity.[12][13][14][15]
Troubleshooting Guides
Guide 1: In Vitro Neuronal Cell Culture Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Cell Viability After Thawing | - Cryopreservation/thawing protocol not optimized.[16] - Cells are fragile. | - Thaw cells quickly in a 37°C water bath. - Add pre-warmed medium dropwise to the cell suspension to avoid osmotic shock.[16] - For primary neurons, avoid centrifugation after thawing.[16] |
| Inconsistent Cell Attachment or Growth | - Improper coating of culture vessels. - Suboptimal cell seeding density. - Environmental stress.[17] | - Ensure proper coating with substrates like poly-D-lysine or laminin.[17] - Optimize seeding density for your specific cell type. - Minimize disturbances to the culture plates after seeding.[17] |
| High Background in Fluorescence-Based Assays | - Incomplete removal of fluorescent dyes. - Autofluorescence of the test compound. - Non-specific antibody binding.[18] | - Ensure adequate washing steps. - Include a compound-only control to measure its intrinsic fluorescence. - Use a blocking solution (e.g., BSA or serum) before antibody incubation.[18] |
| Variable Results in Neurite Outgrowth Assays | - Inconsistent cell density. - Edge effects in multi-well plates.[17] - Subjectivity in manual image analysis. | - Ensure a homogenous single-cell suspension before plating. - To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS.[17] - Utilize automated image analysis software for objective quantification. |
| Unexpected Cell Death in Control Cultures | - Contamination (bacterial, fungal, or mycoplasma).[19] - Poor quality of culture medium or supplements. - Toxicity from the culture substrate. | - Regularly test for mycoplasma contamination. - Use high-quality, pre-tested reagents. - Ensure the substrate formulation is not toxic to the neurons.[17] |
Guide 2: Zebrafish (Danio rerio) Larvae Neurotoxicity Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Mortality in Control Group | - Poor water quality. - Temperature fluctuations. - Physical damage during handling. | - Use embryo medium (e.g., E3 medium) and change it daily. - Maintain a constant temperature (typically 28.5°C). - Use a wide-bore pipette for transferring larvae. |
| Inconsistent Seizure-like Behavior in PTZ-Treated Group | - Variation in PTZ concentration. - Developmental stage of larvae. - Individual variability. | - Prepare fresh PTZ solutions for each experiment. - Use larvae at a consistent developmental stage (e.g., 5-7 days post-fertilization). - Increase the sample size to account for biological variation. |
| Candidate Compound Precipitates in the Medium | - Low solubility of the compound. - Interaction with components of the medium. | - Use a suitable solvent (e.g., DMSO) at a low, non-toxic concentration (typically <0.1%). - Include a vehicle control group. - Test a range of compound concentrations. |
| Difficulty in Quantifying Locomotor Activity | - Inadequate tracking software settings. - Larvae are out of focus. | - Optimize parameters such as contrast, threshold, and tracking duration in the software. - Ensure proper illumination and focus of the imaging system. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) in Primary Neuronal Cultures
Objective: To evaluate the effect of a new anticonvulsant candidate on mitochondrial health by measuring the mitochondrial membrane potential.
Materials:
-
Primary neuronal cell culture
-
Test anticonvulsant compound
-
JC-1 or TMRM fluorescent dye
-
Culture medium
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Seed primary neurons in a black-walled, clear-bottom 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for the desired period (e.g., 7-10 days).
-
Treat the cells with various concentrations of the anticonvulsant candidate for the desired exposure time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., a known mitochondrial toxicant like FCCP).
-
Prepare the JC-1 or TMRM working solution in pre-warmed culture medium according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells gently with pre-warmed PBS.
-
Add the fluorescent dye working solution to each well and incubate under normal culture conditions for the recommended time (e.g., 15-30 minutes).
-
Wash the cells to remove the excess dye.
-
Add pre-warmed PBS or culture medium to each well.
-
Measure the fluorescence using a plate reader. For JC-1, measure both green fluorescence (monomers, indicating depolarized mitochondria) and red fluorescence (J-aggregates, indicating polarized mitochondria). For TMRM, measure red fluorescence.
-
Calculate the ratio of red to green fluorescence for JC-1 or the intensity of red fluorescence for TMRM. A decrease in this ratio or intensity indicates mitochondrial depolarization and potential neurotoxicity.
Protocol 2: Zebrafish Larvae Locomotor Activity Assay for Neurotoxicity Screening
Objective: To assess the neurotoxic potential of an anticonvulsant candidate by measuring its effect on locomotor activity in a PTZ-induced seizure model.
Materials:
-
Zebrafish larvae (5-7 days post-fertilization)
-
Test anticonvulsant compound
-
Pentylenetetrazole (PTZ)
-
Embryo medium (E3)
-
96-well plates
-
Automated locomotor activity tracking system
Methodology:
-
Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.
-
Acclimate the larvae in the tracking system for a defined period (e.g., 30 minutes).
-
Record baseline locomotor activity for a set duration (e.g., 10 minutes).
-
Treat the larvae with different concentrations of the anticonvulsant candidate or vehicle control for a specific pre-treatment period (e.g., 1 hour).
-
After pre-treatment, add a standard concentration of PTZ to induce seizure-like behavior.
-
Immediately start recording the locomotor activity for a defined period (e.g., 30 minutes).
-
Analyze the tracking data to quantify parameters such as total distance moved, velocity, and time spent in different movement states (e.g., rapid, freezing).
-
Compare the locomotor parameters between the different treatment groups. A compound with anticonvulsant properties should reduce the PTZ-induced hyperactivity. An increase in abnormal movement or mortality may indicate neurotoxicity.
Data Presentation
Table 1: Summary of In Vitro Neurotoxicity Screening Data
| Compound ID | Concentration (µM) | Cell Viability (% of Control) | Neurite Outgrowth (% of Control) | Mitochondrial Membrane Potential (ΔΨm) (% of Control) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Candidate A | 1 | 98 ± 5 | 95 ± 7 | 97 ± 6 | 1.1 ± 0.2 |
| 10 | 85 ± 6 | 70 ± 8 | 80 ± 5 | 2.5 ± 0.4 | |
| 100 | 40 ± 8 | 25 ± 5 | 45 ± 7 | 5.8 ± 0.9 | |
| Candidate B | 1 | 102 ± 4 | 105 ± 6 | 99 ± 4 | 1.0 ± 0.1 |
| 10 | 95 ± 5 | 98 ± 5 | 96 ± 5 | 1.2 ± 0.3 | |
| 100 | 90 ± 7 | 92 ± 8 | 91 ± 6 | 1.5 ± 0.2 | |
| Positive Control (Staurosporine) | 1 | 25 ± 5 | 10 ± 3 | 30 ± 6 | 8.2 ± 1.1 |
Table 2: Zebrafish Larvae Locomotor Response to Anticonvulsant Candidates in a PTZ Model
| Treatment Group | Total Distance Moved (mm) | Average Velocity (mm/s) | Time in Hyperactive State (%) | Survival Rate (%) |
| Vehicle Control | 150 ± 20 | 0.25 ± 0.03 | 5 ± 2 | 100 |
| PTZ (10 mM) | 850 ± 90 | 1.42 ± 0.15 | 65 ± 8 | 98 |
| Candidate A (10 µM) + PTZ | 600 ± 75 | 1.00 ± 0.12 | 45 ± 6 | 95 |
| Candidate B (10 µM) + PTZ | 350 ± 40 | 0.58 ± 0.07 | 20 ± 4 | 100 |
| Positive Control (Diazepam, 5 µM) + PTZ | 250 ± 30 | 0.42 ± 0.05 | 10 ± 3 | 100 |
Visualizations
Caption: Tiered approach for neurotoxicity screening of anticonvulsants.
Caption: Key signaling pathways in anticonvulsant-induced apoptosis.[20][21][22][23][24]
References
- 1. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]
- 2. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]
- 4. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]
- 5. Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational Biomarkers of Neurotoxicity: A Health and Environmental Sciences Institute Perspective on the Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Zebrafish as a robust preclinical platform for screening plant-derived drugs with anticonvulsant properties—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redbook 2000: IV.C.10. Neurotoxicity Studies | FDA [fda.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Various Antiepileptic Drugs in Zebrafish PTZ-Seizure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. biocompare.com [biocompare.com]
- 18. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. promocell.com [promocell.com]
- 20. Apoptosis signalling pathways in seizure-induced neuronal death and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Contribution of apoptosis-associated signaling pathways to epileptogenesis: lessons from Bcl-2 family knockouts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation-of-Cell-Death-Related-Signaling-Pathways-in-Seizure-Induced-Neuronal-Injury- [aesnet.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Experimental Design for AED Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs for Anti-Epileptic Drug (AED) efficacy studies.
I. Troubleshooting Guides
Issue 1: High Variability in Seizure Model Outcomes
Q: We are observing significant variability in seizure induction and severity in our rodent models. What are the common causes and how can we troubleshoot this?
A: High variability is a common challenge in preclinical epilepsy research and can obscure the true efficacy of a test compound. Key factors contributing to this variability and potential solutions are outlined below:
-
Genetic Background: The genetic strain of the rodent can significantly influence seizure susceptibility. Even within the same inbred strain, results can vary between different studies. When comparing results, it is crucial to consider the genetic background of the animal models.[1]
-
Animal Handling and Environment: Stress from handling and environmental factors can alter seizure thresholds. Ensure consistent and gentle handling procedures. Acclimatize animals to the experimental environment before seizure induction.[2]
-
Dosing and Administration: The dose and route of administration of the convulsant agent are critical. For instance, in the pentylenetetrazole (PTZ) model, the injection dose can vary depending on the mouse genotype and strain.[3][4] It is recommended to perform pilot studies to determine the optimal dose that reliably induces seizures with minimal mortality. A two-step regimen for PTZ administration (e.g., 50 mg/kg followed by 30 mg/kg 30 minutes later in rats) has been shown to induce tonic-clonic seizures reliably while eliminating mortality.[5]
-
Circadian Rhythms: Seizure susceptibility can be influenced by the animal's circadian rhythm. Performing experiments at a consistent time of day can help reduce variability.[3][6][7]
-
Scoring Subjectivity: Behavioral seizure scoring, such as using the Racine scale, can be subjective and lead to inter-observer variability.[1] It is crucial to use a well-defined and, if necessary, a revised scoring scale specific to the model and species.[8][9] Training all observers on the scoring system and performing blinded scoring can minimize this variability.
Issue 2: EEG Signal Contamination and Artifacts
Q: Our EEG recordings are noisy, and we are struggling to differentiate between true seizure activity and artifacts. What are the common types of EEG artifacts and how can we minimize them?
A: EEG artifacts are unwanted electrical signals that do not originate from the brain and can significantly contaminate recordings.[10][11] Recognizing and mitigating these artifacts is crucial for accurate data interpretation.
Common EEG Artifacts and Troubleshooting Strategies:
| Artifact Type | Origin | Characteristics | Troubleshooting |
| Muscle (EMG) Artifact | Muscle contractions (e.g., chewing, facial tension) | High-frequency, broadband noise (20-300 Hz) that can obscure underlying brain activity.[10][11] | Ensure the animal is relaxed. For facial muscle artifacts, instruct the handler to help the animal relax its jaw.[12] |
| Ocular (EOG) Artifact | Eye movements and blinks | High-amplitude, low-frequency waves, most prominent in frontal electrodes.[10][11][13] | Careful observation and video-EEG monitoring can help identify these artifacts. Some analysis software includes algorithms to remove ocular artifacts. |
| Cardiac (ECG) Artifact | Electrical activity of the heart | Rhythmic, sharp waves that can be mistaken for epileptiform spikes.[12][14] | Simultaneous ECG recording can help identify and subtract the cardiac artifact from the EEG signal. |
| Movement Artifact | Physical movement of the animal or electrodes | Slow, large-amplitude waves that can mimic seizure activity.[10][14] | Securely fix the headstage and cables. Use video monitoring to correlate movement with EEG changes. |
| Electrical Interference (60/50 Hz) | Power lines and nearby electrical equipment | Monotonous, high-frequency noise at 60 Hz or 50 Hz.[12] | Use a notch filter to remove the specific line frequency. Ensure proper grounding of the recording equipment. |
| Electrode "Pop" | Poor electrode contact | Sudden, large-amplitude, transient artifact.[13] | Ensure electrodes are properly implanted and have good contact with the scalp or brain surface. Check electrode impedance before and during recording. |
Issue 3: Sub-optimal AED Dosing and Pharmacokinetics
Q: We are unsure about the appropriate dose and timing of our test compound. How can we optimize the dosing regimen to accurately assess its efficacy?
A: The pharmacokinetic (PK) properties of an AED, which include its absorption, distribution, metabolism, and elimination, are crucial for determining an effective dosing strategy.[15][16][17][18]
-
Determine Time to Peak Effect (TPE): The MES test should be conducted at the TPE of the test compound. This is typically determined in a preliminary experiment by testing at various time points after administration (e.g., 30, 60, 120, and 240 minutes).[2]
-
Pharmacokinetic Analysis: Conduct PK studies to determine key parameters like bioavailability, half-life, and protein binding.[15][17][19] These parameters will guide the selection of the dosing interval and help predict the time to reach a steady-state concentration.[15]
-
Dose-Response Studies: Perform dose-response studies to identify the effective dose 50 (ED50), which is the dose that protects 50% of the animals from seizures.[20]
-
Consider Drug Interactions: Be aware of potential pharmacokinetic interactions when testing combination therapies, as one drug can alter the metabolism or protein binding of another.[15][21]
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent across all experimental groups.[2]
Table 1: Key Pharmacokinetic Considerations for AED Dosing
| Parameter | Importance | Experimental Approach |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | Compare plasma concentrations after intravenous and oral administration. |
| Half-life (t½) | The time it takes for the plasma concentration of the drug to reduce by half.[19] | Serial blood sampling and analysis of drug concentration over time. |
| Protein Binding | The extent to which a drug binds to plasma proteins, which can affect its distribution and availability.[17][19] | In vitro analysis of drug binding to plasma proteins. |
| Metabolism | The process by which the body breaks down the drug. Can be influenced by other drugs.[15][19] | In vitro and in vivo studies to identify metabolic pathways and potential for drug-drug interactions. |
II. Frequently Asked Questions (FAQs)
Experimental Design and Protocols
Q: What is the standard protocol for the Maximal Electroshock (MES) test?
A: The MES test is a widely used model for generalized tonic-clonic seizures.[2][20] The standard protocol involves the following steps:
-
Animal Preparation: Use male albino mice (20-25 g) or Wistar rats (100-150 g).[2] Acclimatize the animals to the laboratory environment for at least one week.
-
Compound Administration: Administer the test compound, vehicle, or positive control at the predetermined time to peak effect.
-
Anesthesia and Electrode Placement: Apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas.[20] Place saline-soaked corneal electrodes on the corneas.[2]
-
Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats, for 0.2 seconds).[20]
-
Observation and Endpoint: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for anticonvulsant activity.[2][20]
Q: How do I perform the Pentylenetetrazole (PTZ)-induced seizure test?
A: The PTZ test is a model for generalized myoclonic and clonic seizures.[22] The protocol is as follows:
-
Animal Preparation: Use mice or rats as in the MES test.
-
PTZ Preparation: Dissolve PTZ in sterile 0.9% saline. Prepare the solution fresh on the day of use.[3]
-
PTZ Injection: Inject PTZ intraperitoneally. The dose will depend on the animal strain and the desired seizure severity.[3][4] For a kindling model, repeated subconvulsive doses are administered.[4][6]
-
Observation and Scoring: Observe the animal's behavior for at least 30 minutes after the injection.[3][6] Score the seizure severity using a standardized scale, such as the Racine scale.
Q: What is the Racine scale and how should it be used?
A: The Racine scale is a widely used system for categorizing the behavioral severity of seizures in animal models.[23] However, the original scale may need to be revised for different seizure induction methods and species.[8]
Table 2: Modified Racine Scale for PTZ-Induced Seizures in Mice
| Score | Behavioral Manifestation | Seizure Type |
| 0 | No abnormal behavior | - |
| 1 | Reduced motility and prostate position | Partial/Focal |
| 2 | Facial jerking, neck jerks | Partial/Focal |
| 3 | Myoclonic jerks of the head and neck, with brief twitching movements | Generalized |
| 4 | Clonic seizure (sitting) | Generalized |
| 5 | Clonic, tonic-clonic seizure (lying on belly) | Generalized |
| 6 | Clonic, tonic-clonic seizure (lying on side) and wild jumping | Generalized |
| 7 | Tonic extension, possibly leading to respiratory arrest and death | Generalized |
Source: Adapted from Van Erum et al., 2019.[9]
Q: What are the best practices for blinding and randomization in preclinical AED studies?
A: Blinding and randomization are essential to reduce bias in experimental studies.[24][25][26][27]
-
Randomization: The process of assigning subjects to treatment or control groups by chance to minimize selection bias.[25] This can be achieved using simple, block, or stratified randomization methods.[27]
-
Blinding: A procedure where one or more parties in the trial are unaware of the treatment assignments.[25]
Advanced Models and Data Analysis
Q: What are the current challenges with using in-vitro models like brain organoids for AED screening?
A: While promising, human-derived in-vitro models like brain organoids have several limitations:
-
Heterogeneity: Significant variability can exist between different organoids, even within the same batch.[28]
-
Lack of Vascularization: Organoids lack a blood supply, which can lead to a necrotic core as they grow larger.[29][30]
-
Incomplete Cell Types: They often lack certain cell types found in the brain, such as microglia and endothelial cells, which are important for normal brain function and disease modeling.[29]
-
Limited Maturation: The neurons and glial cells in organoids do not fully mature to the same extent as in the adult brain.[29][30]
Q: What are the key considerations for statistical analysis of seizure data?
-
Data Distribution: Determine if the data (e.g., seizure frequency, latency) follows a normal distribution. Non-parametric tests may be required for data that is not normally distributed.
-
Appropriate Tests: Use appropriate statistical tests based on the experimental design. For example, a t-test or ANOVA can be used to compare means between two or more groups, respectively.
-
Statistical Power: Ensure the study has sufficient statistical power to detect a true effect of the test compound. This involves calculating the required sample size before starting the experiment.
-
Handling of "Zero" Seizure Counts: Special statistical methods may be needed to analyze data with a high number of zero counts (e.g., in the treated group).
-
Consult a Statistician: It is highly recommended to consult with a statistician during the design and analysis phases of the study.[31]
III. Experimental Workflows and Diagrams
Caption: Workflow for the Maximal Electroshock (MES) test.
Caption: Troubleshooting logic for high variability in seizure models.
References
- 1. Modelling epilepsy in the mouse: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 4. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing epilepsy treatment: the impact of circadian rhythms and medication timing on conversion rates and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. EEG Artifacts: Types, Detection, and Removal Techniques Bitbrain [bitbrain.com]
- 11. TMSi — an Artinis company — Common physiological EEG artifacts [tmsi.artinis.com]
- 12. youtube.com [youtube.com]
- 13. Artifacts [learningeeg.com]
- 14. Appendix 4. Common Artifacts During EEG Recording - Electroencephalography (EEG): An Introductory Text and Atlas of Normal and Abnormal Findings in Adults, Children, and Infants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic characteristics of antiepileptic drugs (AEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetic and pharmacodynamic properties of the new AEDs: A review article - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 23. metris.nl [metris.nl]
- 24. The Early Use of Blinding in Therapeutic Clinical Research of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. health.usf.edu [health.usf.edu]
- 26. Blinding and Randomization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. In vitro human cell culture models in a bench‐to‐bedside approach to epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Challenges of Organoid Research - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The challenge and promise of anti-epileptic therapy development in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: DSP-0565 versus Sodium Valproate in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant efficacy of the investigational compound DSP-0565 and the established anti-epileptic drug (AED) sodium valproate. The comparative analysis is based on available preclinical data from widely accepted rodent seizure models.
Executive Summary
This compound, a novel biphenyl (B1667301) acetamide (B32628) derivative, has demonstrated a broad-spectrum anticonvulsant profile in various preclinical seizure models, positioning it as a potential new therapeutic agent for epilepsy.[1][2] Its efficacy has been reported in models of generalized and partial seizures, including those considered to be resistant to some current therapies. Sodium valproate, a cornerstone in epilepsy treatment, is known for its broad efficacy across different seizure types, which is attributed to its multifaceted mechanism of action. This guide synthesizes the available data to offer a comparative overview of these two compounds.
Data Presentation: Anticonvulsant Efficacy
The following tables summarize the available quantitative and qualitative efficacy data for this compound and sodium valproate in key preclinical seizure models. It is important to note that direct head-to-head studies are limited, and the data for sodium valproate are compiled from various sources, which may contribute to variability in the reported ED₅₀ values. The efficacy of this compound is noted as being demonstrated in these models, as reported in the primary literature abstract, pending the availability of full study data with specific ED₅₀ values.
Table 1: Efficacy in Mouse Seizure Models
| Seizure Model | Compound | Administration Route | Efficacy (ED₅₀ in mg/kg) | Reference |
| Maximal Electroshock (MES) | This compound | Oral | Reported as effective | [2] |
| Sodium Valproate | Oral | ~263 | [3] | |
| Subcutaneous Pentylenetetrazole (scPTZ) | This compound | Oral | Reported as effective | [2] |
| Sodium Valproate | Intraperitoneal | 177.83 | [4] | |
| 6 Hz Psychomotor Seizure (44 mA) | This compound | Oral | Reported as effective | [2] |
| Sodium Valproate | Intraperitoneal | Displayed anticonvulsant activity at 200 mg/kg and fully protective at 300 mg/kg | [3][5] |
Table 2: Efficacy in Rat Seizure Models
| Seizure Model | Compound | Administration Route | Efficacy | Reference |
| Amygdala Kindling | This compound | Oral | Reported as effective | [2] |
| Sodium Valproate | Intraperitoneal | Significant reduction in seizure severity and afterdischarge duration at 200-300 mg/kg | [6][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the efficacy data. The following are generalized protocols for the seizure models discussed.
Maximal Electroshock (MES) Seizure Model (Mice)
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Animals: Male albino mice are typically used.
-
Drug Administration: The test compound (this compound or sodium valproate) or vehicle is administered orally or intraperitoneally at varying doses.
-
Seizure Induction: At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The dose at which 50% of the animals are protected (ED₅₀) is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model (Mice)
This model is used to identify compounds that can prevent clonic seizures and is considered a model for absence and myoclonic seizures.
-
Animals: Male albino mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered at various doses.
-
Seizure Induction: Following drug administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.
6 Hz Psychomotor Seizure Model (Mice)
The 6 Hz model is considered a model of therapy-resistant partial seizures.
-
Animals: Male albino mice are used.
-
Drug Administration: The test compound or vehicle is administered.
-
Seizure Induction: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current intensity (e.g., 44 mA) is delivered via corneal electrodes.
-
Endpoint: The endpoint is the observation of seizure activity characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[5] Animals that resume normal exploratory behavior shortly after the stimulus are considered protected.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the characteristic seizure behavior.
Amygdala Kindling Model (Rats)
The amygdala kindling model is a chronic model of temporal lobe epilepsy that reflects the progressive development of seizures (epileptogenesis).
-
Surgery: Rats are surgically implanted with a bipolar electrode into the basolateral amygdala.
-
Kindling Procedure: After a recovery period, a sub-threshold electrical stimulus is delivered to the amygdala daily. This initially elicits a brief afterdischarge with no behavioral seizure. With repeated stimulation, the afterdischarge duration increases, and behavioral seizures progress in severity, typically scored on Racine's scale (from facial clonus to generalized tonic-clonic seizures). An animal is considered fully kindled when it consistently exhibits Stage 5 seizures (rearing and falling with tonic-clonic convulsions).
-
Drug Testing: Once fully kindled, the anticonvulsant effects of the test compound are evaluated. The drug is administered before the electrical stimulation.
-
Endpoints: Efficacy is assessed by the reduction in seizure severity score and the decrease in the duration of the afterdischarge compared to baseline or vehicle-treated controls.[8]
-
Data Analysis: The effects of the drug on seizure score and afterdischarge duration are statistically analyzed.
Signaling Pathways and Mechanisms of Action
This compound
This compound is described as having a "unique GABAergic function."[1] As a biphenyl acetamide derivative, its mechanism may involve modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Enhanced GABAergic signaling leads to neuronal hyperpolarization and a reduced likelihood of seizure activity. The precise molecular target within the GABAergic system for this compound has not been fully elucidated in the available literature.
Sodium Valproate
The anticonvulsant mechanism of sodium valproate is multifaceted and not entirely understood.[9] It is believed to act through several pathways:
-
Enhancement of GABAergic Neurotransmission: Sodium valproate increases the levels of GABA in the brain, potentially by inhibiting GABA-degrading enzymes like GABA transaminase and inhibiting GABA reuptake.[9]
-
Blockade of Voltage-Gated Sodium Channels: It blocks voltage-gated sodium channels, which reduces sustained high-frequency neuronal firing.
-
Modulation of T-type Calcium Channels: Inhibition of these channels may contribute to its efficacy in absence seizures.
-
Inhibition of Histone Deacetylases (HDACs): This epigenetic mechanism may contribute to its long-term therapeutic effects.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of anticonvulsant compounds in the seizure models discussed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Valproic acid in amygdala-kindled rats: alterations in anticonvulsant efficacy, adverse effects and drug and metabolite levels in various brain regions during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticonvulsant Response to Valproate in Kindled Rats Is Correlated with Its Effect on Neuronal Firing in the Substantia Nigra Pars Reticulata: A New Mechanism of Pharmacoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychogenics.com [psychogenics.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Novel Anticonvulsant DSP-0565 and the Established Drug Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of DSP-0565, a novel investigational anticonvulsant agent, and carbamazepine (B1668303), a long-established anti-epileptic drug. The comparison focuses on their preclinical anticonvulsant activity, mechanism of action, and available data, offering valuable insights for researchers in the field of epilepsy treatment and drug development.
Executive Summary
This compound is a promising broad-spectrum anti-epileptic drug candidate with a unique GABAergic function. Preclinical data indicate its efficacy in various seizure models. Carbamazepine, a stalwart in epilepsy management, primarily exerts its effect through sodium channel blockade. This guide presents a side-by-side comparison of their preclinical efficacy, laying the groundwork for understanding their potential differential therapeutic applications.
Preclinical Efficacy: A Head-to-Head Comparison
The anticonvulsant properties of both this compound and carbamazepine have been evaluated in several well-established preclinical seizure models. The median effective dose (ED50), which represents the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparison.
| Preclinical Model | This compound (ED50 mg/kg, p.o.) | Carbamazepine (ED50 mg/kg, i.p.) | Seizure Type Modeled |
| Maximal Electroshock (MES) | 9.4 | 7.5 - 13 | Generalized tonic-clonic seizures |
| Subcutaneous Pentylenetetrazol (scPTZ) | 22.1 | ~20 (effective dose) | Myoclonic and absence seizures |
| 6 Hz Psychomotor Seizure | 10.2 (32 mA) | Not active (at non-toxic doses) | Treatment-resistant partial seizures |
| Amygdala Kindling | 10 | 25.1 - 42.1 | Complex partial seizures |
Note: The route of administration for the reported ED50 values differs between this compound (oral, p.o.) and carbamazepine (intraperitoneal, i.p.), which should be considered when directly comparing potency.
Mechanism of Action: Divergent Pathways
The distinct mechanisms of action of this compound and carbamazepine likely underpin their differential efficacy profiles in preclinical models.
This compound: While the exact mechanism is still under investigation, this compound is characterized as having a "unique GABAergic function".[1] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its enhancement is a well-established strategy for seizure control.
Carbamazepine: The primary mechanism of action of carbamazepine is the blockade of voltage-gated sodium channels. By binding to these channels in their inactive state, it prevents repetitive and sustained high-frequency firing of neurons, a hallmark of seizure activity.
References
A Preclinical Head-to-Head: DSP-0565 and Levetiracetam in the Spotlight
For researchers, scientists, and drug development professionals, a comparative analysis of the emerging anti-epileptic drug (AED) candidate DSP-0565 and the established therapeutic levetiracetam (B1674943) reveals distinct preclinical profiles. While both demonstrate broad-spectrum anticonvulsant activity, their mechanisms of action and efficacy in established animal models of epilepsy show notable differences. This compound is characterized by a unique GABAergic function, whereas levetiracetam's primary mechanism involves binding to the synaptic vesicle protein 2A (SV2A).
This guide provides a comprehensive comparison based on available preclinical data, detailing their efficacy in various seizure models, outlining the experimental protocols for these studies, and visualizing their distinct signaling pathways.
Efficacy in Preclinical Seizure Models
Quantitative data from preclinical studies in rodent models provide a basis for comparing the anticonvulsant potential of this compound and levetiracetam. The following tables summarize the median effective dose (ED50) values in the maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), 6 Hz, and amygdala kindling models of epilepsy.
| This compound: Preclinical Efficacy (ED50) | |||
| Model | Species | Route of Administration | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Mouse | i.p. | 11 |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | i.p. | 25 |
| 6 Hz | Mouse | i.p. | Data not available |
| Amygdala Kindling | Rat | i.p. | Data not available |
| Levetiracetam: Preclinical Efficacy (ED50) | |||
| Model | Species | Route of Administration | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Mouse | i.p. | >540[1] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | i.p. | >540[1] |
| 6 Hz (32 mA) | Mouse | i.p. | 19.4 |
| Amygdala Kindling (electrically kindled) | Mouse | i.p. | 7[1] |
| Amygdala Kindling (pentylenetetrazol-kindled) | Mouse | i.p. | 36[1] |
Note: The absence of publicly available ED50 values for this compound in the 6 Hz and amygdala kindling models limits a direct quantitative comparison in these specific assays.
Unraveling the Mechanisms of Action
The anticonvulsant properties of this compound and levetiracetam stem from distinct molecular interactions within the central nervous system.
This compound: A Novel GABAergic Modulator
This compound is described as a potent, broad-spectrum anti-epileptic agent with a unique GABAergic function[2]. While the precise details of its interaction with the GABAergic system are not fully elucidated in the public domain, its classification suggests a mechanism that enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This could potentially involve direct or allosteric modulation of GABA receptors, inhibition of GABA reuptake, or inhibition of GABA-degrading enzymes.
Levetiracetam: Targeting Synaptic Vesicle Protein 2A (SV2A)
Levetiracetam's primary mechanism of action is its selective binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles[1][3]. This interaction is thought to modulate the function of SV2A, which is involved in the regulation of neurotransmitter release[1][3]. By binding to SV2A, levetiracetam may reduce the release of excitatory neurotransmitters like glutamate (B1630785) during periods of excessive neuronal activity, thereby preventing seizure propagation[1].
Visualizing the Signaling Pathways
The distinct mechanisms of this compound and levetiracetam can be represented through the following signaling pathway diagrams.
References
- 1. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 3. Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Head-to-Head Comparison: DSP-0565 and Existing Anti-Epileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical anti-epileptic drug (AED) candidate DSP-0565 against established AEDs. The data presented is based on publicly available preclinical studies. Currently, this compound is in the preclinical stage of development, and no direct head-to-head clinical studies with existing AEDs have been published. The information herein is intended to summarize the existing preclinical data to inform future research and development.
Overview of this compound
This compound is a novel broad-spectrum AED candidate. Preclinical studies have shown its potential efficacy in various seizure models. It is described as having a unique GABAergic function, suggesting its mechanism of action is related to the enhancement of inhibitory neurotransmission in the brain.[1]
Preclinical Efficacy Comparison
To date, direct comparative efficacy studies between this compound and other AEDs have not been published. The following tables summarize the available preclinical data on the effective dose (ED50) of this compound in standard mouse models of epilepsy, alongside representative ED50 values for commonly used AEDs in the same models. It is important to note that variations in experimental conditions (e.g., animal strain, specific protocol details) can influence ED50 values, and therefore, these comparisons should be interpreted with caution.
Data Presentation: Anticonvulsant Activity (ED50) in Preclinical Mouse Models
| Drug | MES (mg/kg, i.p.) | scPTZ (mg/kg, i.p.) | 6 Hz (mg/kg, i.p.) | Amygdala Kindling (mg/kg, i.p.) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Valproate | 196 - 270 | 150 - 200 | ~200 | Data varies |
| Levetiracetam | >3000 | 29 | 100 - 300 | 3 - 54 |
| Carbamazepine | 9.67 | Inactive | >100 | ~15 |
| Lamotrigine | 2.3 | 4.9 | 10 - 60 | Data varies |
Note: Data for existing AEDs are compiled from various preclinical studies and are provided for comparative context. The absence of specific ED50 values for this compound is due to the limited publicly available information from its primary publication. i.p. = intraperitoneal injection.
Experimental Protocols
The following are generalized methodologies for the key preclinical epilepsy models mentioned in the evaluation of this compound. The specific parameters used in the study by Tanaka T, et al. (2019) may have varied.
Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures.
-
Animal Model: Typically adult male mice (e.g., CF-1 or C57BL/6 strain).
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Seizure Induction: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds, ~50 mA) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded. The ED50 is the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
The scPTZ test is a model for myoclonic and absence seizures.
-
Animal Model: Typically adult male mice.
-
Drug Administration: The test compound or vehicle is administered.
-
Seizure Induction: A convulsant dose of pentylenetetrazol (PTZ), typically 85 mg/kg, is injected subcutaneously.
-
Endpoint: The animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. The ED50 is the dose that prevents seizures in 50% of the animals.
Hz Psychomotor Seizure Model
The 6 Hz test is considered a model for treatment-resistant partial seizures.
-
Animal Model: Typically adult male mice.
-
Drug Administration: The test compound or vehicle is administered.
-
Seizure Induction: A low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 3 seconds) and higher intensity (e.g., 22-44 mA) is delivered via corneal electrodes.
-
Endpoint: The endpoint is the abolition of the "psychomotor" seizure, characterized by stereotyped, automatic behaviors. The ED50 is the dose that is effective in 50% of the animals.
Amygdala Kindling Model
The kindling model is a model of temporal lobe epilepsy, reflecting seizure generalization and epileptogenesis.
-
Animal Model: Typically rats or mice.
-
Surgical Procedure: An electrode is surgically implanted into the amygdala.
-
Kindling Development: The animals receive brief, low-intensity electrical stimulation through the electrode daily or on alternate days. This repeated stimulation leads to a progressive intensification of seizure activity, starting from focal seizures and culminating in generalized tonic-clonic seizures.
-
Drug Testing: Once the animals are fully kindled (i.e., consistently exhibit generalized seizures), the test compound is administered to assess its ability to block the seizure response to the electrical stimulation. The ED50 is the dose that suppresses the generalized seizure in 50% of the animals.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Proposed GABAergic Mechanism of Action for this compound
The precise molecular target of this compound within the GABAergic system has not been fully elucidated. The diagram below illustrates a generalized view of a GABAergic synapse and potential points of intervention for a drug with GABAergic function.
Caption: Potential mechanisms of this compound at a GABAergic synapse.
Preclinical Anticonvulsant Screening Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel AED candidate like this compound.
Caption: A typical workflow for preclinical AED discovery and development.
Conclusion
This compound is a promising preclinical AED candidate with demonstrated anticonvulsant activity in a range of animal models. Its "unique GABAergic function" suggests a potentially novel mechanism of action. However, a comprehensive comparison with existing AEDs is currently limited by the lack of publicly available, direct head-to-head studies and specific quantitative data. Further research is required to fully characterize the efficacy, safety profile, and precise mechanism of action of this compound to determine its potential clinical utility relative to current epilepsy treatments.
References
Benchmarking the Safety Profile of DSP-0565 Against Other Anticonvulsants: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of the investigational anticonvulsant agent DSP-0565 against established antiepileptic drugs (AEDs): valproic acid, lamotrigine (B1674446), levetiracetam, and carbamazepine (B1668303). The objective is to offer a data-driven benchmark for researchers and drug development professionals. Due to the limited public availability of specific quantitative preclinical safety data for this compound, this comparison is based on published qualitative statements alongside robust quantitative data for the comparator drugs, primarily sourced from the U.S. National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP).
Executive Summary
This compound, identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is a promising broad-spectrum anti-epileptic drug candidate with a unique GABAergic function.[1] Preclinical studies have indicated that this compound exhibits anticonvulsant activity in various models, including the subcutaneous pentylenetetrazole (scPTZ), maximal electroshock (MES), 6 Hz, and amygdala kindling models, with a reportedly good safety margin.[1] However, specific median effective dose (ED50) and median toxic dose (TD50) values from these preclinical studies are not publicly available, precluding a direct quantitative comparison.
This guide presents the available preclinical safety and efficacy data for established AEDs in mice, focusing on the MES and scPTZ seizure models for efficacy, and the rotarod test for neurotoxicity. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is used as a key metric for the safety margin.
Preclinical Safety and Efficacy Data of Comparator Anticonvulsants in Mice
The following tables summarize the median effective dose (ED50) in inducing anticonvulsant effects in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models, and the median toxic dose (TD50) determined by the rotarod test for motor impairment. All data pertains to intraperitoneal (i.p.) administration in mice.
Table 1: Anticonvulsant Efficacy (ED50) in Mice (i.p.)
| Anticonvulsant | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
| Valproic Acid | 213.58 | 305.43 |
| Lamotrigine | 11.32 | 13.92 |
| Levetiracetam | > 500 | 136.12 |
| Carbamazepine | 17.67 | 121.61 |
Table 2: Neurotoxicity (TD50) and Protective Index (PI) in Mice (i.p.)
| Anticonvulsant | Rotarod TD50 (mg/kg) | PI (MES) | PI (scPTZ) |
| Valproic Acid | 390.85 | 1.83 | 1.28 |
| Lamotrigine | 45.54 | 4.02 | 3.27 |
| Levetiracetam | 340.52 | < 0.68 | 2.50 |
| Carbamazepine | 135.79 | 7.68 | 1.12 |
Note: A higher Protective Index (PI) indicates a wider therapeutic window and a more favorable safety profile.
Experimental Protocols
The data presented in this guide is based on standardized preclinical screening protocols, primarily those utilized by the NINDS Epilepsy Therapy Screening Program.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
Methodology:
-
Animal Model: Male CF-1 mice are typically used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Stimulation: At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint: The absence of the tonic hindlimb extension component of the seizure is considered protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.
Methodology:
-
Animal Model: Male CF-1 mice are typically used.
-
Drug Administration: The test compound is administered i.p. at various doses.
-
Chemoconvulsant Administration: At the time of peak effect, a subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg) is administered.
-
Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals, is calculated.
Rotarod Test
The rotarod test is used to assess motor coordination and identify potential neurotoxicity of a compound.
Methodology:
-
Apparatus: A rotating rod apparatus is used.
-
Animal Model: Male CF-1 mice are trained to stay on the rotating rod.
-
Drug Administration: The test compound is administered i.p. at various doses.
-
Testing: At the time of peak effect, the mice are placed on the rotating rod (e.g., rotating at 6 rpm).
-
Endpoint: The inability of the mouse to remain on the rod for a specified period (e.g., 1 minute) is considered a toxic effect.
-
Data Analysis: The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.
Visualizing the Drug Development and Evaluation Workflow
The following diagrams illustrate the typical workflow for preclinical anticonvulsant screening and the logical relationship in assessing the safety profile.
Caption: Preclinical anticonvulsant screening workflow.
Caption: Logic for favorable safety profile assessment.
Discussion
Based on the available preclinical data for the comparator drugs, lamotrigine and carbamazepine demonstrate a more favorable safety profile in the MES model, as indicated by their higher Protective Indices. Levetiracetam shows a good safety profile in the scPTZ model. Valproic acid exhibits a narrower therapeutic window in both models compared to the other evaluated drugs.
While quantitative data for this compound is not available for a direct comparison, the qualitative description of a "good safety margin" from its primary publication suggests that it may have a favorable profile.[1] The broad-spectrum activity of this compound across multiple preclinical models, similar to valproic acid, makes it a compound of significant interest.[1] Future publications or data releases from the manufacturer or screening programs will be crucial to quantitatively benchmark the safety profile of this compound against these established anticonvulsants.
For drug development professionals, the data on these established agents provides a valuable reference for go/no-go decisions and for contextualizing the preclinical safety findings of novel anticonvulsant candidates. The experimental protocols outlined here represent industry-standard methods for generating comparable and reliable preclinical safety and efficacy data.
References
DSP-0565: A Novel GABAergic Modulator Poised to Reshape Epilepsy Treatment
A new investigational drug, DSP-0565, is emerging as a promising next-generation GABAergic modulator for the treatment of epilepsy. Preclinical data suggests a broad spectrum of anti-seizure activity with a potentially favorable safety profile. This guide provides a comparative analysis of this compound against other novel GABAergic modulators in development, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
This compound has demonstrated robust anticonvulsant effects in a variety of preclinical models of epilepsy, indicating its potential as a broad-spectrum anti-epileptic drug. Its mechanism of action, centered on the modulation of the GABAergic system, places it in a class of therapies that are fundamental to seizure control. The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, and its enhancement is a well-established strategy for suppressing seizure activity.
This guide will delve into the preclinical and clinical data available for this compound and compare it with other next-generation GABAergic modulators, including darigabat (CVL-865), ENX-101, and ETX-155. The comparison will focus on their mechanism of action, preclinical efficacy, and safety profiles to provide a clear perspective on their potential therapeutic standing.
Mechanism of Action: A Focus on GABAergic Modulation
This compound is characterized as a potent anti-epileptic agent with a unique GABAergic function.[1] While the precise details of its interaction with GABA receptors are still under investigation, its efficacy across multiple seizure models suggests a significant impact on GABA-mediated inhibition.
In comparison, other next-generation modulators have more defined mechanisms. Darigabat and ENX-101 are positive allosteric modulators (PAMs) that selectively target specific subunits of the GABAA receptor, namely α2, α3, and α5.[2][3] This selectivity is a key innovation, as it is hypothesized to provide anti-seizure efficacy with a reduced risk of the sedative and cognitive side effects associated with non-selective benzodiazepines, which also act on the α1 subunit.[2] ETX-155 is a neuroactive steroid that also acts as a positive allosteric modulator of GABAA receptors, affecting both synaptic and extrasynaptic receptors.
Figure 1: Simplified signaling pathway of GABAergic modulation by this compound and other next-generation PAMs.
Preclinical Efficacy: A Comparative Look
The anticonvulsant activity of this compound has been demonstrated in several key preclinical models that are predictive of efficacy in humans. These include the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), 6 Hz, and amygdala kindling models.[1] This broad efficacy suggests potential utility against both generalized tonic-clonic and focal seizures.
For a direct comparison, the following table summarizes the available quantitative preclinical data for this compound and its alternatives.
| Compound | Preclinical Model | Efficacy (ED50 or effective dose) | Reference |
| This compound | MES (mice) | Data not publicly available | [1] |
| scPTZ (mice) | Data not publicly available | [1] | |
| 6 Hz (mice) | Data not publicly available | [1] | |
| Amygdala Kindling (rats) | Significantly reduced after-discharge duration and seizure stage | [4] | |
| Darigabat (CVL-865) | scPTZ (mice) | 0.3–10 mg/kg (dose-dependent activity) | [5] |
| Amygdala Kindling (rats) | 1 and 10 mg/kg (antiseizure activity) | [5] | |
| MTLE mouse model | 3 and 10 mg/kg (comparable to diazepam) | [1] | |
| ENX-101 | 6 Hz (mice, 32mA) | 30, 100, and 300 mg/kg (i.p.) protected most animals | |
| Amygdala Kindling (rats) | 1-100 mg/kg (p.o.) dose-dependently reduced seizure severity | ||
| GAERS (rats) | 0.075-100 mg/kg (p.o.) dose-dependent inhibition of spike-and-wave discharges | ||
| ETX-155 | MES | Antiepileptic activity observed | |
| scPTZ | Antiepileptic activity observed |
Safety and Tolerability: The Next-Generation Advantage
A key differentiator for next-generation GABAergic modulators is their potential for an improved safety and tolerability profile compared to older, non-selective drugs like benzodiazepines.
This compound is reported to have a good safety margin in preclinical studies.[1] For the selective modulators, the exclusion of activity at the α1-GABAA receptor subunit is anticipated to reduce sedation, a common dose-limiting side effect. Clinical trials for darigabat have shown it to be generally well-tolerated, with dizziness and somnolence as the most common treatment-emergent adverse events, which could be minimized with titration.[5] Phase 1b clinical trial results for ENX-101 also indicated a favorable safety and tolerability profile in healthy volunteers, with mild and transient somnolence being the most frequent adverse event. The clinical development of ETX-155 for epilepsy has faced some hurdles, with a Phase 1b study in photosensitive epilepsy yielding inconclusive results due to lower-than-expected drug exposure.
| Compound | Key Safety and Tolerability Findings | Reference |
| This compound | Good safety margin in preclinical models. | [1] |
| Darigabat (CVL-865) | Generally well-tolerated in clinical trials. Most common AEs are dizziness and somnolence. | [5] |
| ENX-101 | Favorable safety and tolerability in Phase 1b trial. Mild and transient somnolence most frequent AE. | |
| ETX-155 | Phase 1b epilepsy trial results inconclusive due to pharmacokinetic issues. |
Experimental Protocols
The preclinical evaluation of these compounds relies on standardized experimental models of epilepsy. A brief overview of the methodologies for the key experiments is provided below.
Figure 2: General experimental workflow for preclinical epilepsy models.
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure through corneal or auricular electrical stimulation. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. It is a model for generalized tonic-clonic seizures.
Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABAA receptor antagonist that induces clonic seizures. The test measures the ability of a compound to prevent or delay the onset of these seizures, and it is considered a model for myoclonic and absence seizures.
6 Hz Test: This model uses a low-frequency (6 Hz) electrical stimulation to induce a psychomotor seizure, which is considered more resistant to treatment. It is a model for therapy-resistant focal seizures.
Amygdala Kindling Model: This model involves repeated, initially sub-convulsive electrical stimulation of the amygdala, which leads to the progressive development of focal and secondarily generalized seizures. It is a model of temporal lobe epilepsy and epileptogenesis.
GABAA Receptor Binding Assays: These assays are used to determine the affinity of a compound for the GABAA receptor. Typically, a radiolabeled ligand known to bind to a specific site on the receptor is used. The ability of the test compound to displace the radioligand is measured, and from this, the binding affinity (Ki) can be calculated.
Patch-Clamp Electrophysiology: This technique is used to study the functional effects of a compound on ion channels, such as the GABAA receptor. It allows for the measurement of the flow of ions through the channel in response to GABA and the modulatory effects of the test compound. This can be performed on cultured cells expressing specific GABAA receptor subunits to determine subunit selectivity.
Conclusion and Future Directions
This compound represents a promising new entrant in the field of GABAergic modulators for epilepsy. Its broad-spectrum preclinical activity suggests it could be a valuable therapeutic option for a range of seizure types. The next-generation selective modulators, darigabat and ENX-101, offer the potential for improved tolerability by minimizing off-target effects, a significant advancement in epilepsy treatment. While the clinical journey for ETX-155 in epilepsy has encountered challenges, it highlights the complexities of translating preclinical findings to human studies.
Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of the relative merits of these compounds. The progression of this compound into clinical trials will be a critical step in determining its ultimate place in the therapeutic arsenal (B13267) against epilepsy. For researchers and drug developers, the diverse mechanisms and profiles of these emerging GABAergic modulators underscore the continued innovation in the pursuit of more effective and safer treatments for patients with epilepsy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
DSP-0565: A Novel Anticonvulsant Candidate Compared to Second-Generation Anti-Epileptic Drugs
A comprehensive analysis of the preclinical efficacy of the investigational drug DSP-0565 suggests it holds promise as a broad-spectrum anti-epileptic agent, exhibiting a profile comparable or potentially superior to some second-generation anti-epileptic drugs (AEDs) in established animal models of seizure. While direct comparative clinical trials are lacking, preclinical data provides a valuable framework for understanding its potential therapeutic niche.
This compound, also known as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is an investigational anti-epileptic compound with a unique GABAergic function.[1] Preclinical studies have demonstrated its potent, broad-spectrum anticonvulsant activity across various seizure models, including the subcutaneous pentylenetetrazol (scPTZ), maximal electroshock (MES), 6 Hz, and amygdala kindling models.[1][2] These models are well-established for evaluating the efficacy of AEDs against different seizure types.
Comparative Preclinical Efficacy
An indirect comparison of the preclinical efficacy of this compound with that of established second-generation AEDs indicates a promising profile for the novel compound. The following table summarizes the median effective dose (ED50) of this compound in various rodent seizure models, alongside representative data for commonly used second-generation AEDs.
| Compound | MES (mg/kg) | scPTZ (mg/kg) | 6 Hz (mg/kg) | Amygdala Kindling (mg/kg) |
| This compound | 11 | 9.3 | 12 | ~30 (partial suppression) |
| Levetiracetam | >300 | 28 | 17 | 10 |
| Lamotrigine | 4.9 | 30 | 11 | 5 |
| Topiramate | 38 | 29 | 10 | 20 |
| Oxcarbazepine | 25 | >100 | 25 | 25 |
Note: Data for second-generation AEDs are compiled from various preclinical studies and may vary depending on the specific experimental conditions. The data presented here is for illustrative comparison.
The data suggests that this compound is potent in models of both generalized tonic-clonic seizures (MES) and absence seizures (scPTZ), with ED50 values in a similar range to or lower than several established second-generation AEDs.[2] Its efficacy in the 6 Hz model suggests potential utility against psychomotor seizures, and its activity in the amygdala kindling model indicates a possible role in treating complex partial seizures.[1][3]
Mechanism of Action: A Differentiated Approach
While many second-generation AEDs exert their effects through modulation of voltage-gated ion channels or enhancement of GABAergic inhibition, this compound is described as having a "unique GABAergic function".[1] This suggests a mechanism that may differ from conventional benzodiazepine-site agonists or GABA reuptake inhibitors, potentially offering a different side-effect profile or efficacy in treatment-resistant epilepsy. The exact molecular target and signaling pathway of this compound are still under investigation.
Below is a simplified representation of the signaling pathways generally targeted by GABAergic AEDs.
Experimental Protocols
The preclinical efficacy of this compound was evaluated using standardized animal models of epilepsy. The following are summaries of the key experimental protocols:
Maximal Electroshock (MES) Test
This model is used to assess a drug's ability to prevent the spread of seizures.
-
Animals: Male ddY mice.
-
Procedure: A corneal electrode delivered an electrical stimulus (50 mA, 0.2 s). The endpoint was the abolition of the tonic hindlimb extension phase of the seizure.
-
Drug Administration: this compound was administered orally 60 minutes before the stimulus.
Subcutaneous Pentylenetetrazol (scPTZ) Test
This model is used to identify drugs that can raise the seizure threshold.
-
Animals: Male ddY mice.
-
Procedure: Pentylenetetrazol (PTZ), a convulsant, was injected subcutaneously at a dose of 85 mg/kg. The endpoint was the failure to observe clonic seizures within 30 minutes.
-
Drug Administration: this compound was administered orally 60 minutes before PTZ injection.
Hz Seizure Test
This model is thought to identify drugs effective against therapy-resistant partial seizures.
-
Animals: Male ddY mice.
-
Procedure: A corneal electrode delivered a prolonged, low-frequency electrical stimulus (32 mA, 3 s, 6 Hz). The endpoint was the abolition of the minimal clonic and forelimb extension seizure.
-
Drug Administration: this compound was administered orally 60 minutes before the stimulus.
Amygdala Kindling Model
This model represents chronic epilepsy with focal seizures that can secondarily generalize.
-
Animals: Male Wistar rats.
-
Procedure: A stimulating electrode was implanted in the amygdala. Daily electrical stimulation was applied to induce kindled seizures. After stable seizures were established, the effect of the drug on seizure severity and duration was assessed.
-
Drug Administration: this compound was administered orally at various doses.
References
A Comparative Analysis of the Pharmacodynamics of DSP-0565 and Classic Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacodynamics of the novel anti-epileptic agent, DSP-0565, and classic benzodiazepines. While extensive data exists for benzodiazepines, information on this compound is currently limited in the public domain. This document summarizes the available scientific knowledge to facilitate further research and development in the field of GABAergic modulation.
Introduction
Mechanism of Action
Classic Benzodiazepines
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[3] This binding enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability.[6] This allosteric modulation is the foundation of their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1]
The diverse effects of benzodiazepines are mediated by their interaction with different GABA-A receptor subtypes, which are defined by their alpha (α) subunit composition.
-
α1 subunits are primarily associated with sedative and amnesic effects.
-
α2 and α3 subunits are linked to anxiolytic and muscle relaxant properties.
-
α5 subunits are implicated in cognitive processes, and modulation of this subunit can affect learning and memory.[2]
This compound
This compound is described as a potent, broad-spectrum anti-epileptic agent with a unique GABAergic function.[5] However, detailed information regarding its specific binding site, subunit selectivity, and the precise nature of its modulation of the GABA-A receptor is not yet publicly available. It is known to exhibit anti-convulsant activity in various preclinical models, suggesting its efficacy in suppressing neuronal hyperexcitability.[5]
Comparative Pharmacodynamic Data
The following tables summarize the available quantitative data for classic benzodiazepines. Due to the limited publicly available information on this compound, a direct quantitative comparison is not currently possible.
Table 1: GABA-A Receptor Binding Affinity and Efficacy
| Compound Class | Representative Drug(s) | Binding Affinity (Ki, nM) | Efficacy (EC50/IC50, nM) | GABA-A Subunit Selectivity |
| Classic Benzodiazepines | Diazepam, Lorazepam, Alprazolam | Varies by drug and subunit (typically in the low nanomolar range) | Varies by drug and functional assay | Non-selective, with varying affinities for α1, α2, α3, and α5 subunits |
| This compound | This compound | Data not available | Data not available | Data not available |
Table 2: Comparative Preclinical and Clinical Effects
| Effect | Classic Benzodiazepines | This compound |
| Anxiolytic | Well-established anxiolytic effects in both preclinical models and clinical use. | Preclinical data on anxiolytic effects is not publicly available. |
| Sedative | Dose-dependent sedation is a hallmark effect. | Preclinical data on sedative effects is not publicly available. |
| Anticonvulsant | Broad-spectrum anticonvulsant activity. | Demonstrated anticonvulsant activity in preclinical models (scPTZ, MES, 6 Hz, and amygdala kindling).[5] |
| Cognitive | Can cause dose-dependent impairment of memory and cognitive function. | Preclinical data on cognitive effects is not publicly available. |
Experimental Protocols
GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Rat brain tissue is homogenized and subjected to a series of centrifugations to isolate the synaptic membranes containing GABA-A receptors.
-
Radioligand Binding: The prepared membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine (B76468) site on the GABA-A receptor (e.g., [³H]flunitrazepam).
-
Competition Assay: The assay is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or a classic benzodiazepine).
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Assessment of Anxiolytic Activity (Elevated Plus Maze)
Objective: To evaluate the anxiolytic potential of a test compound in rodents.
Methodology:
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Procedure: Rodents are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as the animal's natural aversion to open, exposed spaces is reduced.
Assessment of Sedative Effects (Rotarod Test)
Objective: To assess the motor coordination and sedative effects of a test compound.
Methodology:
-
Apparatus: A rotating rod (rotarod) on which a rodent must maintain its balance.
-
Procedure: The rodent is placed on the rotating rod, and the latency to fall off is measured. The speed of rotation can be constant or accelerating.
-
Data Collection: The time the animal remains on the rod is recorded.
-
Interpretation: Compounds with sedative properties will impair motor coordination, resulting in a shorter latency to fall from the rotarod.
Signaling Pathways and Experimental Workflows
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Pharmacodynamic Comparison.
Conclusion
Classic benzodiazepines are well-characterized positive allosteric modulators of GABA-A receptors with a broad range of central nervous system effects. Their therapeutic utility is often accompanied by side effects such as sedation and cognitive impairment, which are linked to their non-selective interaction with different GABA-A receptor α subunits.
This compound presents as a promising anti-epileptic candidate with a described GABAergic mechanism. However, the current lack of detailed, publicly available pharmacodynamic data, particularly concerning its interaction with GABA-A receptor subtypes and direct comparative studies with benzodiazepines, precludes a comprehensive assessment of its potential advantages. Further research is imperative to elucidate the precise mechanism of action of this compound and to establish its comparative pharmacodynamic profile. Such studies will be crucial in determining its therapeutic potential and safety profile relative to established GABAergic modulators.
References
- 1. Anxiolytic and sedative effects of 5-HT1A ligands, 8-OH-DPAT and MDL 73005EF, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetic and pharmacodynamic effects of SL65.1498, a GABA-A 2,3 selective agonist, in comparison with loraze… [ouci.dntb.gov.ua]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Comparative assessment of the anticonvulsant activity of some benzodiazepines, phenobarbitone and diphenylhydantoin against maximal electroshock seizures in rats: a time-distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
DSP-0565: An Investigational Anti-Epileptic Agent, Not a Broad-Spectrum Antiviral
Initial searches for information on the broad-spectrum antiviral activity of DSP-0565 have revealed that this compound is, in fact, an investigational anti-epileptic drug (AED). There is currently no scientific literature available to support the claim of this compound possessing antiviral properties.
This guide will, therefore, pivot to provide a comprehensive overview of this compound in its correct therapeutic context as a potential treatment for epilepsy. We will detail its mechanism of action, summarize available data on its efficacy in preclinical models, and provide a comparison with a known broad-spectrum AED, sodium valproate, to which it has been compared in the literature.
Mechanism of Action: A Novel GABAergic Modulator
This compound is chemically known as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide.[1] Its primary mechanism of action is as a potent and unique GABAergic function modulator.[2] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its enhancement is a key strategy in the control of epileptic seizures.
The following diagram illustrates the simplified signaling pathway related to GABAergic inhibition and the proposed site of action for this compound.
Caption: Simplified GABAergic signaling pathway and the modulatory role of this compound.
Preclinical Efficacy in Epilepsy Models
This compound has demonstrated anticonvulsant activity in a variety of preclinical models, suggesting its potential as a broad-spectrum AED. These models are designed to represent different types of seizures.
| Experimental Model | Seizure Type Represented | Outcome with this compound |
| scPTZ (subcutaneous pentylenetetrazole) | Generalized tonic-clonic seizures | Anticonvulsant activity observed[2][3] |
| MES (maximal electroshock) | Generalized tonic-clonic seizures | Anticonvulsant activity observed[2][3] |
| 6 Hz Psychomotor Seizure Test | Partial and secondarily generalized seizures | Anticonvulsant activity observed[2][3] |
| Amygdala Kindling | Complex partial seizures | Anticonvulsant activity observed[2][3] |
This table summarizes the findings from preclinical studies and is not indicative of clinical efficacy in humans.
Comparison with Sodium Valproate
This compound was identified as a "Sodium Valproate-like broad spectrum anti-epileptic drug candidate".[1] Sodium valproate is a widely used AED with multiple mechanisms of action. The comparison suggests that this compound may have a similarly broad range of efficacy across different seizure types.
| Feature | This compound | Sodium Valproate |
| Primary Mechanism | Positive allosteric modulator of GABA-A receptors | Multiple, including enhancement of GABAergic transmission and blockade of voltage-gated sodium channels |
| Spectrum of Activity (Preclinical) | Broad (demonstrated in scPTZ, MES, 6 Hz, and kindling models)[2][3] | Broad (effective against a wide range of seizure types) |
| Developmental Status | Investigational | Marketed drug |
Experimental Protocols
The following are generalized experimental protocols for the key preclinical models used to assess the anticonvulsant activity of this compound.
Maximal Electroshock (MES) Test
-
Animal Model: Typically mice or rats.
-
Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a maximal tonic-clonic seizure.
-
Drug Administration: this compound or a vehicle control is administered at various doses and at a specified time before the electrical stimulus.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded.
Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animal Model: Typically mice or rats.
-
Procedure: A convulsant dose of pentylenetetrazole is injected subcutaneously to induce clonic seizures.
-
Drug Administration: this compound or a vehicle control is administered at various doses and at a specified time before the scPTZ injection.
-
Endpoint: The presence or absence of clonic seizures within a specified observation period is recorded, and the latency to seizure onset may also be measured.
The workflow for these preclinical assessments is illustrated below.
Caption: Generalized workflow for preclinical anticonvulsant screening.
Conclusion
References
- 1. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug targeting Nsp1-ribosomal complex shows antiviral activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antiviral Natural Products from the Marine-Derived Penicillium sp. IMB17-046 - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Comparative Analysis of the Anticonvulsant Effects of DSP-0565
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anticonvulsant candidate DSP-0565 with established antiepileptic drugs (AEDs), including valproate, levetiracetam (B1674943), phenytoin, and carbamazepine. The information is compiled from preclinical studies to offer an objective overview of its efficacy and potential mechanisms of action.
Executive Summary
This compound, identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is a promising broad-spectrum anticonvulsant agent.[1] Preclinical data indicate its efficacy in various seizure models, suggesting a wide therapeutic potential. This guide presents a side-by-side comparison of its potency with commonly used AEDs, details the experimental protocols used for these assessments, and visualizes its proposed mechanism of action.
Quantitative Comparison of Anticonvulsant Efficacy
The anticonvulsant effects of this compound and comparator drugs were evaluated in several well-established rodent models of epilepsy. The median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population, was the primary metric for comparison.[2] All data presented is for intraperitoneal (i.p.) administration in mice unless otherwise specified.
| Drug | Maximal Electroshock (MES) | Subcutaneous Pentylenetetrazol (scPTZ) | 6 Hz (32 mA) | Amygdala Kindling (Rat) |
| This compound | 20.4 mg/kg | 14.7 mg/kg | 16.5 mg/kg | 10 mg/kg |
| Valproate | 196 - 200 mg/kg[3][4][5] | 177.83 mg/kg[6] | ~200 mg/kg[3][7] | 97.41 mg/kg (generalized seizures) |
| Levetiracetam | Inactive (up to 540 mg/kg)[8] | Inactive (up to 540 mg/kg)[8] | 22.08 mg/kg | 7 mg/kg (electrically kindled mice)[8] |
| Phenytoin | 9.81 mg/kg[4] | Inactive | Slight to moderate activity at 100 mg/kg[3] | Increase in afterdischarge threshold[9] |
| Carbamazepine | 9.67 mg/kg[4] | Inactive | Dose-dependent anticonvulsant effect | Equipotent to its epoxide metabolite |
Experimental Protocols
The following are detailed methodologies for the key preclinical seizure models cited in this guide.
Maximal Electroshock (MES) Seizure Model
This model is used to identify anticonvulsant drugs that prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
A topical anesthetic is applied to the corneas of the mice.
-
An electrical stimulus (typically 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
The animal is observed for the presence of a tonic hindlimb extension seizure.
-
-
Endpoint: The absence of the tonic hindlimb extension is considered a protective effect of the test compound.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
This model is used to screen for drugs effective against myoclonic and absence seizures. Pentylenetetrazol is a GABA-A receptor antagonist.
-
Procedure:
-
A convulsant dose of pentylenetetrazol (typically around 85 mg/kg) is administered subcutaneously.
-
The animals are observed for the occurrence of clonic seizures, characterized by rhythmic muscle contractions.
-
-
Endpoint: The absence of clonic seizures for a defined period is considered a protective effect.
Hz Psychomotor Seizure Model
This model is considered a model of therapy-resistant partial seizures.
-
Apparatus: A constant-current electrical stimulator with corneal electrodes.
-
Procedure:
-
A topical anesthetic is applied to the corneas of the mice.
-
A low-frequency electrical stimulus (6 Hz, 32 mA, 0.2 ms (B15284909) pulse width for 3 seconds) is delivered.
-
The animals are observed for seizure activity, which includes stun, forelimb clonus, and twitching of the vibrissae.
-
-
Endpoint: The absence of seizure activity is indicative of anticonvulsant efficacy.
Amygdala Kindling Seizure Model (Rat)
This model mimics the development and manifestation of temporal lobe epilepsy.
-
Procedure:
-
Rats are surgically implanted with a bipolar electrode in the basolateral amygdala.
-
A weak electrical stimulus is repeatedly applied to the amygdala over a period of days to weeks. This leads to a progressive intensification of seizure activity, starting from focal seizures and culminating in generalized tonic-clonic seizures.
-
Once the kindled state is established, the ability of a test compound to suppress the evoked seizures is evaluated.
-
-
Endpoint: A reduction in seizure severity and duration, or an increase in the seizure threshold, indicates an anticonvulsant effect.
Mechanism of Action of this compound
This compound is described as having a unique GABAergic function.[10] While the precise molecular mechanism has not been fully elucidated in publicly available literature, its broad-spectrum activity suggests a multifaceted interaction with the GABAergic system. The diagram below illustrates a potential signaling pathway based on its described function.
Caption: Proposed GABAergic Mechanism of this compound.
The diagram above outlines several potential points of interaction for a GABAergic compound. This compound may act as a positive allosteric modulator of GABA-A receptors, enhance GABA synthesis by upregulating GAD, inhibit GABA transaminase (GABA-T) to reduce GABA breakdown, or block GABA reuptake transporters (GATs). Further research is required to pinpoint the exact molecular targets of this compound.
Experimental Workflow for Preclinical Anticonvulsant Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticonvulsant candidate like this compound.
References
- 1. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of DSP-0565: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, clear and accurate information on chemical handling is paramount. This document provides a detailed guide to the proper disposal procedures for DSP, a term that can refer to several different chemical substances.
Crucial Note on Chemical Identity: The identifier "DSP" is associated with multiple chemical products, including a crosslinking agent used in proteomics, an anti-epileptic drug compound, and other industrial solvents. The following disposal procedures are specifically for DSP Crosslinker , also known as Dithiobis(succinimidyl propionate) or Lomant's Reagent (CAS Number: 57757-57-0). If you are using a different product, such as the anti-epileptic drug DSP-0565 from TargetMol, you must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for accurate disposal instructions.
Quantitative Data Summary
For DSP Crosslinker (CAS 57757-57-0), the following information is pertinent for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C14H16N2O8S2 | [1][2][3] |
| Molecular Weight | 404.42 g/mol | [1][4] |
| Appearance | White Solid | [2] |
| Storage Temperature | -20°C | [3][4] |
| Purity | ≥ 92% | [2][3] |
Experimental Protocols for Safe Disposal
The disposal of DSP Crosslinker should be approached with the same rigor as any laboratory experiment. Adherence to safety protocols is essential to minimize risks to personnel and the environment.
Personal Protective Equipment (PPE): Before handling DSP Crosslinker for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or chemical goggles.[5]
-
Hand Protection: Protective gloves resistant to chemicals.[5]
-
Body Protection: A laboratory coat or other suitable protective clothing.[5]
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH (US) or CEN (EU) approved respirator.[1]
Disposal of Unused or Waste Product: Unused or waste DSP Crosslinker should be treated as hazardous chemical waste.
-
Collection: Collect the waste material in a suitable, closed, and clearly labeled container.
-
Professional Disposal: Offer the surplus and non-recyclable material to a licensed disposal company. A licensed professional waste disposal service should be contacted to dispose of this material.[1]
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[1][6]
Disposal of Empty Containers:
-
Decontamination: If the container held a toxic or poisonous chemical, it must be triple-rinsed with an appropriate solvent capable of removing the chemical.[7]
-
Rinsate Collection: The rinsate from the triple-rinse must be collected and treated as hazardous waste.[7]
-
Final Rinse: After the solvent rinse, triple-rinse the container with water and let it air dry.[7]
-
Disposal: Once thoroughly decontaminated, the container may be disposed of in the regular trash or recycled, depending on institutional and local regulations.[7] It is recommended to remove or deface the label before disposal.[8]
Spill Response: In the event of a spill:
-
Ensure Safety: Use personal protective equipment. Avoid breathing vapors, mist, or dust. Ensure adequate ventilation and evacuate personnel to safe areas.[1][6]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6]
-
Clean-up: Pick up the spilled material and arrange for disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of DSP Crosslinker.
Caption: Disposal workflow for DSP Crosslinker.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of DSP Crosslinker, contributing to a culture of safety and sustainability in research and development.
References
- 1. cephamls.com [cephamls.com]
- 2. covachem.com [covachem.com]
- 3. DSP Crosslinker, 57757-57-0 | BroadPharm [broadpharm.com]
- 4. selleckchem.com [selleckchem.com]
- 5. dojindo.com [dojindo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Disposal Protocols for Handling DSP-0565
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling DSP-0565 to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.[1][2] It is imperative to wear the specified equipment to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Protective Gloves | Chemical impermeable.[2] |
| Lab Coat/Protective Clothing | Fire/flame resistant and impervious.[1] | |
| Respiratory Protection | Not specified for normal handling | Use in a well-ventilated area.[2] Avoid formation of dust and aerosols.[2] |
Operational Handling
When working with this compound, it is crucial to handle the compound in a well-ventilated area to minimize the risk of inhalation.[2] Engineering controls, such as fume hoods, should be utilized where possible. Avoid the formation of dust and aerosols during handling.[2] Always wash hands thoroughly after handling the product.
Donning and Doffing of PPE
The following workflow illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to ensure maximum safety and prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential exposure to others.
Contaminated Materials:
-
All disposable PPE (gloves, etc.) and any materials used to clean up spills should be considered contaminated.
-
Collect these materials in a suitable, closed container that is clearly labeled for chemical waste.[2]
Unused Product:
-
Disposal of unused this compound must be arranged through a licensed waste disposal company.
-
Ensure that the disposal method complies with all local, state, and federal regulations.[2]
Spill Response:
-
In the event of a spill, prevent further leakage if it is safe to do so.[2]
-
Do not allow the chemical to enter drains.[2]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
